(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3R,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol: A Strategic Chiral Building Block for Complex Molecule Synthesis
Abstract
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a potent chiral building block, distinguished by its defined stereochemistry and bifunctional nature. Derived from the abundant chiral pool of carbohydrates, this tetrahydrofuran (THF) derivative offers a rigid scaffold with two distinct hydroxyl groups, enabling selective functionalization and the construction of complex molecular architectures.[1][2][3] Its intrinsic chirality is pivotal in the synthesis of stereochemically pure pharmaceuticals, particularly nucleoside analogues with antiviral and anticancer properties.[1][4] This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and illustrate its utility through case studies in medicinal chemistry.
Section 1: Introduction to Chiral Building Blocks and the Significance of the Tetrahydrofuran Motif
The Role of Chirality in Drug Development
Chirality is a fundamental principle in drug design and action. Enantiomers of a chiral drug can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. The use of enantiomerically pure starting materials, or "chiral building blocks," is a cornerstone of modern asymmetric synthesis, allowing for the direct construction of a desired stereoisomer without the need for costly and often inefficient chiral resolution steps later in the sequence.[1] The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes that serve as versatile starting materials.[5][6]
The Tetrahydrofuran Motif in Natural Products and Pharmaceuticals
The tetrahydrofuran ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an ideal structural element for molecular recognition at biological targets. Carbohydrates are a particularly rich source for the synthesis of chiral THF derivatives, as their inherent stereocenters can be strategically manipulated to yield complex, enantiopure structures.[2][3][7]
Introduction to this compound: A Key Intermediate
This compound, also known as 1,4-Anhydro-3-deoxy-D-threo-pentitol, stands out as a highly valuable C5 building block.[8] Its structure features two key elements:
-
Defined Stereochemistry: The trans relationship between the C3-hydroxyl group and the C5-hydroxymethyl group provides a specific three-dimensional arrangement that is crucial for directing subsequent reactions and for the final bioactivity of the target molecule.
-
Differentiated Hydroxyl Groups: The primary hydroxyl at C5 and the secondary hydroxyl at C3 exhibit different steric and electronic properties, allowing for selective protection and functionalization, a critical aspect for its use in multi-step synthesis.
This combination of features makes it a powerful intermediate for creating molecules that can mimic the furanose ring of nucleosides, leading to potent antiviral and anticancer agents.[4][9]
Section 2: Synthesis and Access to the Chiral Building Block
The most common and economically viable route to this compound begins with D-xylose, a readily available pentose sugar.[10] This approach leverages the intrinsic chirality of the starting material to establish the desired stereocenters.
Synthesis Strategy from D-Xylose
The conversion of D-xylose into the target molecule involves a sequence of transformations designed to deoxygenate the C2 and C3 positions selectively while retaining the stereochemistry at C4 (which becomes C5 in the product) and C1 (which becomes C2). A representative pathway involves the formation of a furanoside intermediate, protection of the hydroxyl groups, and subsequent stereoselective reductions.
A key step in many syntheses is the stereoselective reduction of a ketone precursor.[1] The choice of reducing agent is critical for establishing the correct stereochemistry at the C3 position. Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are commonly used, with the stereochemical outcome often directed by the existing stereocenter at C5.[1][11] For challenging reductions, more specialized methods, such as those employing lithium dispersion with hydrated transition metal salts, can offer high stereoselectivity for the thermodynamically more stable alcohol.[12][13]
Featured Protocol: Synthesis of this compound from a D-Xylose-derived Precursor
This protocol outlines the final, critical reduction step from a hypothetical ketone intermediate, (5S)-5-(hydroxymethyl)tetrahydrofuran-3-one, which would be synthesized in several steps from D-xylose.
Objective: To perform a stereoselective reduction to yield the target diol.
Materials:
-
(5S)-5-(hydroxymethyl)tetrahydrofuran-3-one (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Dissolution: Dissolve (5S)-5-(hydroxymethyl)tetrahydrofuran-3-one in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition controls the exothermic reaction and minimizes side product formation.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a clear oil.
Purification and Characterization
Proper characterization is essential to confirm the structure and purity of the final product.
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 300 MHz) δ | ~4.2-4.0 (m, 2H), ~3.9-3.7 (m, 2H), ~3.6-3.5 (m, 1H), ~2.1-1.9 (m, 2H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ | ~81, ~72, ~65, ~38 |
| Optical Rotation [α]²⁵D | Specific to solvent and concentration |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Section 3: Chemical Reactivity and Strategic Manipulations
The synthetic utility of this compound stems from the differential reactivity of its two hydroxyl groups. This allows for the implementation of orthogonal protecting group strategies, a cornerstone of modern organic synthesis.[14][15]
Orthogonal Protection Strategies
A protecting group is a chemical moiety that is temporarily introduced to mask a functional group from unwanted reactions.[14] An orthogonal strategy employs multiple protecting groups that can be removed under distinct conditions, allowing for selective deprotection and functionalization at specific sites.[14]
For our diol, the primary hydroxyl is less sterically hindered and more nucleophilic than the secondary hydroxyl. This intrinsic difference can be exploited for selective protection.
-
Bulky Silyl Ethers (e.g., TBDPS, TBDMS): These groups will preferentially react with the primary hydroxyl group due to steric hindrance. They are stable to a wide range of conditions but are readily cleaved by fluoride sources (e.g., TBAF).
-
Benzyl Ethers (Bn): Can be introduced under basic conditions (e.g., NaH, BnBr) and are robust to both acidic and basic conditions. They are typically removed by catalytic hydrogenation.
-
Acetals (e.g., Acetonide): While this diol is a 1,3-diol, which can form six-membered ring acetals, this is a powerful strategy for protecting 1,2- and 1,3-diols.[16] These are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.[17]
Caption: Orthogonal protection workflow for selective functionalization.
Section 4: Applications in Total Synthesis and Drug Discovery
The primary application of this chiral building block is in the synthesis of nucleoside analogues, where the tetrahydrofuran ring serves as a mimic of the natural ribose or deoxyribose sugar.[1][4] These analogues can act as inhibitors of viral replication or tumor cell proliferation.[1][4][9]
Case Study: Synthesis of Antiviral Nucleoside Analogues
Many potent antiviral drugs, particularly those targeting HIV and Hepatitis, are nucleoside analogues.[4] The synthesis involves coupling a protected form of this compound with a nucleobase (e.g., adenine, guanine, cytosine, thymine).
The key steps are:
-
Selective Protection: The primary hydroxyl group is protected, for instance, as a trityl or silyl ether.
-
Activation of C3: The secondary hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate) or inverted via a Mitsunobu reaction to install the nucleobase with the correct stereochemistry.
-
Coupling: The activated intermediate is reacted with the desired nucleobase.
-
Deprotection: Removal of the protecting group(s) yields the final nucleoside analogue.
Caption: General synthetic pathway to nucleoside analogues.
This strategic approach allows for the modular synthesis of a library of compounds for structure-activity relationship (SAR) studies, which is crucial in the drug discovery process. Modifications at the C2', C3', and C4' positions of the sugar moiety are known to significantly impact the biological activity and stability of nucleoside drugs.[9]
Section 5: Conclusion and Future Outlook
This compound is a testament to the power of chiral pool synthesis, providing a reliable and versatile platform for the construction of complex, stereochemically defined molecules.[3][7] Its accessibility from inexpensive carbohydrates and the predictable reactivity of its functional groups make it an invaluable tool for both academic research and industrial drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral building blocks will remain paramount. Future innovations may focus on developing even more efficient, large-scale syntheses from renewable feedstocks and expanding its application to new classes of bioactive molecules beyond nucleoside analogues.
References
- METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO [2, 3-b] FURAN AND RELATED COMPOUNDS. Google Patents.
-
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | C5H10O3. PubChem. Available at: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
Carbohydrates as chiral starting compounds in synthetic organic chemistry. Scholarly Publications Leiden University. Available at: [Link]
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [PDF]. Available at: [Link]
-
9-((2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol. My Skin Recipes. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate. Available at: [Link]
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. ACS Publications. Available at: [Link]
-
2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Keio University. Available at: [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. Available at: [Link]
-
Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern. Available at: [Link]
-
3,5-dihydroxypentyl nucleoside analogs from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. Sci-Hub. Available at: [Link]
-
New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Chiral pool. Wikipedia. Available at: [Link]
-
Protecting Groups. [PDF]. Available at: [Link]
-
2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Available at: [Link]
-
Advance of structural modification of nucleosides scaffold. PubMed Central. Available at: [Link]
-
Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides. Sci-Hub. Available at: [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. [PDF]. Available at: [Link]
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. PubMed Central. Available at: [Link]
Sources
- 1. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Benchchem [benchchem.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. 9-((2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol [myskinrecipes.com]
- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | C5H10O3 | CID 10796728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3,5-Tri-O-benzyl-d-xylofuranose | MDPI [mdpi.com]
- 11. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. media.neliti.com [media.neliti.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 17. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
A Guide to the Spectroscopic Characterization of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
This technical guide provides a detailed overview of the spectroscopic methodologies used to characterize the chiral molecule (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. As a key intermediate in medicinal chemistry and a building block for various bioactive molecules, rigorous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering insights into the expected spectral data and the rationale behind the analytical techniques.
Molecular Structure and Stereochemistry
This compound, also known by its synonym 2,5-anhydro-D-mannitol, possesses a molecular formula of C₅H₁₀O₃ and a molecular weight of approximately 118.13 g/mol .[1] The tetrahydrofuran ring forms the core of the molecule, with a hydroxyl group at the C3 position and a hydroxymethyl group at the C5 position. The specific stereochemistry, (3R, 5S), is crucial for its biological activity and dictates its interaction with other chiral molecules.
Caption: 2D structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its molecular formula.
Predicted Mass Spectral Data
While experimental data is not available, predicted mass-to-charge ratios (m/z) for various adducts of the target molecule provide a reliable reference for experimental work.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 119.0705 |
| [M+Na]⁺ | 141.0524 |
| [M+K]⁺ | 157.0264 |
| [M-H]⁻ | 117.0557 |
Table 1: Predicted m/z values for common adducts of C₅H₁₀O₃.
Experimental Protocol: High-Resolution Mass Spectrometry
A robust protocol for acquiring HRMS data would involve Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Compare the experimentally observed m/z values with the predicted values for the C₅H₁₀O₃ formula. The high mass accuracy of these instruments (typically < 5 ppm) allows for unambiguous confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including stereochemistry. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each of the ten protons, though some may overlap. The chemical shifts and coupling constants are influenced by the electronegativity of the adjacent oxygen atoms and the stereochemical relationships between protons.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H3 | ~4.0 - 4.2 | m |
| H5 | ~3.8 - 4.0 | m |
| CH₂OH | ~3.5 - 3.7 | m |
| Ring CH₂ (C2, C4) | ~1.8 - 2.2 | m |
| OH (x2) | Broad singlet | s (broad) |
Table 2: Predicted ¹H NMR chemical shifts and multiplicities for this compound.
Interpretation:
-
The protons on carbons bearing oxygen (H3, H5, and the CH₂OH group) are expected to be the most downfield due to the deshielding effect of the oxygen atoms.
-
The ring methylene protons (at C2 and C4) will likely appear as complex multiplets due to diastereotopicity and coupling to neighboring protons.
-
The hydroxyl protons will typically appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | ~70 - 75 |
| C5 | ~78 - 83 |
| CH₂OH | ~62 - 67 |
| C2 | ~35 - 40 |
| C4 | ~30 - 35 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Interpretation:
-
The carbons directly attached to oxygen (C3, C5, and the CH₂OH carbon) will have the largest chemical shifts.
-
The ring methylene carbons (C2 and C4) will be found further upfield.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): To definitively assign all proton and carbon signals and to confirm the connectivity and stereochemistry, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to help confirm the relative stereochemistry.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the presence of hydroxyl and ether functional groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200 - 3600 | Broad, strong absorption |
| C-H (alkane) | 2850 - 3000 | Medium to strong absorptions |
| C-O (ether) | 1050 - 1150 | Strong, characteristic absorption |
| C-O (alcohol) | 1000 - 1260 | Strong absorption |
Table 4: Predicted characteristic IR absorption bands for this compound.
Interpretation:
-
The most prominent feature will be a broad and strong band in the high-frequency region, characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness is due to hydrogen bonding.
-
Strong absorptions corresponding to the C-O stretching of the ether and alcohol functionalities will be present in the fingerprint region.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if it is a solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the standard mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, NMR, and IR spectroscopy, is essential for its unambiguous identification and characterization. While experimental data for this specific stereoisomer is not widely published, this guide provides a robust framework based on predicted data and established analytical protocols. The combination of these techniques allows for the confirmation of the molecular formula, the elucidation of the carbon-hydrogen framework, the identification of functional groups, and the determination of the crucial stereochemistry. For any new synthesis or isolation of this compound, the protocols and expected data presented herein should serve as a valuable reference for researchers in the field of drug discovery and development.
References
-
PubChem. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound. [Link]
Sources
The Tetrahydrofuran Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Tetrahydrofuran-Based Compounds
Authored by: A Senior Application Scientist
Abstract
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique stereochemical and electronic properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of tetrahydrofuran-based compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of how modifications to this versatile core influence biological activity. We will delve into key therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications, supported by detailed synthetic protocols, quantitative data, and mechanistic insights.
The Enduring Significance of the Tetrahydrofuran Moiety in Bioactive Molecules
The prevalence of the tetrahydrofuran ring in a wide array of natural products with potent biological activities has long captured the attention of synthetic and medicinal chemists.[4] From complex marine-derived polyketides to lignans found in terrestrial plants, nature has repeatedly utilized the THF scaffold to construct molecules with remarkable therapeutic potential.[4][5] This has inspired the development of a multitude of synthetic methodologies aimed at accessing diverse and stereochemically complex THF derivatives.[6] The clinical success of several FDA-approved drugs incorporating a THF motif, such as the HIV protease inhibitor Darunavir and the antibiotic Platensimycin, underscores the therapeutic relevance of this heterocyclic system.[1][7]
This guide will navigate the intricate relationship between the three-dimensional structure of THF-containing molecules and their biological function. We will explore how subtle changes in stereochemistry, substitution patterns, and conformational constraints can lead to dramatic shifts in potency, selectivity, and pharmacokinetic properties.
Antiviral Potency: The Tetrahydrofuran Ring in HIV Protease Inhibitors
The development of HIV protease inhibitors marked a turning point in the treatment of HIV/AIDS, and the tetrahydrofuran moiety has played a pivotal role in the design of some of the most potent drugs in this class. Darunavir, a second-generation protease inhibitor, serves as an exemplary case study. Its structure features a central bis-tetrahydrofuran (bis-THF) ligand that makes critical interactions with the backbone of the HIV protease enzyme.[8]
The Critical Role of the Bis-THF Ligand in Darunavir
The bis-THF core of Darunavir is not merely a passive scaffold; it actively participates in binding to the S2 subsite of the HIV protease active site. The oxygen atoms of the THF rings form crucial hydrogen bonds with the backbone amide protons of Asp29 and Asp30 in the enzyme. This "backbone binding" strategy was a key design element, intended to create inhibitors that are less susceptible to resistance mutations that often occur in the side chains of the protease.
A critical determinant of antiviral activity is the stereochemistry of the bis-THF unit. The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the key chiral intermediate in the synthesis of Darunavir.[6] The precise spatial arrangement of the hydroxyl group and the fused ring system is essential for optimal binding to the protease.
Structure-Activity Relationship of Darunavir Analogs
Systematic modifications of the Darunavir scaffold have provided a wealth of SAR data, highlighting the structural features crucial for potent antiviral activity.
| Compound | Modification | Kᵢ (pM)[8] | IC₅₀ (nM)[8] | Rationale for Modification |
| Darunavir | - | 16 | 4.1 | Parent compound, optimized for backbone binding. |
| 23c | C4-methoxy substitution on the bis-THF ring | 2.9 | 2.4 | To explore additional interactions in the S2 subsite and potentially enhance potency.[8] |
| Epimer of 23c | Inverted stereochemistry of the C4-methoxy group | Significantly less potent | - | To probe the stereochemical requirements for the enhanced binding observed with 23c . |
Table 1: SAR of C4-substituted bis-THF analogs of Darunavir.
The data clearly indicate that substitution at the C4 position of the bis-THF ring can be beneficial, as seen with the methoxy-substituted analog 23c , which exhibited even greater potency than Darunavir.[8] This enhanced activity is attributed to a unique water-mediated hydrogen bond between the methoxy oxygen and the Gly-48 amide NH in the S2 site.[8] However, the stereochemistry of this substitution is critical, as the epimer of 23c was significantly less active, demonstrating the precise conformational requirements for this favorable interaction.
Experimental Protocol: Synthesis of the Key Bis-THF Intermediate for Darunavir
The synthesis of the chiral intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a critical step in the production of Darunavir. One efficient method involves a diastereoselective Michael addition of nitromethane to an unsaturated precursor derived from S-2,3-O-isopropylideneglyceraldehyde.[6]
Step-by-step Methodology: [6]
-
Michael Addition: To a solution of the α,β-unsaturated ester (derived from S-2,3-O-isopropylideneglyceraldehyde) in methanol, add nitromethane and a catalytic amount of DBU. Stir the reaction at ambient temperature until completion, monitoring by TLC. The reaction proceeds with high diastereoselectivity (syn/anti ratio of 97:3).
-
Nef Oxidation and Cyclization: The crude reaction mixture containing the nitroalkane is treated with one equivalent of sodium methoxide in methanol. This solution of the deprotonated nitro compound is then slowly added to a pre-cooled (0-5 °C) concentrated solution of sulfuric acid in methanol. This effects the Nef oxidation to the corresponding ketone and subsequent acid-catalyzed cyclization to the lactone acetal.
-
Reduction and Final Cyclization: The resulting lactone acetal is then reduced, for example with sodium borohydride, to the corresponding diol, which then undergoes acid-catalyzed cyclization to afford the final product, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
Tetrahydrofuran Lignans: Modulators of Inflammatory Pathways
Lignans are a large class of polyphenolic compounds found in plants, many of which possess a tetrahydrofuran core.[5] These natural products have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5]
Mechanism of Anti-inflammatory Action: Targeting the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of many tetrahydrofuran lignans is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. The IκB kinase (IKK) complex is a central component of this pathway, responsible for phosphorylating the inhibitory IκB proteins, which leads to their degradation and the subsequent release and nuclear translocation of NF-κB.[10]
Several bioactive lignans, such as magnolin and fargesin, have been shown to inhibit the NF-κB pathway, although the precise molecular interactions are still under investigation. It is hypothesized that these compounds may directly or indirectly interfere with the activity of the IKK complex, thereby preventing the phosphorylation of IκBα and suppressing the inflammatory cascade.[11]
Synthesis of Bioactive Lignans: The Case of Bi-magnolignan
The total synthesis of complex lignans like bi-magnolignan, a bi-dibenzofuran with potent antitumor activity, showcases the strategic application of modern organic synthesis to access these valuable compounds.[4] A key step in a reported synthesis is the construction of the dibenzofuran skeleton via a Suzuki coupling followed by an intramolecular dehydration.[4]
Key Synthetic Steps: [4]
-
Suzuki Coupling: A Suzuki coupling reaction is employed to form the central biaryl bond, connecting two functionalized aromatic precursors.
-
Intramolecular Dehydration: The resulting biaryl compound undergoes an acid-catalyzed intramolecular dehydration to construct the dibenzofuran core.
-
Oxidative Coupling: The final step involves an FeCl₃-catalyzed oxidative coupling of two dibenzofuran monomers to form the dimeric structure of bi-magnolignan.
Anticancer Applications of Tetrahydrofuran-Containing Molecules
The tetrahydrofuran scaffold is present in a number of natural products and synthetic compounds with significant anticancer activity. These molecules exert their effects through diverse mechanisms, including the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.
Platensimycin: A Novel Antibiotic with Anticancer Potential
Platensimycin, a natural product produced by Streptomyces platensis, is a potent inhibitor of bacterial fatty acid synthase (FabF/B).[7][12] While primarily investigated as an antibiotic, its unique mode of action and complex tetracyclic core, which includes a tetrahydrofuran ring, have also made it a subject of interest in cancer research. The mechanism of action involves the selective binding of platensimycin to the acyl-enzyme intermediate of FabF, effectively blocking the elongation of fatty acid chains.[7]
The total synthesis of platensimycin has been a significant challenge for synthetic chemists, with various strategies employed to construct its intricate cage-like structure. One successful approach utilized an intramolecular Diels-Alder reaction to establish the key stereocenters of the oxatetracyclic core.[5]
SAR of Tetrahydrofuran Derivatives in Cancer Cell Lines
Numerous studies have explored the anticancer potential of synthetic tetrahydrofuran derivatives. For instance, a series of 2,3,5-substituted tetrahydrofuran-3-ols have been synthesized and evaluated for their growth inhibitory effects on various human tumor cell lines.[13]
| Compound | R¹ | R² | Cell Line | GI₅₀ (µM) |
| 12 | 4-Cl-Ph | 4-Cl-Ph | CCRF-CEM (Leukemia) | < 0.1 |
| 12 | 4-Cl-Ph | 4-Cl-Ph | SR (Leukemia) | < 0.1 |
| 12 | 4-Cl-Ph | 4-Cl-Ph | A549 (Non-Small Cell Lung) | 1.2 |
Table 2: Anticancer activity of a representative 2,3,5-substituted tetrahydrofuran derivative.[13]
The data for compound 12 indicate potent and selective activity against certain leukemia cell lines, highlighting the potential for developing targeted anticancer agents based on the tetrahydrofuran scaffold.[13] The specific substitution pattern on the aryl rings at the 2- and 3-positions, in this case, dichlorophenyl groups, is crucial for this observed activity.
Tetrahydrofurans as Platelet-Activating Factor (PAF) Antagonists
Platelet-activating factor (PAF) is a potent lipid mediator involved in a variety of inflammatory and allergic responses.[14] Consequently, PAF receptor antagonists have been pursued as potential therapeutic agents for conditions such as asthma and thrombosis. Several classes of tetrahydrofuran derivatives have been identified as effective PAF antagonists.[15][16]
Molecular modeling studies suggest that the tetrahydrofuran ring acts as a scaffold to position key pharmacophoric elements for interaction with the PAF receptor.[14][17] These interactions often involve a long aliphatic chain and a cationic headgroup, mimicking the structure of PAF itself.[16] The ether oxygen of the THF ring can participate in hydrogen bonding within the receptor binding pocket, contributing to the overall affinity.[14]
Conclusion and Future Perspectives
The tetrahydrofuran ring has firmly established itself as a privileged scaffold in drug discovery, with its presence in a diverse range of clinically successful and biologically potent molecules. The SAR studies highlighted in this guide demonstrate that the stereochemistry, substitution pattern, and conformational properties of the THF ring are critical determinants of biological activity.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective methods for the synthesis of complex and diverse THF libraries will be crucial for exploring new chemical space.
-
Application of Computational Chemistry: The increasing sophistication of molecular modeling and machine learning techniques will enable more accurate prediction of the biological activity of novel THF derivatives and facilitate the rational design of new drug candidates.
-
Exploration of New Biological Targets: While significant progress has been made in areas like virology and oncology, the full therapeutic potential of THF-based compounds remains to be unlocked. Investigating their activity against a broader range of biological targets could lead to the discovery of new treatments for a variety of diseases.
References
-
Molecular basis for the activation of PAF receptor by PAF. (2024). PubMed. Retrieved from [Link]
-
Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. (2024). PubMed. Retrieved from [Link]
-
Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. (2021). PMC. Retrieved from [Link]
-
Total synthesis of bi-magnolignan. (2023). PMC. Retrieved from [Link]
-
Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (2005). ACS Publications. Retrieved from [Link]
-
The IKK Complex, a Central Regulator of NF-κB Activation. (2007). PMC. Retrieved from [Link]
-
A Review on Platensimycin: A Selective FabF Inhibitor. (2015). PMC. Retrieved from [Link]
-
Recent progresses in studies on bioactive lignans from plants. (2007). ResearchGate. Retrieved from [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. Retrieved from [Link]
-
Platensimycin. (n.d.). Wikipedia. Retrieved from [Link]
-
The IKK complex, a central regulator of NF-??B activation. (2007). ResearchGate. Retrieved from [Link]
- US8519197B2 - Synthesis of magnolol and its analogue compounds. (2013). Google Patents.
-
Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. (2021). PubMed. Retrieved from [Link]
-
Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans. (1995). PubMed. Retrieved from [Link]
-
Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[ 2, 3- b ]furan- 3- ol from Glycolaldehyde. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). NIH. Retrieved from [Link]
-
Molecular basis for the activation of PAF receptor by PAF. (2024). ResearchGate. Retrieved from [Link]
-
Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties. (2007). PNAS. Retrieved from [Link]
-
Advances in the Synthesis of Lignan Natural Products. (2018). MDPI. Retrieved from [Link]
-
sar of classical cannabinoids (left) major pharmacophores of classical... (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. (2015). PubMed. Retrieved from [Link]
-
IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway. (2013). PLOS One. Retrieved from [Link]
-
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules. (2022). Frontiers. Retrieved from [Link]
-
Canonical NF-κB signaling via the IKK complex and IκB, and subsequent... (n.d.). ResearchGate. Retrieved from [Link]
-
2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols. (2007). PubMed. Retrieved from [Link]
-
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (2024). OSTI.gov. Retrieved from [Link]
-
Platensimycin is a selective FabF inhibitor with potent antibiotic properties. (2006). ResearchGate. Retrieved from [Link]
-
The IκB kinase complex in NF-κB regulation and beyond. (2008). PMC. Retrieved from [Link]
-
Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies. (2023). MDPI. Retrieved from [Link]
-
Flos magnoliae constituent fargesin has an anti-allergic effect via ORAI1 channel inhibition. (2021). ScienceDirect. Retrieved from [Link]
-
(PDF) Flos magnoliae constituent fargesin has an anti-allergic effect via ORAI1 channel inhibition. (2021). ResearchGate. Retrieved from [Link]
-
(A) Synthetic procedure. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Molecular Model of Plasma PAF Acetylhydrolase-Lipoprotein Association: Insights from the Structure. (2014). MDPI. Retrieved from [Link]
-
One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. (2026). American Chemical Society. Retrieved from [Link]
-
Platelet-activating factor (PAF) antagonistic actions of two new analogs of tetrahydrofurans. (1989). PubMed. Retrieved from [Link]
-
Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. (2010). NIH. Retrieved from [Link]
Sources
- 1. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of bi-magnolignan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Platensimycin - Wikipedia [en.wikipedia.org]
- 13. 2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Platelet-activating factor (PAF) antagonistic actions of two new analogs of tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to furanose and pyranose ring conformations
An In-Depth Technical Guide to Furanose and Pyranose Ring Conformations: Structure, Stability, and Analysis
Abstract
Monosaccharides, the fundamental units of carbohydrates, exist predominantly as cyclic hemiacetals and hemiketals in solution. The formation of these five-membered (furanose) and six-membered (pyranose) rings introduces a level of structural complexity that is paramount to their biological function. The non-planar nature of these rings gives rise to a landscape of distinct three-dimensional conformations. This guide provides a comprehensive exploration of the principles governing pyranose and furanose ring conformations, the energetic factors that dictate their stability, and the advanced analytical techniques used to characterize them. For researchers in glycobiology and drug development, a deep understanding of these conformational nuances is indispensable for deciphering the mechanisms of molecular recognition and for the rational design of carbohydrate-based therapeutics.
The Foundation: From Linear Chain to Cyclic Form
In aqueous solution, monosaccharides with five or more carbons exist in a dynamic equilibrium between their open-chain aldehyde or ketone form and various cyclic structures.[1] This intramolecular cyclization occurs when a hydroxyl group attacks the electrophilic carbonyl carbon, forming a more stable hemiacetal (from an aldose) or hemiketal (from a ketose).[2]
-
Pyranose Rings : A six-membered ring is formed when the hydroxyl group at C-5 attacks the C-1 aldehyde in an aldohexose, such as D-glucose.[3] This structure is named after the heterocyclic compound pyran.[3] The resulting glucopyranose form is thermodynamically favored and dominates in solution.[1][]
-
Furanose Rings : A five-membered ring forms from the attack of the C-4 hydroxyl group on the C-1 aldehyde.[1] While less common for aldohexoses like glucose, this "furanose" form (named after furan) is significant for other sugars, such as ribose in RNA and fructose.[1][3]
This cyclization creates a new stereocenter at the former carbonyl carbon, now called the anomeric carbon (C-1 in aldoses).[3] The two resulting diastereomers are known as anomers , designated alpha (α) and beta (β), which differ only in the configuration at this anomeric center.[1] In aqueous solution, these anomers can interconvert through the open-chain form in a process called mutarotation , eventually reaching an equilibrium.[3] For example, when pure α-D-glucose (+112°) or β-D-glucose (+19°) is dissolved in water, the specific rotation of the solution changes until it reaches an equilibrium value of +52.5°.[1]
Caption: Dynamic equilibrium of a monosaccharide in solution.
The Architecture of Pyranose Rings: A World of Chairs and Boats
Contrary to the impression given by simplified Haworth projections, the six-membered pyranose ring is not planar.[3] The tetrahedral sp³ hybridization of the ring atoms necessitates a puckered, three-dimensional structure to relieve bond angle strain.[3] For pyranoses, there are 38 distinct basic conformations, including chairs, boats, skew-boats, half-chairs, and envelopes.[5]
The Stable State: Chair Conformations
The lowest-energy and most stable conformations for a pyranose ring are the two chair forms .[3] In a chair conformation, substituents on the ring carbons can occupy one of two positions:
-
Axial (a) : Bonds are parallel to the principal axis of symmetry, pointing "up" or "down".[3]
-
Equatorial (e) : Bonds point out from the "equator" of the ring.[3]
A pyranose ring can flip between its two chair conformations (e.g., from ⁴C₁ to ¹C₄). During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. The stability of a given chair conformation is dictated primarily by steric hindrance. The conformation that places the largest number of bulky substituents (like -OH and -CH₂OH groups) in the more spacious equatorial positions is overwhelmingly favored.[3]
For β-D-glucopyranose, the ⁴C₁ chair conformation is dominant because it allows all five non-hydrogen substituents to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.[3]
High-Energy Intermediates: Boat and Skew-Boat Conformations
The interconversion between the two chair forms proceeds through higher-energy intermediates, including boat and skew-boat (or twist-boat) conformations.[3] The boat form is significantly destabilized by steric crowding between the "flagpole" substituents and by torsional strain.[3] The skew-boat is generally more stable than the true boat but remains a high-energy state compared to the chair forms.
Caption: Conformational pathway for pyranose ring inversion.
The Flexible Furanose Ring: Pseudorotation
The five-membered furanose ring is also non-planar but possesses significantly more conformational flexibility than the pyranose ring.[3] Its conformations are described by a continuous cycle of puckering known as pseudorotation . The two principal conformations along this pathway are:
-
Envelope (E) : Four of the ring atoms are coplanar, with the fifth atom puckered out of the plane. The notation specifies the out-of-plane atom (e.g., ³E means C-3 is above the plane).[6]
-
Twist (T) : Three atoms are coplanar, with the other two displaced on opposite sides of the plane (e.g., ²T₃ means C-2 is above and C-3 is below the plane).[6]
The energy barrier between these forms is very low, meaning furanose rings in solution exist as a rapid equilibrium of multiple conformers. The exact conformation can be precisely described using Cremer-Pople puckering parameters , which define the degree and type of puckering.[5]
Caption: The continuous cycle of furanose ring pseudorotation.
Key Factors Governing Conformational Stability
The preferred conformation of a monosaccharide ring is a delicate balance of several stereoelectronic and environmental factors.
| Feature | Pyranose Ring | Furanose Ring |
| Ring Size | 6-membered (5 carbons, 1 oxygen) | 5-membered (4 carbons, 1 oxygen) |
| Flexibility | Relatively rigid | Highly flexible, dynamic |
| Major Conformations | Chair (e.g., ⁴C₁, ¹C₄) | Envelope (E) and Twist (T) |
| Interconversion | High-energy ring flip | Low-energy pseudorotation |
| Stability | Generally more stable than furanose form | Generally less stable than pyranose form |
The Anomeric Effect
A cornerstone of carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to adopt an axial orientation, even if this is sterically less favorable. This counterintuitive phenomenon is a stereoelectronic effect, primarily explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the axial C1-substituent bond. This delocalization of electron density stabilizes the axial anomer.
Steric Interactions
As previously discussed, minimizing steric strain is a powerful driving force. The bulky substituents on a pyranose ring strongly prefer the less crowded equatorial positions to avoid destabilizing 1,3-diaxial interactions. The final conformational equilibrium is a balance between the anomeric effect, which favors an axial electronegative group at C1, and steric hindrance, which favors equatorial placement for all other groups.
Solvent Effects
The surrounding solvent, especially water, plays a critical role in determining carbohydrate conformation. Solvation can disrupt intramolecular hydrogen bonds that might otherwise stabilize a particular conformation.[7] By forming a hydrogen-bonding network with the sugar's hydroxyl groups, explicit water molecules can modulate the electronic and steric repulsions within the carbohydrate, thereby influencing the rotamer populations and overall ring pucker.[7]
Methodologies for Conformational Analysis
Determining the precise conformation of furanose and pyranose rings requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying carbohydrate conformations in solution.[6] The analysis hinges on measuring parameters that are exquisitely sensitive to the molecule's 3D structure.
-
³J_H,H Coupling Constants : The magnitude of the three-bond coupling constant between two protons (³J_H,H) is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[8][9] By measuring these couplings, one can deduce the dihedral angles around the ring and thus determine its conformation.
| Dihedral Relationship (Pyranose Chair) | Approximate Dihedral Angle | Typical ³J_H,H Value (Hz) |
| Axial - Axial | ~180° | 8 - 10 |
| Axial - Equatorial | ~60° | 2 - 4 |
| Equatorial - Equatorial | ~60° | 2 - 4 |
-
Chemical Shifts : Both ¹H and ¹³C chemical shifts are sensitive to the local electronic environment and, therefore, to the conformation.[10] For instance, an anomeric proton in an axial position is typically observed further downfield in the ¹H NMR spectrum than its equatorial counterpart.[11]
Protocol: Basic 1D/2D NMR Workflow for Monosaccharide Conformation
-
Sample Preparation : Dissolve the carbohydrate in a suitable deuterated solvent (e.g., D₂O, or d₆-DMSO to observe exchangeable -OH protons).[10] For studies in water, supercooling the sample can slow hydroxyl proton exchange, making them observable.[10]
-
1D ¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Identify the anomeric proton signal, which is typically downfield (δ 4.5-5.6 ppm) and well-separated.[11]
-
Measurement of Coupling Constants : From the 1D spectrum, carefully measure the ³J_H,H coupling constants, starting with the anomeric proton. A large coupling (e.g., ~8 Hz) for J_H1,H2 indicates an axial-axial relationship, while a small coupling (~3 Hz) suggests an axial-equatorial or equatorial-equatorial relationship.[11]
-
2D COSY/TOCSY Acquisition : Acquire a 2D COSY or TOCSY spectrum to establish proton-proton connectivities and walk through the entire spin system of the sugar ring, assigning each proton.
-
2D HSQC Acquisition : Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon, leading to a full assignment of the carbon skeleton.[10]
-
Karplus Analysis : Use the measured ³J_H,H values in conjunction with the Karplus equation to calculate the corresponding dihedral angles.
-
Conformational Modeling : Compare the experimentally derived angles with the theoretical angles for standard conformations (e.g., ⁴C₁, ¹C₄, ³E, ²T₃) to determine the dominant solution conformation. For furanoses, a program like PSEUROT can be used to analyze coupling constants and determine the pseudorotational parameters.[12]
X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[8] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a definitive view of a single conformation. However, it is a static picture, and the conformation observed in the crystal may be influenced by crystal packing forces and may not be the most populated conformer in solution.[8]
Computational Chemistry
Theoretical calculations are essential for complementing experimental data and providing energetic insights.
-
Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) are used to calculate the relative energies of different conformers, predict NMR parameters, and analyze the electronic effects (like the anomeric effect) that govern stability.[8]
-
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms over time, providing a dynamic picture of the carbohydrate's conformational landscape in a simulated environment (e.g., a box of water molecules). This is particularly valuable for studying the flexibility of furanose rings and the influence of solvent on conformational equilibria.[7]
Conclusion: Why Conformation Matters
The biological language of carbohydrates is written in three dimensions. The specific conformation of a furanose or pyranose ring dictates the spatial presentation of its hydroxyl groups, which in turn governs its interactions with proteins like enzymes and lectins. In drug development, a carbohydrate-based inhibitor must adopt the correct conformation to fit into the active site of its target enzyme. Therefore, a profound understanding and the ability to accurately characterize the conformational behavior of these fundamental rings are critical for advancing the fields of glycobiology and medicinal chemistry.
References
-
Pyranose and Furanose rings formation . (n.d.). Retrieved from University of Technology, Iraq, Department of Chemistry. [Link]
-
Ashenhurst, J. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars . Master Organic Chemistry. [Link]
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity . Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]
-
Chemistry LibreTexts. (2023, January 22). Pyranose and Furanose Forms . [Link]
-
Isbell, H. S., & Tipson, R. S. (1960). Conformations of the Pyranoid Sugars. I. Classification of Conformers . Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 64A(2), 171–176. [Link]
-
Fedorov, I. A., et al. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives . Molecules, 26(9), 2450. [Link]
-
Várnai, P., & Csizmadia, I. G. (1999). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study . Journal of Molecular Structure: THEOCHEM, 493(1-3), 191-203. [Link]
-
Kuttel, M. M., & Naidoo, K. J. (2005). Solvent interactions determine carbohydrate conformation . Journal of the American Chemical Society, 127(19), 7083–7088. [Link]
-
Mobli, M., & Almond, A. (2019). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points . Analytical Chemistry, 91(1), 1032–1039. [Link]
-
Demchenko, A. V. (2020, April 9). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates . YouTube. [Link]
-
Stenutz, R. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES . Glycopedia. [Link]
-
Appeldoorn, M. J., et al. (2005). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides . The Journal of Organic Chemistry, 70(17), 6747–6757. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. Solvent interactions determine carbohydrate conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: A Chiral Pool Approach
Introduction: The Significance of Chiral Tetrahydrofuranols in Drug Discovery
Substituted tetrahydrofurans are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The specific stereoisomer, (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, represents a key building block in the synthesis of numerous pharmaceuticals, particularly nucleoside analogues used in antiviral and anticancer therapies. Its rigid tetrahydrofuran core mimics the furanose ring of natural nucleosides, while the hydroxyl groups at the C3 and C5 positions provide crucial points for further functionalization and interaction with biological targets. The precise stereochemical arrangement of these hydroxyl groups is paramount for biological activity, making enantioselective synthesis an absolute requirement.
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this compound, starting from the readily available and inexpensive chiral pool starting material, L-arabinose. We will delve into the strategic considerations behind this synthetic route, offering insights into the causality of experimental choices and providing comprehensive, step-by-step protocols for researchers in drug development and organic synthesis.
Strategic Retrosynthesis: From Target Molecule to Chiral Pool Precursor
Our retrosynthetic analysis of this compound identifies 2-deoxy-L-ribose as a key precursor. The intramolecular cyclization of the corresponding pentitol, 2-deoxy-L-arabinitol, directly yields the target tetrahydrofuran ring with the desired stereochemistry. 2-Deoxy-L-ribose, in turn, can be accessed from the abundant C5 sugar, L-arabinose, through a stereocontrolled deoxygenation at the C2 position. This chiral pool approach ensures that the inherent stereochemistry of the starting material is efficiently transferred to the final product, obviating the need for complex and often costly asymmetric catalysis or chiral resolutions.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway from L-Arabinose: A Detailed Protocol
The overall synthetic strategy is a three-stage process:
-
Stage 1: Synthesis of 2-Deoxy-L-ribose from L-Arabinose. This is the cornerstone of the synthesis, establishing the crucial C2-deoxy functionality with the correct stereochemistry.
-
Stage 2: Reduction of 2-Deoxy-L-ribose to 2-Deoxy-L-arabinitol. This straightforward reduction converts the cyclic hemiacetal into its corresponding open-chain pentitol.
-
Stage 3: Acid-Catalyzed Cyclization to this compound. The final ring-closing reaction furnishes the target molecule.
Stage 1: Synthesis of 2-Deoxy-L-ribose from L-Arabinose
This transformation is achieved via a multi-step sequence that involves the formation of a glycosyl bromide, followed by a reductive rearrangement. This method has been shown to be efficient and scalable.[1]
Protocol 1: Synthesis of 1,3,4-Tri-O-benzoyl-α-L-arabinopyranosyl Bromide
This initial step activates the anomeric center of L-arabinose for the subsequent reductive rearrangement. The benzoyl protecting groups are chosen for their crystallinity, which aids in purification, and their stability under the reaction conditions.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| L-Arabinose | 1.0 | 150.13 | 10.0 g |
| Pyridine | - | 79.10 | 100 mL |
| Benzoyl Chloride | 3.5 | 140.57 | 27.5 mL |
| 33% HBr in Acetic Acid | - | - | 40 mL |
Step-by-Step Methodology:
-
Suspend L-arabinose in pyridine in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into 500 mL of ice-water and stir vigorously for 30 minutes.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude syrup of perbenzoylated L-arabinose.
-
Dissolve the crude syrup in dichloromethane (50 mL) and cool to 0 °C.
-
Add 33% HBr in acetic acid and stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with dichloromethane (100 mL) and pour it into ice-water (200 mL).
-
Separate the organic layer, wash with cold water (2 x 100 mL) and saturated aqueous NaHCO₃ (2 x 100 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 4:1) to afford 1,3,4-tri-O-benzoyl-α-L-arabinopyranosyl bromide as a white solid.
Protocol 2: Reductive Rearrangement to 3,4-Di-O-benzoyl-2-deoxy-L-ribopyranose
This key step involves a radical-mediated reductive rearrangement of the glycosyl bromide to introduce the 2-deoxy functionality with inversion of configuration at C2. Tributyltin hydride is a common and effective radical reducing agent for this transformation.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,3,4-Tri-O-benzoyl-α-L-arabinopyranosyl Bromide | 1.0 | 527.35 | 5.0 g |
| Tributyltin Hydride (Bu₃SnH) | 1.2 | 291.06 | 3.4 mL |
| Azobisisobutyronitrile (AIBN) | 0.1 | 164.21 | 155 mg |
| Toluene | - | - | 100 mL |
Step-by-Step Methodology:
-
Dissolve the arabinopyranosyl bromide in dry toluene in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add tributyltin hydride and AIBN to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to yield 3,4-di-O-benzoyl-2-deoxy-L-ribopyranose.
Protocol 3: Deprotection to 2-Deoxy-L-ribose
The final step in this stage is the removal of the benzoyl protecting groups to afford the free 2-deoxy-L-ribose.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 3,4-Di-O-benzoyl-2-deoxy-L-ribopyranose | 1.0 | 342.35 | 3.0 g |
| Sodium Methoxide (25% in Methanol) | catalytic | - | ~0.5 mL |
| Methanol | - | - | 50 mL |
| Dowex® 50WX8 (H⁺ form) | - | - | - |
Step-by-Step Methodology:
-
Dissolve the protected 2-deoxy-L-ribose in methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture by adding Dowex® 50WX8 (H⁺ form) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-deoxy-L-ribose as a colorless syrup, which can be used in the next step without further purification.
Stage 2: Reduction of 2-Deoxy-L-ribose to 2-Deoxy-L-arabinitol
This reduction is a standard procedure using a mild reducing agent like sodium borohydride.
Protocol 4: Synthesis of 2-Deoxy-L-arabinitol
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 2-Deoxy-L-ribose | 1.0 | 134.13 | 2.0 g |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 0.85 g |
| Ethanol | - | - | 40 mL |
| Water | - | - | 10 mL |
Step-by-Step Methodology:
-
Dissolve 2-deoxy-L-ribose in a mixture of ethanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 20 minutes.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Neutralize the excess sodium borohydride by the careful addition of acetic acid until effervescence ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with methanol (3 x 50 mL) to remove boric acid esters.
-
The resulting crude 2-deoxy-L-arabinitol can be used directly in the next step.
Stage 3: Acid-Catalyzed Cyclization to this compound
This final step involves an intramolecular dehydration to form the desired tetrahydrofuran ring. The stereochemistry at C3 and C5 is dictated by the stereocenters in the starting 2-deoxy-L-arabinitol.
Protocol 5: Synthesis of this compound
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 2-Deoxy-L-arabinitol | 1.0 | 136.15 | ~2.0 g (crude) |
| Dowex® 50WX8 (H⁺ form) | catalytic | - | ~1.0 g |
| Water | - | - | 50 mL |
Step-by-Step Methodology:
-
Dissolve the crude 2-deoxy-L-arabinitol in water.
-
Add Dowex® 50WX8 (H⁺ form) resin to the solution.
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC (a more polar spot for the diol starting material will be replaced by a less polar product spot).
-
Cool the reaction mixture to room temperature and filter off the resin.
-
Wash the resin with water.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 10:1) to afford this compound as a colorless oil.
Caption: Synthetic workflow from L-Arabinose to the target molecule.
Conclusion: A Reliable and Scalable Chiral Pool Strategy
The presented synthesis of this compound from L-arabinose offers a robust and economically viable route for obtaining this valuable chiral building block. By leveraging the inherent stereochemistry of a readily available starting material from the chiral pool, this strategy ensures high enantiopurity of the final product. The detailed protocols provided herein have been designed to be reproducible and scalable, making them suitable for both academic research and industrial drug development settings. The causality-driven explanations for the choice of reagents and reaction conditions aim to empower researchers to adapt and optimize these procedures for their specific needs.
References
- Giese, B. (1998). Synthesis of l-ribose and 2-deoxy l-ribose. U.S. Patent No. WO1998039347A2.
Sources
Application Notes and Protocols for the Stereoselective Synthesis of Chiral Tetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] The precise spatial arrangement of substituents on the THF ring is often critical for biological function, making the development of stereoselective synthetic methods a paramount objective in modern organic chemistry and drug discovery. This guide provides an in-depth exploration of key strategies for the stereoselective synthesis of chiral tetrahydrofuran derivatives, offering both mechanistic insights and detailed, field-proven protocols.
I. Strategic Approaches to Stereocontrol in Tetrahydrofuran Synthesis
The construction of chiral tetrahydrofurans with defined stereochemistry can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.
Intramolecular Cyclization Strategies
Intramolecular reactions are powerful tools for forging the THF ring, often with a high degree of stereocontrol. These methods typically involve the cyclization of a linear precursor containing a hydroxyl group and a suitable electrophile or a reactive functional group.
A classic and reliable method for THF synthesis involves the intramolecular SN2 reaction of a hydroxyl group onto a carbon bearing a good leaving group (e.g., halide or sulfonate).[1] The stereochemistry of the newly formed C-O bond is dictated by the stereocenter bearing the leaving group, proceeding with inversion of configuration.
A key consideration in this approach is the stereoselective synthesis of the acyclic precursor. This can be achieved through various asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, to install the required stereocenters prior to cyclization.
The intramolecular addition of a hydroxyl group to an alkene is a highly effective method for constructing substituted tetrahydrofurans. This transformation can be promoted by various electrophiles, leading to the formation of new stereocenters.
-
Iodocyclization: The use of iodine sources (e.g., I2, NIS) to effect the cyclization of γ,δ-unsaturated alcohols is a well-established method. The reaction proceeds through an iodonium ion intermediate, and the subsequent intramolecular attack of the hydroxyl group typically occurs in an anti-fashion, leading to a trans relationship between the iodine and the newly formed C-O bond.
-
Palladium-Catalyzed Carboetherification: A modern and highly versatile approach involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl halides.[3] This method forms both a C-C and a C-O bond in a single step with high diastereoselectivity.[3] The reaction is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[3]
Oxonium Ion-Mediated Cyclizations
The generation and subsequent intramolecular trapping of oxonium ions provide a powerful and stereocontrolled route to functionalized tetrahydrofurans.[1] These reactive intermediates can be generated from a variety of precursors, such as lactols or by the activation of carbonyl groups.
The stereochemical outcome of nucleophilic additions to cyclic oxonium ions is influenced by stereoelectronic effects and the conformational preferences of the intermediate. Models have been developed to predict the facial selectivity of the nucleophilic attack, considering factors like the "inside attack" on an envelope conformation of the oxonium ion.[1]
[3+2] Cycloaddition and Annulation Reactions
[3+2] cycloaddition and annulation reactions are highly convergent strategies for the synthesis of tetrahydrofurans, as they form two new bonds and up to two new stereocenters in a single step.[1]
-
Carbonyl Ylide Cycloadditions: Rhodium-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides, which then undergo a [3+2] dipolar cycloaddition with an activated alkene to furnish highly substituted tetrahydrofurans.[1] Asymmetric versions of this reaction have been developed using chiral rhodium complexes.[1]
-
Allylsilane Annulations: The [3+2] annulation of allylsilanes with aldehydes or ketones, typically mediated by a Lewis acid, is a robust method for constructing tetrahydrofurans. The reaction proceeds through the nucleophilic addition of the alkene to the activated carbonyl, generating a stabilized carbocation that is subsequently trapped by the tethered alkoxide.[1]
Modern and Sustainable Approaches
Recent advances in synthetic methodology have led to the development of novel and more sustainable approaches to chiral tetrahydrofurans.
-
Visible-Light-Mediated Deoxygenative Cyclization: This innovative method utilizes visible-light photoredox catalysis to generate alkyl radicals from monoallylated 1,2-diols.[4] The subsequent 5-exo-trig cyclization of the radical onto the tethered alkene affords the desired tetrahydrofuran derivative.[4] This approach is advantageous due to its use of readily available starting materials and a halogen-free activation of the hydroxyl group.[4]
-
Organocatalytic Cycloetherification: The use of chiral organocatalysts, such as cinchona-alkaloid-derived thioureas, enables the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones.[3] This method provides access to chiral tetrahydrofurans with high enantioselectivities under mild reaction conditions.[3]
II. Featured Protocols
The following protocols are presented as examples of robust and highly stereoselective methods for the synthesis of chiral tetrahydrofuran derivatives.
Protocol 1: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization of O-Alkynones
This protocol, based on the work of Zhang and colleagues, describes a highly efficient nickel-catalyzed method for the synthesis of functionalized chiral tetrahydrofurans bearing a tertiary allylic alcohol.[5] The reaction exhibits excellent stereoselectivity and enantioselectivity over a broad range of substrates.[5]
Reaction Scheme:
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Tetrahydrofuran synthesis [organic-chemistry.org]
- 4. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Visible-Light-Mediated Deoxygenation in Furan Synthesis
Introduction: A Modern Approach to a Classic Transformation
The furan scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of natural products and synthetic pharmaceuticals. The classic method for constructing this vital heterocycle is the Paal-Knorr synthesis, a deoxygenative cyclization of 1,4-dicarbonyl compounds typically requiring harsh acidic conditions and high temperatures.[1][2] While effective, these traditional methods often lack functional group tolerance and are not aligned with the principles of green chemistry.
In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild, efficient, and environmentally benign reaction pathways.[3][4] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling transformations that are often difficult or impossible to achieve through traditional thermal methods. This application note details the protocols and underlying principles for the visible-light-mediated deoxygenative synthesis of furans, providing researchers with a practical guide to implementing these modern techniques. We will focus on a well-documented protocol for the synthesis of tetrasubstituted furans from 1,3-diketones and discuss its broader implications for furan synthesis.
Theoretical Background: The Power of Photoredox Catalysis in Furan Synthesis
Visible-light photoredox catalysis relies on the ability of a photocatalyst (PC) to absorb low-energy photons and convert that light energy into chemical energy. The process typically involves the following key steps, as illustrated in the general catalytic cycle below:
-
Excitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst can then act as either a reductant or an oxidant. In the context of deoxygenative furan synthesis from dicarbonyl compounds, the excited photocatalyst typically oxidizes a substrate to generate a radical cation.
-
Chemical Transformation: The generated radical intermediate undergoes a series of chemical transformations, including cyclization and deoxygenation, to form the furan ring.
-
Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle.
The mild conditions of photoredox catalysis, often at room temperature, allow for the tolerance of a wide range of sensitive functional groups, making it an attractive method for the synthesis of complex molecules.
Experimental Protocols
Protocol 1: Visible-Light-Mediated Synthesis of Tetrasubstituted Furans from 1,3-Diketones
This protocol is adapted from the work of Tian et al. (2021), which describes a transition-metal-free, visible-light-driven conversion of 1,3-diketones to tetra-substituted furans. This method highlights the potential of photoredox catalysis to effect deoxygenative cyclization.
Materials:
-
1,3-Diketone substrate (e.g., 1,3-diphenylpropane-1,3-dione)
-
Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Carbon dioxide (CO₂) balloon
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 1,3-diketone (0.2 mmol, 1.0 equiv), 4CzIPN (0.004 mmol, 2 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with carbon dioxide (CO₂) from a balloon three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired tetrasubstituted furan.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the synthesis of various tetrasubstituted furans using the protocol described above, demonstrating the method's versatility.
| Entry | 1,3-Diketone Substrate | Product | Yield (%) |
| 1 | 1,3-Diphenylpropane-1,3-dione | 2,5-Diphenyl-3,4-dibenzoylfuran | 85 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | 2-Phenyl-5-(4-methoxyphenyl)-3-benzoyl-4-(4-methoxybenzoyl)furan | 82 |
| 3 | 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione | 2-Phenyl-5-(4-chlorophenyl)-3-benzoyl-4-(4-chlorobenzoyl)furan | 78 |
| 4 | 1-(Thiophen-2-yl)-3-phenylpropane-1,3-dione | 2-Phenyl-5-(thiophen-2-yl)-3-benzoyl-4-(thiophen-2-carbonyl)furan | 75 |
Visualization of Key Mechanisms and Workflows
Proposed Catalytic Cycle
The following diagram illustrates the proposed mechanism for the visible-light-mediated synthesis of tetrasubstituted furans from 1,3-diketones.
Caption: Proposed mechanism for the photocatalytic synthesis of furans.
Experimental Workflow
The following diagram outlines the general experimental workflow for the visible-light-mediated synthesis of furans.
Caption: A streamlined workflow for furan synthesis.
Causality and Self-Validation in the Protocol
-
Choice of Photocatalyst (4CzIPN): 4CzIPN is an organic photocatalyst with a high oxidation potential in its excited state, making it capable of oxidizing the enolate of the 1,3-diketone to initiate the reaction. Its strong absorption in the visible region allows for efficient use of energy from common light sources like blue LEDs.
-
Role of the Base (Cs₂CO₃): The base is crucial for deprotonating the 1,3-diketone to form the enolate, which is the species that undergoes single-electron transfer with the excited photocatalyst. Cesium carbonate is a strong, yet non-nucleophilic base, which is ideal for this purpose.
-
The Function of Carbon Dioxide (CO₂): While seemingly counterintuitive for a deoxygenation reaction, CO₂ plays a key role in this specific transformation. It is proposed to reversibly form an adduct with the enolate, which facilitates the subsequent radical dimerization and cyclization steps.
-
Solvent Selection (Anhydrous Acetonitrile): A polar aprotic solvent like acetonitrile is used to dissolve the reactants and the photocatalyst. The anhydrous nature of the solvent is important to prevent quenching of the radical intermediates.
-
Light Source (Blue LEDs): Blue LEDs are an excellent choice as they emit light in the region where 4CzIPN has strong absorbance. They are also energy-efficient and generate minimal heat, which is important for maintaining the mild reaction conditions.
The self-validating nature of this protocol lies in the observation that the reaction does not proceed in the absence of any of the key components: the photocatalyst, the base, or visible light. This confirms that the observed transformation is indeed a result of the intended photocatalytic cycle.
Broader Applications and Future Directions
While the detailed protocol focuses on the synthesis of tetrasubstituted furans from 1,3-diketones, the principles can be extended to the more traditional Paal-Knorr synthesis of 2,5-disubstituted or 2,3,5-trisubstituted furans from 1,4-dicarbonyl compounds. Future work in this area will likely focus on adapting these photocatalytic conditions to a wider range of dicarbonyl substrates. The development of new photocatalysts with tailored redox potentials will be key to expanding the scope of this powerful and green synthetic methodology.
References
-
Dutta, A., Patra, S. K., Khatua, S., & Nongkhlaw, R. (2021). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. New Journal of Chemistry, 45(40), 19329-19337. [Link]
-
Gore, B. S., Kuo, C., & Wang, J. (2023). Photocatalyst- and transition-metal-free syntheses of furan-fused dihydroazepines by visible light. Green Chemistry, 25(20), 8074-8081. [Link]
-
Indurmuddam, R. R., Hong, B., & Chien, S. (2025). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications, 61(15), 2040-2043. [Link]
-
Melchiorre, P., et al. (2018). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 57(46), 15163-15167. [Link]
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigs. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Park, S., et al. (2023). Photocatalytic furan-to-pyrrole conversion. Science China Chemistry, 66(10), 2885-2886. [Link]
-
Tian, Y. M., Wang, H., Ritu, & König, B. (2021). Photocatalytic synthesis of tetra-substituted furans promoted by carbon dioxide. Chemical Science, 13(2), 439-445. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Photocatalyst- and transition-metal-free syntheses of furan-fused dihydroazepines by visible light - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol as a Scaffold for Antiviral Drug Discovery
Introduction: The Rationale for Tetrahydrofuran Scaffolds in Antiviral Research
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents. Nucleoside analogs represent one of the most successful classes of antiviral drugs, primarily targeting viral polymerases.[1][2] These agents mimic natural nucleosides and, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to premature termination.[1]
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral building block with a structure reminiscent of the deoxyribose sugar moiety of natural nucleosides.[3][4] This structural analogy makes it a compelling starting point for the synthesis of novel nucleoside analogs. By chemically coupling this tetrahydrofuran scaffold with various nucleobases (purines and pyrimidines) or other heterocyclic moieties, a library of potential antiviral compounds can be generated. The core hypothesis is that these synthetic analogs will be recognized by viral enzymes but will lack the 3'-hydroxyl group necessary for phosphodiester bond formation, thus acting as potent chain terminators of viral genome replication.[1]
This document provides a detailed guide for researchers on how to evaluate compounds derived from this scaffold, outlining protocols for determining cytotoxicity, assessing antiviral efficacy, and investigating the mechanism of action.
Scientific Rationale & Proposed Mechanism of Action
Viral polymerases (such as DNA polymerases, RNA-dependent RNA polymerases, and reverse transcriptases) are essential enzymes for viral replication.[5][6] These enzymes often exhibit different substrate specificity compared to host cell polymerases, providing a therapeutic window for selective inhibition.[5]
The antiviral strategy for derivatives of this compound is based on the "chain termination" principle.
Proposed Mechanism:
-
Cellular Uptake: The nucleoside analog, derived from the tetrahydrofuran scaffold, enters the host cell.
-
Anabolic Phosphorylation: Host or viral kinases phosphorylate the analog to its active triphosphate form. The efficiency of this step can be a key determinant of potency and selectivity.
-
Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleotide triphosphate (dNTP) or nucleotide triphosphate (NTP) for the active site of the viral polymerase.
-
Chain Termination: Upon incorporation into the nascent viral DNA or RNA strand, the analog prevents further elongation because it lacks the crucial 3'-hydroxyl group required to form the next phosphodiester bond.[2] This effectively halts viral genome replication.[7]
// Define nodes Start [label="Start: Synthesized Analog\nfrom (3R,5S) Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Protocol 1:\nDetermine Cytotoxicity (CC50)\nvia MTT Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Antiviral [label="Protocol 2:\nAssess Antiviral Efficacy (EC50)\nvia Plaque Reduction Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; SI [label="Calculate Selectivity Index (SI)\nSI = CC50 / EC50", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MoA [label="Protocol 3:\nMechanism of Action (MoA) Study\n(e.g., Polymerase Inhibition Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="SI > 10 ?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proceed [label="Promising Candidate:\nProceed to Advanced Studies\n(e.g., Resistance, In Vivo)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Discard [label="Low Selectivity:\nDiscard or Modify Structure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define edges (workflow) Start -> Cytotoxicity; Start -> Antiviral; Cytotoxicity -> SI; Antiviral -> SI; SI -> Decision; Decision -> Proceed [label="Yes"]; Decision -> Discard [label="No"]; Proceed -> MoA;
// Add caption caption [shape=plaintext, label="Figure 2: Experimental Workflow for Antiviral Candidate Evaluation"]; } Gcaption { label = "Figure 2: Experimental Workflow for Antiviral Candidate Evaluation"; fontsize = 10; fontname = "Arial"; }
Experimental Protocols
A systematic evaluation of any new compound is critical. The following protocols describe a three-stage process: assessing safety (cytotoxicity), determining efficacy (antiviral activity), and investigating the mechanism.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that is toxic to the host cells. This is crucial for establishing a therapeutic window. The 50% cytotoxic concentration (CC50) is the key parameter derived from this assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, A549 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a semi-confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated "cells only" control. Plot the viability percentage against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Antiviral Activity Assessment (Plaque Reduction Assay)
Objective: To quantify the ability of the test compound to inhibit the replication of a lytic virus. The result is expressed as the 50% effective concentration (EC50).
Principle: The plaque reduction assay is the gold standard for measuring the infectivity of viruses that cause cell lysis.[12][13] A viral plaque is a clear zone in a cell monolayer that results from the lysis of infected cells.[13] An effective antiviral agent will reduce the number or size of these plaques.[14]
Materials:
-
Confluent host cell monolayers in 24-well or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Test compound
-
Overlay medium (e.g., 2X MEM containing 2% FBS and 1% low-melting-point agarose)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
Procedure:
-
Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer.
-
Virus Dilution: Prepare a virus dilution in serum-free medium that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS and then infect them with 100-200 µL of the virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[15]
-
Treatment: While the cells are incubating, mix serial dilutions of the test compound with the prepared overlay medium. The final concentrations should be below the determined CC50 value.
-
Overlay: After the adsorption period, aspirate the virus inoculum and gently add 1 mL of the compound-containing overlay medium to each well.[13] Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-5 days, depending on the virus, until visible plaques form in the virus control wells.
-
Staining: Fix the cells (e.g., with 10% formalin) for at least 1 hour. Remove the overlay and stain the monolayer with Crystal Violet solution for 15-20 minutes.[13] Gently wash with water and allow the plates to dry.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[12]
Protocol 3: Mechanism of Action Study (Viral Polymerase Inhibition Assay)
Objective: To determine if the test compound directly inhibits the activity of the target viral polymerase.
Principle: This is a cell-free, biochemical assay that measures the incorporation of a labeled or detectable nucleotide into a synthetic template-primer by a purified viral polymerase. An inhibitor will reduce the rate of this incorporation.
Materials:
-
Purified recombinant viral polymerase (e.g., HSV-1 DNA polymerase, HIV-1 Reverse Transcriptase)
-
Synthetic DNA/RNA template-primer (e.g., poly(dA)/oligo(dT))
-
Triphosphate form of the test compound (Analog-TP)
-
Reaction buffer specific to the polymerase
-
Natural dNTPs/NTPs, one of which is labeled (e.g., [α-³²P]dATP or a fluorescently labeled nucleotide)
-
Stop solution (e.g., EDTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate, combine the reaction buffer, template-primer, labeled nucleotide, and a mix of the other three unlabeled nucleotides.
-
Inhibitor Addition: Add varying concentrations of the pre-synthesized triphosphate form of the test compound (Analog-TP). Include a "no inhibitor" control.
-
Enzyme Initiation: Initiate the reaction by adding the purified viral polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Separate the newly synthesized, labeled nucleic acid polymer from the unincorporated labeled nucleotides (e.g., via filter binding, gel electrophoresis, or precipitation).
-
Quantification: Quantify the amount of incorporated label using a suitable method (scintillation counting for radiolabels, fluorescence detection for fluorescent labels).
-
Analysis: Calculate the percentage of polymerase inhibition for each concentration of Analog-TP relative to the "no inhibitor" control. Determine the IC50 (50% inhibitory concentration) value from the dose-response curve.
Data Interpretation & Next Steps
The primary goal of the initial screening is to identify compounds with a favorable Selectivity Index (SI) .
-
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. An SI > 10 is generally considered a good starting point for a promising lead compound.
| Parameter | Description | Desired Outcome |
| CC50 | 50% Cytotoxic Concentration | High (Low toxicity) |
| EC50 | 50% Effective Concentration | Low (High potency) |
| SI | Selectivity Index (CC50/EC50) | High (>10) |
Table 1: Key Parameters for Evaluating Antiviral Candidates
Compounds with a high SI should be advanced to further studies, including:
-
Broad-spectrum analysis: Testing against a panel of different viruses.
-
Resistance studies: Generating and characterizing resistant viral mutants to confirm the drug's target.
-
In vivo efficacy: Evaluating the compound's performance in animal models of viral infection.
Conclusion
The this compound scaffold provides a versatile and chemically tractable starting point for the development of novel nucleoside analog antivirals. Its structural similarity to the natural deoxyribose ring makes it an ideal candidate for generating compounds that can act as chain terminators for viral polymerases. By following the systematic protocols outlined in this note—from cytotoxicity and efficacy testing to mechanistic studies—researchers can efficiently screen and identify promising lead candidates for the next generation of antiviral therapies.
References
-
BIO-PROTOCOL. (n.d.). Antiviral assay. Retrieved from [Link]
-
De La Roche, M., & Götte, M. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 667. Retrieved from [Link]
-
Eyer, L., Nencka, R., & De Clercq, E. (2019). In vitro methods for testing antiviral drugs. Antiviral Chemistry & Chemotherapy, 27, 204020661983748. Retrieved from [Link]
-
Massive Bio. (2026). Purine Nucleoside Analog. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Drew, W. L., Miner, R. C., & Owen, D. A. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 33(7), 1852–1857. Retrieved from [Link]
-
Schneller, S. W., et al. (2014). Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5' analogues. Bioorganic & Medicinal Chemistry, 22(24), 6849-6855. Retrieved from [Link]
-
Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. Retrieved from [Link]
-
MDPI. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Molecules, 27(15), 4967. Retrieved from [Link]
-
bioRxiv. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. Retrieved from [Link]
-
Sci-Hub. (1990). Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2006). Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Viral DNA Polymerase Inhibitors. Retrieved from [Link]
-
Nag, A., & De, A. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 13(11), 2235. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleoside analogue. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). 5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications. Green Chemistry, 12(11), 1891-1908. Retrieved from [Link]
-
Oxford Academic. (2023). Inhibitors of Viral DNA Polymerase. Retrieved from [Link]
-
PubMed. (2020). Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses. Retrieved from [Link]
-
Scilit. (n.d.). 5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications. Retrieved from [Link]
Sources
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 259539-06-5|this compound|BLD Pharm [bldpharm.com]
- 4. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Benchchem [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes & Protocols: Asymmetric Synthesis of 2,5-Disubstituted Tetrahydrofurans
Abstract
The 2,5-disubstituted tetrahydrofuran (THF) motif is a cornerstone in the architecture of a vast array of bioactive natural products and pharmaceuticals, including polyether antibiotics, acetogenins, and various lignans. The precise stereochemical arrangement of the substituents at the C2 and C5 positions is often critical for biological function, making the development of robust and highly stereoselective synthetic methodologies a paramount objective in modern organic chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of field-proven strategies for the asymmetric synthesis of these vital heterocyclic scaffolds. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of stereocontrol, offers practical insights into experimental design, and presents detailed, actionable protocols for key transformations. The methodologies covered include catalytic enantioselective reactions—spanning organocatalysis and transition-metal catalysis—and strategies based on enzymatic resolution and substrate desymmetrization, providing a toolkit for the rational design and synthesis of stereochemically defined 2,5-disubstituted tetrahydrofurans.
Strategic Overview: Pathways to Enantiopure 2,5-Disubstituted Tetrahydrofurans
The construction of enantiomerically enriched 2,5-disubstituted tetrahydrofurans can be approached through several distinct strategic disconnections. The choice of strategy is often dictated by the desired substitution pattern, the required absolute and relative stereochemistry (cis vs. trans), and the availability of starting materials. This guide will focus on three principal strategies that have proven to be both versatile and effective.
Figure 1. Key strategic approaches for asymmetric THF synthesis.
Organocatalytic Intramolecular oxa-Michael Addition
Organocatalysis has emerged as a powerful platform for the synthesis of chiral heterocycles, avoiding the use of potentially toxic and expensive heavy metals. The asymmetric intramolecular oxa-Michael reaction of γ-hydroxy-α,β-unsaturated carbonyl compounds is a particularly direct and atom-economical approach to chiral tetrahydrofurans.
Mechanistic Rationale and Catalyst Selection
This transformation is typically catalyzed by chiral amines, which operate via an iminium ion activation mechanism. The catalyst condenses with the α,β-unsaturated aldehyde or ketone, lowering the LUMO and activating the Michael acceptor towards nucleophilic attack by the pendant hydroxyl group. The chiral environment of the catalyst directs the intramolecular cyclization to proceed enantioselectively. Primary-secondary diamines have proven to be highly effective catalysts for this transformation.[1]
The stereochemical outcome is governed by the geometry of the iminium ion intermediate and the facial selectivity of the intramolecular attack. The catalyst's stereodirecting groups effectively shield one face of the molecule, compelling the nucleophile to attack from the less hindered face.
Figure 2. Workflow for organocatalytic THF synthesis.
Protocol: Asymmetric Synthesis of a 2,5-Disubstituted Tetrahydrofuran
This protocol is adapted from the work of Córdova and co-workers, demonstrating the synthesis of chiral tetrahydrofurans using a primary-secondary diamine catalyst derived from L-proline.[1]
Materials:
-
(E)-5-hydroxy-1-phenylpent-2-en-1-one (Substrate 1)
-
(S)-1-(2-(pyrrolidin-1-yl)ethyl)pyrrolidine-2-carboxamide (Catalyst)
-
Chloroform (CHCl₃), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (E)-5-hydroxy-1-phenylpent-2-en-1-one (0.1 mmol, 1.0 equiv.) in anhydrous chloroform (1.0 mL) in a clean, dry vial, add the primary-secondary diamine catalyst (0.02 mmol, 20 mol%).
-
Add trifluoroacetic acid (0.01 mmol, 10 mol%) as a co-catalyst.
-
Stir the reaction mixture at room temperature (approx. 25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (2 mL).
-
Extract the mixture with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-benzoyl-tetrahydrofuran.
Expected Outcome: This procedure typically yields the corresponding tetrahydrofuran derivative in good yield (70-90%) and high enantioselectivity (up to 90% ee).[1]
Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a powerful and versatile toolkit for the asymmetric synthesis of 2,5-disubstituted tetrahydrofurans, often providing access to stereoisomers that are challenging to obtain through other means.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Intramolecular Pd-catalyzed asymmetric allylic alkylation (AAA) of substrates containing both a nucleophile (hydroxyl group) and a leaving group on an allylic system is a highly effective strategy. A key advantage is that by simply changing the enantiomer of the chiral ligand, one can selectively generate either the cis- or trans-2,5-disubstituted THF.[2]
Causality of Stereocontrol: The stereoselectivity arises from the chiral ligand's ability to control the facial attack of the nucleophile on the π-allyl palladium intermediate. The ligand creates a chiral pocket around the metal center, making one of the two possible attack trajectories significantly more favorable. For example, using (R,R)-Trost ligand might favor the formation of the cis product, while the (S,S)-Trost ligand would lead to the trans product.[2]
Protocol: Diastereodivergent Synthesis of a THF via Pd-AAA
This protocol is conceptualized based on the strategy employed in the synthesis of the C13-C29 fragment of amphidinolide N.[2]
Materials:
-
Allylic carbonate substrate with a tethered hydroxyl group
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
(R,R)- or (S,S)-Trost Ligand ((1R,2R)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd₂(dba)₃·CHCl₃ (2.5 mol %) and the chosen enantiomer of the Trost ligand (7.5 mol %) in anhydrous CH₂Cl₂. Stir for 20 minutes at room temperature.
-
Add a solution of the allylic carbonate substrate (1.0 equiv.) in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Add triethylamine (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC, typically 4-12 hours).
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to isolate the desired cis- or trans-2,5-disubstituted tetrahydrofuran.
Data Presentation:
| Ligand Enantiomer | Major Diastereomer | Diastereomeric Ratio (dr) |
| (R,R)-Trost Ligand | cis | >20:1 |
| (S,S)-Trost Ligand | trans | >20:1 |
Table 1: Diastereodivergent outcome based on ligand chirality in Pd-catalyzed Asymmetric Allylic Alkylation.[2]
Desymmetrization of Meso-Diols
The desymmetrization of achiral meso-diols is an elegant strategy to generate chiral building blocks that can be readily converted into enantiopure tetrahydrofurans. This approach breaks the symmetry of the starting material by selectively functionalizing one of two enantiotopic hydroxyl groups.
Enzymatic vs. Metal-Catalyzed Desymmetrization
Enzymatic Acylation: Lipases are highly effective biocatalysts for the enantioselective acylation of diols.[3] In the presence of an acyl donor (e.g., vinyl acetate), the enzyme selectively acylates one of the two hydroxyl groups, yielding a mono-acylated product with high enantiomeric excess. The causality lies in the specific three-dimensional shape of the enzyme's active site, which can distinguish between the two enantiotopic hydroxyl groups of the bound substrate.
Metal-Catalyzed Acylation: Chiral metal complexes, such as those based on dinuclear zinc or copper with chiral ligands, can also catalyze the enantioselective acylation of meso-diols.[4][5] The chiral ligand creates an asymmetric environment around the metal center, which coordinates to the diol and directs the acyl transfer to one specific hydroxyl group.
Figure 3. General workflow for THF synthesis via desymmetrization of a meso-diol.
Protocol: Lipase-Catalyzed Desymmetrization of a meso-1,4-Diol
This protocol is a representative procedure for the enzymatic desymmetrization of a meso-diol, a key step towards synthesizing a chiral tetrahydrofuran.
Materials:
-
cis-1,4-dihydroxy-2,3-dimethylcyclohexane (meso-diol)
-
Amano Lipase PS from Burkholderia cepacia
-
Vinyl acetate (acyl donor and solvent)
-
tert-Butyl methyl ether (TBME)
-
Celite®
Procedure:
-
To a flask containing the meso-diol (1.0 mmol), add vinyl acetate (10 mL).
-
Add Amano Lipase PS (100 mg by weight).
-
Seal the flask and stir the suspension at 30 °C. Monitor the reaction by gas chromatography (GC) or TLC for the formation of the monoacetate and disappearance of the diol.
-
Once approximately 50% conversion is reached (to maximize enantiomeric excess of the monoacetate), stop the reaction.
-
Filter the mixture through a pad of Celite® to remove the enzyme, washing the pad with TBME.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the unreacted diol, the desired chiral monoacetate, and the diacetate byproduct.
Self-Validation: The enantiomeric excess (ee) of the isolated monoacetate should be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis. High ee values (>95%) are typically achievable.[3]
Conclusion and Future Outlook
The asymmetric synthesis of 2,5-disubstituted tetrahydrofurans is a mature yet continually evolving field. The strategies outlined in this guide—organocatalysis, transition-metal catalysis, and desymmetrization—represent the state-of-the-art, providing reliable and highly selective methods for accessing these critical structures. The choice of method is a strategic decision, balancing factors such as desired stereochemistry, substrate availability, and scalability. For drug development professionals, the catalytic methods are particularly appealing due to their efficiency and the ability to generate stereoisomeric libraries by simply switching the catalyst's chirality. As the demand for enantiopure pharmaceuticals grows, the development of even more efficient, sustainable, and versatile catalytic systems will remain a key research focus. The continued exploration of biocatalysis and novel catalytic concepts will undoubtedly expand the synthetic chemist's toolbox for the precise and predictable construction of complex tetrahydrofuran-containing molecules.
References
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788–1792. [Link]
-
Trost, B. M., & Mino, T. (2003). Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst. Journal of the American Chemical Society, 125(9), 2410–2411. [Link]
-
Smith, A. B., III, & Fox, R. J. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(22), 12055–12067. [Link]
-
Vares, L., & Rein, T. (2002). A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives by use of sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions. The Journal of Organic Chemistry, 67(21), 7226–7237. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788-1792. [Link]
-
Wei, L., Yang, R., Shi, Z., & Ma, Z. (2023). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journal of Organic Chemistry, 19, 1496–1529. [Link]
-
Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(11), 3568. [Link]
-
Smith, A. B., III, & Fox, R. J. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(22), 12055-12067. [Link]
-
Request PDF. (2025). ChemInform Abstract: One‐Pot Asymmetric Synthesis of Substituted Tetrahydrofurans via a Multicatalytic Benzoin/Michael/Acetalization Cascade. ResearchGate. [Link]
-
Wang, X., et al. (2023). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry, 21(1), 107-112. [Link]
-
Organic Chemistry Portal. (n.d.). Desymmetrization of Diols. Retrieved from [Link]
-
Zhang, L. (2012). Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. University of Arizona. [Link]
-
Amann, C. D., & Bauer, E. B. (2024). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 12(2), 59. [Link]
-
Ibrahem, I., & Córdova, A. (2007). Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines. ACS Catalysis, 2(10), 2265-2269. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). The Journal of Organic Chemistry, 88(17), 11486-11496. [Link]
-
Beilstein Journals. (2015). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry. [Link]
-
Guo, S., & Zhou, J. (2016). N,N-Dimethylformamide as Hydride Source in Nickel-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Esters. Organic Letters, 18(20), 5344-5347. [Link]
-
Reddy, B. V. S., et al. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry. [Link]
-
Kumar, A., & Kumar, V. (2021). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers, 8(19), 5439-5481. [Link]
-
Request PDF. (2025). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate. [Link]
-
Thomson, R. J., & Smith, A. D. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition, 53(27), 7174-7178. [Link]
-
Wei, L., et al. (2023). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journal of Organic Chemistry, 19, 1496-1529. [Link]
-
Trost, B. M., & O'Boyle, B. M. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters, 14(22), 5756-5759. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Desymmetrization of Diols [organic-chemistry.org]
Application Notes and Protocols for the Selective Protection of Primary vs. Secondary Hydroxyl Groups
Introduction: Navigating the Complex Landscape of Polyfunctional Molecules
In the intricate world of organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, molecules often present a tapestry of functional groups. Among these, the hydroxyl group stands out for its reactivity and its central role in molecular architecture and biological activity. However, the presence of multiple hydroxyl groups, such as primary and secondary alcohols within the same molecule, poses a significant challenge: how to selectively modify one while leaving the others untouched. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of selectively protecting primary versus secondary hydroxyl groups. By understanding the underlying mechanisms of selectivity and employing robust protocols, chemists can unlock the full synthetic potential of complex polyol-containing molecules. This guide moves beyond a simple recitation of procedures, delving into the causality behind experimental choices to empower researchers with the knowledge to adapt and troubleshoot these critical transformations.
Pillars of Selectivity: Steric Hindrance and Electronic Effects
The ability to discriminate between primary and secondary hydroxyl groups hinges on exploiting their inherent differences in reactivity. The two primary pillars governing this selectivity are steric hindrance and electronic effects.
Steric Hindrance: This is the most intuitively understood and frequently exploited factor. Primary hydroxyl groups are, by definition, less sterically encumbered than their secondary counterparts. This difference in accessibility is magnified when employing bulky protecting group reagents. The larger the protecting group, the more pronounced its preference for the less hindered primary position. This principle is the cornerstone of many selective protection strategies.[1][2]
Electronic Effects: While sterics play a dominant role, the electronic environment of the hydroxyl group also influences its nucleophilicity and, consequently, its rate of reaction. Electron-withdrawing groups in proximity to a hydroxyl group decrease its nucleophilicity, slowing the rate of protection. Conversely, electron-donating groups can enhance reactivity. In complex molecules like carbohydrates, stereoelectronic effects, such as the relative orientation of adjacent functional groups, can also play a crucial role in dictating which hydroxyl group is more readily protected.[3][4] Intramolecular hydrogen bonding can also sequester a hydroxyl group, rendering it less available for reaction.[1]
Strategies for the Selective Protection of Primary Hydroxyl Groups
The selective protection of primary hydroxyls is a well-established field with a variety of reliable methods. The choice of protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.
Sterically Hindered Silyl Ethers: The Workhorses of Selective Protection
Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, general stability, and mild deprotection conditions.[1][2] For selective protection of primary hydroxyls, sterically demanding silylating agents are employed.
-
tert-Butyldiphenylsilyl (TBDPS) Ethers: The bulky tert-butyl and phenyl groups on the silicon atom create significant steric hindrance, leading to a strong preference for reaction at the less congested primary hydroxyl group.[5]
-
Triisopropylsilyl (TIPS) Ethers: Similar to TBDPS, the three isopropyl groups provide substantial steric bulk, making TIPSCl a highly selective reagent for primary alcohol protection.[1]
Mechanism of Silylation: The reaction typically proceeds via nucleophilic attack of the alcohol on the silyl chloride, facilitated by a base such as imidazole or triethylamine. Imidazole is a particularly effective catalyst as it forms a highly reactive silylimidazolium intermediate.
Protocol 1: Selective Protection of a Primary Hydroxyl Group with TBDPSCl
This protocol is adapted from standard procedures in carbohydrate chemistry, where selective protection of the primary C-6 hydroxyl is a common transformation.
Materials:
-
Diol (containing both primary and secondary hydroxyls)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH) for quenching
-
Toluene
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous DMF (5-10 mL per mmol of diol) under an inert atmosphere (Argon or Nitrogen).
-
Add imidazole (2.5 equiv) to the solution and stir until it dissolves.
-
Add TBDPSCl (1.2 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding methanol (2-3 equiv).
-
Remove the DMF under reduced pressure. Co-evaporate with toluene to remove residual DMF.
-
Dissolve the residue in EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford the desired mono-silylated product.
Causality Behind Choices:
-
Imidazole: Acts as both a base to neutralize the HCl generated and as a nucleophilic catalyst to form the highly reactive TBDPS-imidazolium intermediate, accelerating the reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
-
Methanol Quench: Reacts with any excess TBDPSCl to prevent complications during workup.
-
Aqueous Workup: The acidic wash removes imidazole, while the basic wash removes any remaining acidic byproducts.
Trityl (Triphenylmethyl) Ethers: A Bulky and Acid-Labile Option
The triphenylmethyl (trityl, Tr) group is exceptionally bulky, making it highly selective for the protection of primary alcohols.[6] Trityl ethers are stable to a wide range of reaction conditions but are readily cleaved under mild acidic conditions, offering a useful orthogonal protecting group strategy.
Protocol 2: Selective Trityl Protection of a Primary Hydroxyl Group
Materials:
-
Diol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous pyridine under an inert atmosphere.
-
Add trityl chloride (1.1 equiv) in portions at room temperature.
-
Stir the reaction at room temperature, or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The triphenylmethanol byproduct can often be removed by crystallization from a nonpolar solvent.
Causality Behind Choices:
-
Pyridine: Serves as both the solvent and the base to neutralize the HCl produced during the reaction.
-
Excess TrCl: A slight excess is often used to ensure complete consumption of the primary alcohol.
Strategies for the Selective Protection of Secondary Hydroxyl Groups
Selectively protecting a secondary hydroxyl group in the presence of a primary one is a more formidable challenge, as it goes against the natural steric preference. Success in this area often requires more sophisticated strategies that can override the inherent reactivity of the primary alcohol.
Organotin-Mediated Acylation and Alkylation
Organotin reagents, such as dibutyltin oxide (Bu₂SnO), can be used to activate a diol for regioselective acylation or alkylation. The mechanism is believed to involve the formation of a cyclic dibutylstannylene acetal intermediate. In this cyclic intermediate, the oxygen of the primary alcohol is often more sterically hindered within the tin complex, leading to preferential reaction at the secondary hydroxyl group.[7][8] The regioselectivity can be influenced by the stereoelectronics of the cyclic intermediate.[7]
Protocol 3: Organotin-Mediated Selective Benzoylation of a Secondary Hydroxyl Group
Materials:
-
Diol
-
Dibutyltin oxide (Bu₂SnO)
-
Anhydrous toluene
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Silica gel
Procedure:
-
To a solution of the diol (1.0 equiv) in anhydrous toluene, add dibutyltin oxide (1.0 equiv).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water and form the stannylene acetal in situ. This typically takes 2-4 hours.
-
Cool the reaction mixture to 0 °C under an inert atmosphere.
-
Add triethylamine (1.1 equiv).
-
Slowly add benzoyl chloride (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to separate the desired secondary benzoate from the starting material and any di-benzoylated product.
Causality Behind Choices:
-
Dibutyltin oxide: Forms the key cyclic stannylene acetal intermediate that reverses the typical regioselectivity.
-
Azeotropic removal of water: Essential to drive the formation of the stannylene acetal.
-
Triethylamine: Acts as an acid scavenger for the HCl generated from benzoyl chloride.
Enzymatic Catalysis: The Biocatalytic Approach to Regioselectivity
Enzymes, particularly lipases, can exhibit remarkable regioselectivity in the acylation of polyols.[9] Lipases often preferentially acylate secondary hydroxyl groups, a selectivity that is complementary to many chemical methods. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and robust biocatalyst for these transformations.[10] The selectivity arises from the specific shape of the enzyme's active site, which accommodates the substrate in a particular orientation, favoring acylation at a specific position.
Protocol 4: Lipase-Catalyzed Regioselective Acylation of a Secondary Hydroxyl Group
Materials:
-
Diol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or ethyl acetate)
-
Anhydrous solvent (e.g., tert-butyl methyl ether (MTBE) or toluene)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
To a flask containing the diol (1.0 equiv), add the anhydrous solvent (e.g., MTBE).
-
Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 equiv).
-
Add activated molecular sieves to ensure anhydrous conditions.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by TLC or GC/HPLC. The reaction may take from several hours to days.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the selectively acylated secondary alcohol.
Causality Behind Choices:
-
Immobilized Lipase: Provides a stable and reusable catalyst with a specific active site geometry that dictates regioselectivity.
-
Vinyl Acetate: An irreversible acyl donor, as the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction to completion.[11]
-
Anhydrous Conditions: Lipases are hydrolases, and the presence of water can lead to competing hydrolysis of the ester product. Molecular sieves are used to scavenge any trace water.
Data Presentation: A Comparative Overview of Protecting Groups
The following table provides a comparative summary of the protecting groups discussed, focusing on their selectivity, stability, and deprotection conditions.
| Protecting Group | Reagent(s) | Selectivity | Stability | Deprotection Conditions |
| TBDPS | TBDPSCl, Imidazole, DMF | High for 1° over 2° | Stable to a wide range of conditions, including mild acid and base. More stable than TBS. | TBAF in THF; HF-Pyridine; Acetic acid/H₂O (harsher) |
| TIPS | TIPSCl, Imidazole, DMF | High for 1° over 2° | Similar to TBDPS, very robust. | TBAF in THF; HF-Pyridine |
| Trityl (Tr) | TrCl, Pyridine | Very high for 1° over 2° | Stable to basic, oxidative, and reductive conditions. | Mild acid (e.g., TFA in DCM, AcOH/H₂O) |
| Benzoyl (Bz) | Bu₂SnO, then BzCl, Et₃N | Moderate to high for 2° over 1° | Stable to acidic and many reductive conditions. | Base-mediated hydrolysis (e.g., K₂CO₃/MeOH, NaOH) |
| Acetyl (Ac) | Lipase (e.g., CALB), Vinyl Acetate | Moderate to high for 2° over 1° (enzyme dependent) | Stable to neutral and mildly acidic conditions. | Mild base (e.g., K₂CO₃/MeOH); Enzymatic hydrolysis |
Experimental Workflows and Logical Relationships
Visualizing the decision-making process and experimental steps is crucial for efficient laboratory work. The following diagrams, generated using Graphviz, illustrate the workflows for the selective protection of primary and secondary hydroxyl groups.
Caption: Workflow for selective protection of a primary hydroxyl group.
Caption: Methodologies for selective protection of a secondary hydroxyl group.
Conclusion
The selective protection of primary versus secondary hydroxyl groups is a nuanced yet essential aspect of modern organic synthesis. By leveraging the principles of steric hindrance and electronic effects, and by choosing the appropriate synthetic strategy—be it sterically demanding silyl ethers for primary alcohols, or more sophisticated organotin and enzymatic methods for secondary alcohols—chemists can achieve a high degree of control over complex molecular architectures. The protocols and comparative data provided in this application note are intended to serve as a robust foundation for researchers in their synthetic endeavors, enabling the efficient and selective construction of valuable molecules for drug discovery and beyond.
References
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Brawley, K. K., & Davis, T. A. (2016). Lewis base catalyzed trialkylsilylcyanide additions to cyclic 2-fluoroketones: nucleophile directed access to both cis- and trans-stereoisomers. Tetrahedron Letters, 57(20), 2161-2164.
-
Dong, H., Zhou, Y., Pan, X., Cui, F., Liu, W., Liu, J., & Ramström, O. (2012). Stereoelectronic control in regioselective carbohydrate protection. The Journal of Organic Chemistry, 77(3), 1457–1467. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Jensen, K. J., & Oscarson, S. (2017).
- David, S., & Hanessian, S. (1985).
- Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 108(4), 1404-1459.
- Orita, A., Ito, M., & Otera, J. (1999). Organotin-Mediated Monoacylation of Diols with Reversed Chemoselectivity. Mechanism and Selectivity. The Journal of Organic Chemistry, 64(17), 6393-6401.
- Otera, J., & Orita, A. (1997). Distannoxane-Catalyzed Acylation of Alcohols. Chemical Reviews, 97(5), 1669-1682.
-
Patschinski, P., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(18), 8348-8357. [Link]
- Reddy, M. A., & Reddy, L. R. (2003). An extremely simple, convenient, and selective method for acetylating primary alcohols in the presence of secondary alcohols. The Journal of Organic Chemistry, 68(13), 5426-5429.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Sharma, G. V. M., & Kumar, P. S. (2008). A simple method for the regioselective acylation of diols and polyols. Tetrahedron Letters, 49(4), 631-634.
-
SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
- Therisod, M., & Klibanov, A. M. (1986). Facile enzymatic preparation of monoacylated sugars in pyridine. Journal of the American Chemical Society, 108(18), 5638-5640.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
- Wang, Z., Wang, X., & Wang, Y. (2011). Regioselective acylation of resveratrol catalyzed by lipase under microwave.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Yamada, K., & Bolt, H. M. (2000). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Chemical Reviews, 100(12), 4487-4530.
- Zemplén, G., & Pacsu, E. (1929). Über die Verseifung von acetylierten Zuckern und Glykosiden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(6), 1613-1614.
- Zhang, W., & Robins, M. J. (1993). Regioselective protection of the primary hydroxyl group of glycols and diols with the tert-butyldiphenylsilyl group. Tetrahedron Letters, 34(38), 6139-6142.
- Bäckvall, J.-E., & Juntunen, S. K. (1997). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 119(49), 12014-12015.
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols. [Link]
- Hotha, S., & Kumar, A. (2007). Electronic Effects of Protecting Groups on the Stereoselectivity of Glycosylations. The Journal of Organic Chemistry, 72(16), 6217-6220.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
- Palomo, J. M., Muñoz, G., Fernández-Lorente, G., Mateo, C., Fuentes, M., Guisán, J. M., & Fernández-Lafuente, R. (2003). Interfacial adsorption of lipases on very hydrophobic surfaces (octyl-agarose gels)
- Sharma, A., & Chattopadhyay, S. (1993). Regioselective acylation of polyols using lipases in organic solvents. Biotechnology Letters, 15(11), 1145-1146.
- Stork, G., & Takahashi, T. (1977). A highly selective method for the protection of primary hydroxyl groups. Journal of the American Chemical Society, 99(4), 1275-1276.
-
Trost, B. M., & Waser, J. (2008). Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. Journal of the American Chemical Society, 130(48), 16424-16434. [Link]
-
van der Vlist, J., & Keurentjes, J. T. F. (2001). Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures. Biotechnology and Bioengineering, 73(3), 233-239. [Link]
- Wähälä, K., & Hase, T. (1991). Regioselective acylation of polyols catalyzed by lipases. Tetrahedron, 47(45), 9135-9142.
- Wescott, C. R., & Klibanov, A. M. (1994). The solvent dependence of enzyme specificity. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1206(1), 1-9.
- Zhu, Y., & Griesgraber, G. W. (2005). Lipase-catalyzed regioselective acylation of levoglucosan.
- Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196.
- Časar, Z. (2004). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols. Synthesis, 2004(12), 1931-1945.
- Fernández-Lafuente, R., Palomo, J. M., Serra, O., & Guisán, J. M. (2007). Strategies for the design of active and stable biocatalysts for process development.
- Ghodsinia, S., & Tavakoli, O. (2016). An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with deep eutectic solvent as catalyst. RSC Advances, 6(81), 77801-77808.
-
Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, 78(10), 289-303. [Link]
- Riva, S., Secundo, F., & Gatti, F. (1993). Lipase-catalyzed regioselective acylation of resveratrol. Journal of the American Oil Chemists' Society, 70(5), 511-514.
- Schelhaas, M., & Waldmann, H. (1996). Protecting Group Strategies in Organic Synthesis. Angewandte Chemie International Edition in English, 35(18), 2056-2083.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Purification of Polar Chiral Molecules
Introduction: The Challenge and Imperative of Enantiopurity
In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit starkly different pharmacological and toxicological profiles. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in some notorious cases, dangerously toxic.[1][2] This reality places an immense burden on chemists and process scientists to develop robust and efficient methods for separating these enantiomers from a racemic mixture—a 50:50 mixture of both.[1]
The challenge is magnified when dealing with polar chiral molecules . Their inherent solubility characteristics often preclude the use of standard non-polar solvent systems favored in traditional chromatography, demanding specialized techniques and a deeper understanding of molecular interactions. This guide provides a comprehensive overview of modern and classical purification techniques, offering not just protocols, but the underlying scientific rationale to empower researchers in developing effective, scalable, and reliable purification strategies for polar chiral compounds.
Strategic Approach to Chiral Purification: A Decision Framework
Selecting the appropriate purification technique is a critical first step that dictates the efficiency, cost, and scalability of the entire process. The choice depends on a multitude of factors including the scale of the separation, the physicochemical properties of the analyte (especially its polarity and functional groups), and available instrumentation.
Supercritical Fluid Chromatography (SFC): The Green and Rapid Solution
Supercritical Fluid Chromatography (SFC) has rapidly emerged as a premier technique for chiral separations, particularly in the pharmaceutical industry.[3][4] It utilizes a mobile phase, typically carbon dioxide, heated and pressurized above its critical point, resulting in a "supercritical fluid" with properties intermediate between a liquid and a gas.[5] This state provides low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to traditional HPLC.[3][4][6]
Expertise & Experience: Why SFC is Effective for Polar Molecules
Pure CO2 is nonpolar, similar to hexane, making it seemingly unsuitable for polar analytes.[6] The power of SFC lies in the addition of polar organic modifiers (co-solvents) such as methanol, ethanol, or isopropanol.[3][7] For highly polar or ionic molecules, small amounts of additives (e.g., diethylamine for bases, trifluoroacetic acid for acids) are introduced to the modifier. These additives serve a crucial dual purpose:
-
Enhancing Solubility: They increase the analyte's solubility in the mobile phase.
-
Improving Peak Shape: They deactivate highly active sites on the stationary phase surface, preventing peak tailing and improving resolution.[6]
This combination allows SFC to effectively elute and separate a wide range of polar compounds, often with superior performance to normal-phase HPLC.[8]
Protocol: Preparative Chiral SFC Method Development
This protocol outlines a systematic approach for developing a preparative SFC method for a polar chiral molecule.
Objective: To achieve baseline separation (Resolution > 1.5) of a racemic polar analyte with a cycle time suitable for preparative scale-up.
Materials:
-
SFC system with a UV and/or Mass Spectrometer detector.
-
Screening set of chiral stationary phases (CSPs). A recommended starting set includes polysaccharide-based columns (e.g., Amylose and Cellulose derivatives).
-
CO2 (SFC grade).
-
Modifiers: Methanol, Ethanol, Isopropanol (HPLC grade).
-
Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA), Ammonium Hydroxide.
-
Racemic analyte sample (~1 mg/mL in modifier).
Workflow:
Step-by-Step Methodology:
-
Column Screening (The Broad Search):
-
Install a set of 3-4 diverse polysaccharide-based chiral columns in a column switcher.
-
Set the initial mobile phase composition to 80% CO2 and 20% Methanol.
-
Employ a rapid generic gradient, for instance, ramping the methanol percentage from 10% to 40% over 5-7 minutes.
-
Set Back Pressure Regulator (BPR) to 120 bar and column temperature to 40°C.
-
Inject the analyte onto each column and identify any that show even partial enantiomeric separation.
-
-
Modifier and Additive Optimization (Focusing the Search):
-
Causality: The choice of modifier significantly impacts selectivity. Alcohols like methanol, ethanol, and isopropanol can form different hydrogen bonds with the analyte and CSP, altering the chiral recognition.
-
Using the most promising column from the screening phase, switch to isocratic conditions based on the elution time from the gradient run.
-
If resolution is poor, systematically test ethanol and isopropanol as alternative modifiers.
-
If peak shape is poor (e.g., tailing), add a suitable additive to the modifier stock. For a basic analyte, add 0.1-0.2% diethylamine. For an acidic analyte, add 0.1-0.2% trifluoroacetic acid.
-
-
Parameter Fine-Tuning:
-
Causality: Temperature and pressure control the density and solvating power of the supercritical fluid mobile phase.[5] Lowering the temperature or increasing the back pressure generally increases fluid density, which can enhance interactions with the stationary phase and improve resolution, though it may also increase retention time.
-
Systematically vary the column temperature (e.g., 35°C, 40°C, 45°C) and BPR (e.g., 100 bar, 120 bar, 150 bar) to find the optimal balance of resolution and analysis time.
-
-
Loadability Study for Preparative Scale:
-
Once the analytical method is optimized, perform a loading study by injecting progressively larger masses of the analyte onto the column.
-
Monitor the point at which the resolution between the two enantiomer peaks begins to degrade. This determines the maximum sample load for the preparative run.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a workhorse for enantiomeric separations, offering versatility through multiple modes of operation.[9][10][11] The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[12]
-
Normal-Phase (NP-HPLC): Uses non-polar solvents like hexane with a polar modifier (e.g., isopropanol). Often provides excellent selectivity but can be problematic for highly polar compounds with poor solubility in the mobile phase.[13]
-
Reversed-Phase (RP-HPLC): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is often preferred for polar molecules due to better solubility.[9]
-
Polar Organic Mode (PO-HPLC): Uses 100% polar organic solvents like methanol, ethanol, or acetonitrile. This mode is particularly useful for compounds that are not soluble in typical NP or RP systems.
Comparison of Key Chiral Stationary Phases for Polar Molecules
| CSP Type | Chiral Selector | Primary Interactions | Best For | Advantages | Limitations |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion | Broad range of compounds, including polar ones | High success rate, multiple solvent modes (NP, RP, PO, SFC)[9][14] | Coated versions have solvent restrictions; immobilized versions are more robust but expensive. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Ionic, H-bonding, π-π, dipole, inclusion[15] | Polar and ionizable compounds (amines, acids, amino acids) | Excellent for polar molecules, MS-compatible mobile phases[15] | Can be sensitive to mobile phase pH and ionic strength. |
| Cyclodextrin-Based | Covalently bonded β- or γ-cyclodextrin | Hydrophobic inclusion into the chiral cavity, H-bonding[15] | Molecules with aromatic rings that can fit into the cyclodextrin cavity[9] | Robust and compatible with reversed-phase conditions. | Selectivity is highly dependent on the analyte fitting properly within the cavity. |
Protocol: Chiral HPLC Method Screening
Objective: To efficiently screen multiple CSPs and mobile phases to identify a promising starting point for the separation of a polar chiral analyte.
Materials:
-
HPLC system with UV detector and column switcher.
-
Screening set of chiral columns (e.g., 1-2 polysaccharide, 1 macrocyclic glycopeptide).
-
Mobile Phase Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade).
-
Buffers/Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Ammonium acetate.
Step-by-Step Methodology:
-
Define the Strategy: Based on the analyte's polarity, decide on the primary screening modes. For a highly polar, ionizable molecule, starting with Reversed-Phase and Polar Organic modes is logical.
-
Reversed-Phase Screen:
-
Mobile Phase A: 10mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Columns: Use polysaccharide and macrocyclic glycopeptide columns rated for RP use.
-
Gradient: Run a generic gradient from 10% to 90% B over 15 minutes.
-
Analysis: Look for any signs of enantioresolution.
-
-
Polar Organic Screen:
-
Mobile Phase: 100% Methanol with 0.1% TFA (for acids) or 0.1% DEA (for bases).
-
Columns: Polysaccharide and macrocyclic glycopeptide columns.
-
Method: Run isocratically for 15-20 minutes.
-
Analysis: If no elution or poor resolution, repeat with 100% Acetonitrile (with additives).
-
-
Normal-Phase Screen (if solubility permits):
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Isopropanol.
-
Gradient: 5% to 50% B over 15 minutes.
-
Analysis: This mode often provides the highest selectivity if the analyte is soluble.
-
-
Optimization: Once a "hit" is identified (a column/mobile phase combination showing separation), optimize the separation by:
-
Switching to isocratic elution.
-
Adjusting the ratio of strong to weak solvent.
-
Changing the modifier (e.g., from IPA to EtOH in normal phase).
-
Varying the concentration of the additive.
-
Classical Resolution via Diastereomeric Crystallization
This technique is one of the oldest yet remains highly relevant, especially for large-scale purifications.[16] It avoids chromatography altogether. The principle relies on the fact that while enantiomers have identical physical properties, diastereomers do not.[1][8]
The Process:
-
React: A racemic mixture (e.g., a chiral acid) is reacted with a single, pure enantiomer of another chiral compound, known as the resolving agent (e.g., a chiral base).[16]
-
Form Diastereomers: This reaction creates a mixture of two diastereomeric salts (e.g., (R-acid)-(S-base) and (S-acid)-(S-base)).
-
Separate: Because these diastereomers have different solubilities, one can often be selectively crystallized from a suitable solvent.[16][17]
-
Liberate: The crystallized diastereomeric salt is then treated (e.g., with acid or base) to break the salt bond, liberating the desired pure enantiomer and recovering the resolving agent.[1]
Expertise & Experience: Choosing the Right Conditions
The success of classical resolution is highly empirical and depends on finding the right combination of resolving agent and crystallization solvent.[16]
-
Resolving Agent Selection: The agent must be optically pure, inexpensive, and readily available. For resolving a racemic acid, common chiral bases include brucine, strychnine, and 1-phenylethanamine.[1] For resolving a racemic base, chiral acids like tartaric acid are used.[16]
-
Solvent Selection: The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures) is typically required.
Protocol: Diastereomeric Salt Crystallization
Objective: To resolve a racemic carboxylic acid using (R)-(+)-1-phenylethanamine as the resolving agent.
Materials:
-
Racemic carboxylic acid.
-
(R)-(+)-1-phenylethanamine (resolving agent).
-
Various solvents for screening (e.g., Methanol, Ethanol, Acetone).
-
Hydrochloric acid (HCl) solution (e.g., 1M).
-
Sodium hydroxide (NaOH) solution (e.g., 1M).
-
Organic extraction solvent (e.g., Ethyl Acetate).
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 1 equivalent of the racemic acid in a minimal amount of a heated solvent (e.g., methanol).
-
In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethanamine in the same solvent. Causality: Using only 0.5 equivalents is a common strategy to favor the crystallization of the less soluble salt, leaving the more soluble one in the mother liquor.
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4°C in an ice bath.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Determination of Enantiomeric Purity:
-
Take a small sample of the crystals, liberate the acid using HCl, and analyze its enantiomeric excess (ee) using a developed chiral HPLC or SFC method.
-
Also analyze the mother liquor to see if it is enriched in the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the bulk of the diastereomerically pure crystals in water.
-
Acidify the solution with 1M HCl to a low pH (e.g., pH 1-2) to protonate the carboxylic acid and break the salt.
-
Extract the liberated, pure enantiomer of the acid into an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the pure enantiomer.
-
-
Recovery of Resolving Agent:
-
The aqueous layer from the extraction contains the protonated resolving agent. It can be recovered by basifying the solution with NaOH and extracting the free base.
-
Kinetic and Enzymatic Resolution
Kinetic resolution is a dynamic technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent.[18] One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[18][19]
Enzymatic resolution is a highly effective subset of kinetic resolution.[19] Enzymes are chiral catalysts that often exhibit extremely high enantioselectivity.[20] For example, a lipase enzyme might selectively hydrolyze the (R)-ester from a racemic ester mixture, leaving the pure (S)-ester behind.
Advantages:
-
Extremely high selectivity (high ee values).
-
Mild and environmentally friendly reaction conditions.
Limitations:
-
The maximum theoretical yield for the recovered starting material is 50%.[19]
-
Requires screening to find a suitable enzyme for the specific substrate.
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Objective: To resolve a racemic secondary alcohol via selective acylation of one enantiomer.
Materials:
-
Racemic secondary alcohol.
-
Lipase enzyme (e.g., from Candida antarctica, often immobilized).
-
Acylating agent (e.g., vinyl acetate).
-
Anhydrous organic solvent (e.g., toluene or THF).
-
Standard workup and purification equipment (e.g., silica gel column chromatography).
Step-by-Step Methodology:
-
Reaction Setup:
-
In a dry flask, dissolve the racemic alcohol (1 equivalent) in the anhydrous organic solvent.
-
Add the acylating agent, vinyl acetate (0.5-0.6 equivalents). Causality: Using a slight excess ensures the reaction can proceed to ~50% conversion but prevents acylation of the slow-reacting enantiomer.
-
Add the lipase (typically 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., room temperature or 30-40°C).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or HPLC.
-
The goal is to stop the reaction as close to 50% conversion as possible. At this point, the enantiomeric excess of both the remaining alcohol and the newly formed ester will be at their maximum.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be reused).
-
Evaporate the solvent.
-
The resulting mixture contains the unreacted (slower-reacting) alcohol and the newly formed (faster-reacting) ester.
-
These two compounds now have different functional groups and can be easily separated using standard achiral purification methods, such as flash column chromatography on silica gel.
-
-
Final Analysis:
-
Analyze the enantiomeric purity of the separated alcohol and the hydrolyzed ester using a chiral HPLC or SFC method to confirm the success of the resolution.
-
References
- Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
-
Pinto, M. M. M., Tiritan, M. E., & Fernandes, C. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Institutes of Health (PMC). [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
- Uni Graz. (n.d.).
-
National Institutes of Health (PMC). (2024, May 16). Unconventional approaches for chiral resolution. [Link]
-
American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. [Link]
-
ACS Omega. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
- Books. (2020, February 13).
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
- Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
-
AOCS. (n.d.). The Chromatographic Resolution of Chiral Lipids. [Link]
- ResearchGate. (n.d.).
-
Tiritan, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1977. [Link]
-
AFMPS. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]
-
National Institutes of Health (PMC). (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
-
ResearchGate. (2024, May 6). (PDF) Unconventional approaches for chiral resolution. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
National Institutes of Health (PMC). (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. [Link]
-
ACS Omega. (2026, January 19). Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. [Link]
-
IntechOpen. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
MDPI. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]
-
YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Slideshare. (n.d.). Applications of Chiral Supercritical Fluid Chromatography. [Link]
-
ResearchGate. (n.d.). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. [Link]
-
UT Southwestern. (n.d.). Kinetic Resolutions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 5. afmps.be [afmps.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. hplc.today [hplc.today]
- 14. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 19. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 20. m.youtube.com [m.youtube.com]
Nickel-catalyzed stereoselective intramolecular reductive cyclization
Title: Mastering Stereocontrol: A Guide to Nickel-Catalyzed Stereoselective Intramolecular Reductive Cyclization
Introduction: The Strategic Advantage of Ni-Catalyzed Cyclization
In the landscape of modern synthetic chemistry, the construction of complex cyclic molecules with precise three-dimensional control is a paramount challenge, particularly in the synthesis of pharmacologically active compounds. Nickel-catalyzed stereoselective intramolecular reductive cyclization has emerged as a powerful and versatile strategy to forge carbon-carbon bonds and create chiral cyclic scaffolds from readily available acyclic precursors.[1][2] This method offers significant advantages over traditional approaches by avoiding the use of pre-formed, sensitive organometallic reagents and often proceeding under mild reaction conditions with high functional group tolerance.[3] For drug development professionals, this translates to more efficient synthetic routes to novel chemical entities, enabling the rapid exploration of chemical space and the construction of molecules with improved pharmacokinetic profiles. This guide provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and key considerations for successfully implementing this transformative methodology in a research setting.
Core Principles: Understanding the "Why" Behind the "How"
The success of a nickel-catalyzed reductive cyclization hinges on the orchestration of a catalytic cycle that typically involves multiple oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II), and Ni(III)).[1] The stereochemical outcome of the reaction is dictated by the judicious choice of a chiral ligand, which creates a chiral environment around the nickel center and directs the formation of one enantiomer of the product over the other.
The Catalytic Engine: A Mechanistic Overview
While the precise mechanism can vary depending on the substrates, ligands, and reductants employed, a general catalytic cycle for the reductive cyclization of an unsaturated electrophile (e.g., an alkenyl halide) is depicted below. The cycle is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species by a stoichiometric reductant, such as manganese or zinc powder.
Figure 1: A generalized catalytic cycle for nickel-catalyzed intramolecular reductive cyclization.
Causality Behind Experimental Choices:
-
Nickel Precatalyst: The choice of nickel precatalyst (e.g., Ni(cod)₂, NiCl₂(DME)) is often a matter of convenience and air/moisture stability. Ni(0) sources like Ni(cod)₂ can initiate the cycle directly but are often more sensitive, whereas Ni(II) salts are more stable and are reduced in situ.
-
Chiral Ligand: This is the most critical component for achieving high enantioselectivity. Bidentate ligands, such as those based on bis(oxazoline) (BOX) and pyridine-oxazoline (PyOX) scaffolds, are commonly employed. The ligand's structure creates a rigid chiral pocket that influences the geometry of the key intermediates, thereby controlling the stereochemistry of the newly formed stereocenter(s).[4]
-
Reductant: The reductant's role is to regenerate the active Ni(0) catalyst.[1] Metallic reductants like zinc and manganese are widely used. Silanes, such as triethylsilane (Et₃SiH), are effective in other variations of the reaction, particularly in the cyclization of alkynones.[5] The choice of reductant can influence reaction kinetics and sometimes selectivity.
-
Solvent and Additives: Aprotic solvents like dioxane, THF, and DMF are common. Additives, such as sodium iodide (NaI), can sometimes be crucial for high efficiency, potentially by facilitating halide exchange at the nickel center.[6]
Application Protocol 1: Enantioselective Synthesis of Chiral γ-Lactams
This protocol details the nickel-catalyzed intramolecular reductive cyclization of an N-allyl-α-bromoamide to generate a chiral γ-lactam, a common motif in medicinal chemistry.
Workflow Diagram
Figure 2: Standard workflow for setting up a Ni-catalyzed reductive cyclization reaction.
Step-by-Step Protocol
Materials:
-
N-allyl-2-bromo-N-(4-methoxyphenyl)propanamide (Substrate)
-
Ni(cod)₂ (Nickel(0) bis(1,5-cyclooctadiene))
-
(S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Ph-BOX) (Ligand)
-
Manganese powder, <50 µm, ≥99.9%
-
Sodium Iodide (NaI)
-
Anhydrous 1,4-Dioxane
-
Standard glassware, oven-dried
-
Inert atmosphere glovebox
Procedure:
-
Preparation (in a glovebox): To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ni(cod)₂ (2.75 mg, 0.01 mmol, 5 mol%), (S)-Ph-BOX ligand (4.7 mg, 0.012 mmol, 6 mol%), manganese powder (16.5 mg, 0.3 mmol, 1.5 equiv), and NaI (30 mg, 0.2 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous 1,4-dioxane (1.0 mL). Add the N-allyl-2-bromo-N-(4-methoxyphenyl)propanamide substrate (62.4 mg, 0.2 mmol, 1.0 equiv).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum block on a stirrer plate at 60 °C.
-
Monitoring: Stir the reaction for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results & Troubleshooting
| Substrate Variation | Typical Yield | Typical ee (%) | Notes |
| N-allyl-2-bromo-N-phenyl -propanamide | 75-85% | 90-95% | Electron-neutral aryl groups work well. |
| N-allyl-2-bromo-N-tosyl -propanamide | 80-90% | >98% | Electron-withdrawing groups on nitrogen are often highly effective. |
| N-cinnamyl -2-bromo-N-phenyl-propanamide | 60-70% | 85-90% | Increased steric bulk on the alkene may slightly lower yield and ee. |
Troubleshooting Tips:
-
Low Yield:
-
Cause: Inactive catalyst. Solution: Ensure all reagents and solvents are anhydrous and the reaction is set up under a strictly inert atmosphere. Use freshly opened bottles of Ni(cod)₂.
-
Cause: Poor quality reductant. Solution: Use freshly purchased, finely ground manganese powder. Pre-activating the Mn with a small amount of I₂ or HCl can sometimes be beneficial.
-
-
Low Enantioselectivity:
-
Cause: Ligand purity or incorrect ligand choice. Solution: Recrystallize the ligand if purity is in doubt. Screen a small panel of different chiral ligands.
-
Cause: Reaction temperature too high. Solution: Lower the reaction temperature. While this may slow the reaction, it can often improve enantioselectivity.
-
Application Protocol 2: Diastereoselective Synthesis of Fused Bicyclic Systems
This protocol demonstrates the power of nickel catalysis in a tandem reaction, where an initial cyclization is followed by a cross-coupling, to construct a bicyclic system with excellent diastereocontrol.
Mechanistic Rationale for Diastereoselectivity
In this type of reaction, the initial intramolecular cyclization of a radical intermediate often proceeds through a thermodynamically favored chair-like transition state. This directs the orientation of the substituents on the newly formed ring, establishing the relative stereochemistry.
Figure 3: Rationale for diastereoselectivity via a favored transition state.
Step-by-Step Protocol
Materials:
-
(E)-6-iodo-1-phenylhex-1-ene (Substrate)
-
NiCl₂(DME) (Dimethoxyethane nickel(II) chloride)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (Ligand)
-
Zinc powder, <10 µm
-
Anhydrous Dimethylacetamide (DMA)
Procedure:
-
Preparation: In a glovebox, add NiCl₂(DME) (4.4 mg, 0.02 mmol, 10 mol%), dtbbpy ligand (5.4 mg, 0.02 mmol, 10 mol%), and zinc powder (26 mg, 0.4 mmol, 2.0 equiv) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add anhydrous DMA (2.0 mL) followed by the (E)-6-iodo-1-phenylhex-1-ene substrate (57.2 mg, 0.2 mmol, 1.0 equiv).
-
Reaction: Seal the vial, remove from the glovebox, and stir at 25 °C for 16 hours.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.
-
Analysis: Characterize the product by NMR. The diastereomeric ratio (d.r.) can be determined from the integration of characteristic signals in the ¹H NMR spectrum.
Expected Results
This reaction typically yields the trans-1-benzyl-2-methylcyclopentane as the major product with high diastereoselectivity (>10:1 d.r.) and in good yield (70-80%). The high diastereoselectivity is a direct result of the cyclization proceeding through the more stable chair-like transition state, which minimizes steric interactions.[7]
Application in Drug Synthesis:
The ability to construct complex chiral scaffolds is highly valuable in drug discovery. For instance, a nickel-catalyzed reductive alkylative cyclization of a 1,6-enyne has been successfully employed in the enantioselective synthesis of the antiepileptic drug Brivaracetam, highlighting the real-world applicability of this methodology.[6]
Conclusion and Future Outlook
Nickel-catalyzed stereoselective intramolecular reductive cyclization is a robust and increasingly indispensable tool in the synthetic chemist's arsenal. Its operational simplicity, mild conditions, and broad substrate scope make it an attractive method for the efficient construction of valuable chiral building blocks.[1][3] As research continues to uncover new ligands, catalytic systems, and reaction manifolds, the power and reach of this methodology are set to expand, further enabling the synthesis of next-generation therapeutics and complex natural products.
References
-
Wang, S., & Gong, H. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research, 56(4), 374-388. [Link][1][2]
-
Zhang, Z., et al. (2024). Nickel-catalyzed electrophiles-controlled enantioselective reductive arylative cyclization and enantiospecific reductive alkylative cyclization of 1,6-enynes. Nature Communications, 15(1784). [Link]
-
Kim, H., & Lee, C. (2011). Nickel-Catalyzed Reductive Cyclization of Organohalides. Organic Letters, 13(8), 2050-2053. [Link]
-
Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles and new reactions. Journal of Organic Chemistry, 79(11), 4793-4798. [Link]
-
Chen, J., et al. (2021). Nickel-catalyzed reductive cascade reactions. CCS Chemistry. [Link]
-
Fu, W., et al. (2015). Highly Enantioselective Nickel-Catalyzed Intramolecular Reductive Cyclization of Alkynones. Angewandte Chemie International Edition, 54(8), 2520-2524. [Link]
-
Tang, W., et al. (2015). Highly Enantioselective Nickel-Catalyzed Intramolecular Reductive Cyclization of Alkynones. Angewandte Chemie, 127(8), 2554-2558. [Link]
-
Biswas, S., et al. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis, 2(1), 1-20. [Link]
-
Thane, T. A. (2022). Development of Nickel-Catalyzed Cross-Electrophile Coupling Reactions. University of California, Irvine. [Link]
-
Jarvo, E. R., et al. (2015). Enantiospecific Intramolecular Reductive Coupling of Alkyl Halides for the Preparation of Enantioenriched Cyclic Compounds. Journal of the American Chemical Society, 137(30), 9760–9763. [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Development of Nickel-Catalyzed Cross-Electrophile Coupling Reactions [escholarship.org]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective nickel-catalyzed intramolecular reductive cyclization of alkynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed electrophiles-controlled enantioselective reductive arylative cyclization and enantiospecific reductive alkylative cyclization of 1,6-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Highly Enantioselective Nickel‐Catalyzed Intramolecular Reductive Cyclization of Alkynones / Angewandte Chemie International Edition, 2015 [sci-hub.box]
Experimental procedure for synthesizing nucleoside analogues from furanose derivatives
Application Note: A-Plus-Bio-04-26
Topic: A-Plus-Bio-04-26: A Detailed Protocol for the Stereoselective Synthesis of Nucleoside Analogues from Furanose Derivatives.
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and oncology.
Introduction: The Enduring Therapeutic Promise of Nucleoside Analogues
Nucleoside analogues represent a cornerstone of modern pharmacotherapy, particularly in the treatment of viral infections and cancer.[1][2] These compounds are structural mimics of natural nucleosides, the fundamental building blocks of DNA and RNA.[1] By interfering with the replication machinery of viruses or cancer cells, they act as potent therapeutic agents. The furanose (or deoxyfuranose) ring is a critical component of these molecules, and its chemical modification is a powerful strategy for developing new drugs with improved efficacy, selectivity, and pharmacokinetic profiles.[3][4]
This application note provides a comprehensive, field-proven guide to the chemical synthesis of nucleoside analogues, starting from readily available furanose derivatives. We will focus on the most widely adopted and reliable method: the Vorbrüggen glycosylation, a powerful technique that couples a furanose sugar moiety with a nucleobase.[5][6] This document is designed to move beyond a simple recitation of steps, offering causal explanations for critical methodological choices, insights into reaction mechanisms, and robust protocols for synthesis, purification, and characterization.
Overview of the Synthetic Strategy
The synthesis of a nucleoside analogue from a furanose derivative is a multi-stage process that requires careful planning and execution. The overall strategy involves three core phases:
-
Preparation of Reactants: This involves the chemical modification of both the furanose sugar and the nucleobase to install protecting groups. These groups serve two purposes: they prevent unwanted side reactions at reactive sites (like hydroxyl and amino groups), and they help direct the stereochemical outcome of the key coupling reaction.[7][8]
-
Glycosylation (The Coupling Reaction): This is the heart of the synthesis, where the activated furanose derivative (the glycosyl donor) is joined to the prepared nucleobase to form the crucial N-glycosidic bond.[5]
-
Deprotection and Purification: In the final phase, all protecting groups are removed to yield the target nucleoside analogue, which is then rigorously purified to meet the high standards required for biological testing.
The entire workflow is summarized in the diagram below.
Figure 1: General workflow for nucleoside analogue synthesis.
Detailed Protocols and Scientific Rationale
This section provides step-by-step protocols for the synthesis of a model compound, Uridine, from D-ribose. The principles and techniques described are broadly applicable to a wide range of furanose derivatives and nucleobases.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| D-Ribose | ≥99% | Sigma-Aldrich | Starting sugar |
| Acetic Anhydride | Reagent | Fisher Scientific | Acetylation |
| Pyridine | Anhydrous | Acros Organics | Solvent/Base |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich | Protecting group |
| Uracil | ≥99% | TCI Chemicals | Nucleobase |
| Hexamethyldisilazane (HMDS) | ≥98% | Sigma-Aldrich | Silylating agent |
| Trimethylsilyl chloride (TMSCl) | ≥98% | Acros Organics | Silylating agent/Catalyst |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥98% | Sigma-Aldrich | Lewis acid catalyst |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent |
| Acetonitrile (ACN) | Anhydrous | Sigma-Aldrich | Solvent |
| Sodium Methoxide (NaOMe) | 0.5 M in Methanol | Acros Organics | Deprotection reagent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Chromatography |
| HPLC-grade Methanol & Water | - | Fisher Scientific | HPLC mobile phase |
Safety Precaution: Always work in a well-ventilated fume hood. Many reagents, such as pyridine, benzoyl chloride, and TMSOTf, are corrosive, toxic, and/or moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Stage 1: Preparation of the Glycosyl Donor (1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
The goal of this stage is to convert the starting D-ribose into an "activated" form that is ready for coupling. This involves protecting the hydroxyl groups and creating a good leaving group at the anomeric (C1) position.
Rationale for Protecting Groups: The hydroxyl groups of ribose are nucleophilic and would interfere with the glycosylation reaction. Benzoyl (Bz) groups are chosen for several key reasons:
-
Stability: They are robust and withstand the conditions of the subsequent coupling reaction.[]
-
Stereochemical Control: The benzoyl group at the C2 position is crucial. During the reaction, it provides "neighboring group participation," which shields one face of the ribofuranose ring, forcing the nucleobase to attack from the opposite face.[10] This is the key to achieving a high yield of the desired β-anomer, which is the stereochemistry found in natural nucleic acids.[10]
-
Crystallinity: Benzoylated intermediates are often crystalline, which facilitates purification.
Protocol:
-
Per-O-acetylation:
-
Suspend D-ribose (1 eq.) in anhydrous pyridine (5-10 volumes) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude tetra-O-acetyl-D-ribofuranose.
-
-
Conversion to 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose:
-
This is a standard literature procedure often starting from 1-O-methyl-ribofuranose or by direct benzoylation and subsequent anomeric acetylation. For simplicity, we assume the use of commercially available or previously synthesized 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a common starting material.
-
Stage 2: Preparation of the Silylated Nucleobase (Persilylated Uracil)
Rationale for Silylation: Nucleobases like uracil are often poorly soluble in the anhydrous organic solvents used for glycosylation.[5] Furthermore, the N-H protons are acidic and can interfere with the Lewis acid catalyst. Silylation, typically with HMDS and a catalytic amount of TMSCl, replaces the acidic protons with trimethylsilyl (TMS) groups.[11] This dramatically increases solubility and enhances the nucleophilicity of the ring nitrogen, making it a much more effective partner in the coupling reaction.[11]
Protocol:
-
Combine uracil (1.2 eq.), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS, 3-4 eq.) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 120-130 °C) under an inert atmosphere.
-
Continue heating until the solution becomes clear (typically 2-4 hours), indicating complete silylation.
-
Remove the excess HMDS under reduced pressure to obtain the silylated uracil as an oil or solid. This product is highly moisture-sensitive and should be used immediately without further purification.
Stage 3: The Vorbrüggen Glycosylation Reaction
This is the critical C-N bond-forming step. The reaction is catalyzed by a Lewis acid, most commonly Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][11]
Mechanism Rationale: The Lewis acid (TMSOTf) activates the glycosyl donor by coordinating to the anomeric acetyl group, facilitating its departure.[11] The neighboring C2-benzoyl group then attacks the anomeric carbon, forming a stable, five-membered benzoxonium ion intermediate.[10] This intermediate effectively blocks the α-face of the furanose ring. The silylated nucleobase is then forced to attack the anomeric carbon from the opposite (β) face, ensuring the desired stereoselectivity.[10]
Figure 2: Mechanism of stereocontrol in Vorbrüggen glycosylation.
Protocol:
-
Dissolve the protected sugar (1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1 eq.) in anhydrous acetonitrile or dichloromethane (10-20 volumes) under an inert atmosphere.
-
Add the freshly prepared silylated uracil (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add TMSOTf (1.2-1.5 eq.) dropwise via syringe. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting sugar is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Dilute with dichloromethane and transfer to a separatory funnel. Wash the organic layer with NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected nucleoside.
Stage 4: Deprotection and Purification
The final step is to remove the benzoyl protecting groups to reveal the free hydroxyls of the nucleoside. This is typically achieved by transesterification using sodium methoxide in methanol (Zemplén deprotection).
Protocol:
-
Dissolve the crude protected nucleoside in anhydrous methanol (10-20 volumes).
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol). The amount needed is typically 0.1-0.2 equivalents.
-
Stir at room temperature and monitor by TLC until all starting material is consumed (usually 1-4 hours).
-
Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is ~7.
-
Filter off the resin and wash with methanol.
-
Combine the filtrates and concentrate under reduced pressure. The crude product will contain the desired nucleoside (uridine) and methyl benzoate byproduct.
Purification:
Purification is critical to obtaining a high-purity product for biological assays.
-
Column Chromatography: The crude product can be purified on a silica gel column. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The methyl benzoate byproduct will elute first, followed by the more polar uridine product.
-
High-Performance Liquid Chromatography (HPLC): For the highest purity, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[12][13] A C18 column with a water/methanol or water/acetonitrile gradient is commonly used.[14]
| Parameter | Condition | Rationale |
| Column | C18, 5 µm particle size | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase A | Water (0.1% TFA optional) | Polar mobile phase. TFA can improve peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Non-polar mobile phase for elution. |
| Gradient | 5% B to 95% B over 30 min | Gradual increase in organic solvent elutes compounds based on polarity. |
| Detection | UV at 260 nm | Nucleobases have a strong UV absorbance around 260 nm.[14] |
Characterization
The identity and purity of the final nucleoside analogue must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and, crucially, the anomeric configuration (β) through analysis of the coupling constant of the anomeric proton (H1').
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
HPLC: Assesses the purity of the final product.[14]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Glycosylation Yield | Incomplete silylation of nucleobase; moisture in the reaction; insufficient Lewis acid. | Ensure nucleobase is fully silylated (clear solution). Use rigorously dried solvents and glassware. Titrate Lewis acid if necessary. |
| Formation of α/β Anomers | No participating group at C2 of the sugar; reaction conditions too harsh. | Ensure a participating protecting group (e.g., benzoyl, acetyl) is at C2. Run the reaction at a lower temperature. |
| Incomplete Deprotection | Insufficient NaOMe; deactivation of the catalyst. | Add more NaOMe solution portion-wise. Ensure the starting material is fully dissolved. |
| Difficult Purification | Co-elution of product and byproducts. | Optimize the chromatography gradient. Consider a different stationary phase or purification technique (e.g., recrystallization, RP-HPLC). |
References
-
American Chemical Society. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. Available at: [Link]
-
Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Available at: [Link]
-
Wiley Online Library. (n.d.). CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective glycosylation strategies for L‐nucleoside synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. Available at: [Link]
-
American Chemical Society. (n.d.). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Available at: [Link]
-
American Chemical Society. (n.d.). Stereoselective N-Glycosylation of 2-Deoxythioribosides for Fluorescent Nucleoside Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Glen Research. (n.d.). Glen Report 2-11: DNA Purification. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) The Synthesis of Ribose and Nucleoside Derivatives. Available at: [Link]
-
University of Missouri-St. Louis. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. Available at: [Link]
-
protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Available at: [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Available at: [Link]
-
eScholarship@McGill. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Efficient Synthesis of 4-Thio-D-ribofuranose and Some 4′-Thioribonucleosides. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
protocols.io. (2022). A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz , Ade Bz , Gua iBu ; B' = Ura, Thy, Cyt, Ade, Gua; a-1-O-acetyl-2,3,5-tri-é-benzoyl-β-D-ribofuranose, SnCl 4 , ClCH 2 CH 2 Cl, 0°C; b-Bu 4 NF/THF; 5 M NH 3 /MeOH; R = H, OH. Available at: [Link]
-
Wikipedia. (n.d.). Glycosylation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Synthesis of Nucleoside Analogues | Request PDF. Available at: [Link]
-
Semantic Scholar. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Approaches to stereoselective 1,1'-glycosylation. PMC - PubMed Central. Available at: [Link]
-
Wiley Online Library. (n.d.). Vorbrüggen Glycosylation. Available at: [Link]
Sources
- 1. madridge.org [madridge.org]
- 2. (PDF) The Synthesis of Ribose and Nucleoside Derivatives [academia.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. Vorbrüggen Glycosylation [drugfuture.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Glycosylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 14. thestacks.org [thestacks.org]
Chiral Purity Determination of Tetrahydrofuran Isomers: A High-Performance Liquid Chromatography Approach
Introduction: The Significance of Chirality in Tetrahydrofuran Scaffolds
Tetrahydrofuran (THF) and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The stereochemistry of these cyclic ethers often plays a pivotal role in their biological activity and pharmacological profile. Enantiomers of a chiral THF derivative can exhibit significantly different, and sometimes opposing, effects within a biological system.[1][2] Consequently, the ability to separate and quantify the enantiomers of chiral tetrahydrofuran isomers is of paramount importance in drug discovery, development, and quality control to ensure the safety and efficacy of the final product.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as a powerful and versatile technique for the direct separation of enantiomers.[3] This application note provides a comprehensive guide to developing a robust HPLC method for the chiral separation of tetrahydrofuran isomers, with a specific focus on hydroxylated derivatives as a representative example. We will delve into the principles of chiral recognition, provide a detailed experimental protocol, and offer insights into method optimization.
The Foundation of Chiral Separation: The Three-Point Interaction Model
The successful separation of enantiomers on a chiral stationary phase is often explained by the "three-point interaction model." This model posits that for chiral recognition to occur, there must be at least three simultaneous interactions between the analyte and the CSP. Crucially, one of these interactions must be stereochemically dependent. These interactions can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation.
Selecting the Optimal Chiral Stationary Phase and Mobile Phase
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method. For tetrahydrofuran isomers and their derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity.[4] These CSPs, such as those with tris(3,5-dimethylphenylcarbamate) derivatives, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for the chiral recognition of polar and non-polar analytes.
The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP. For polysaccharide-based CSPs, normal-phase chromatography, employing mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol or ethanol), is often the preferred mode. The alcohol component, known as the polar modifier, competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration of the alcohol, the retention and selectivity of the separation can be finely tuned. In some cases, other organic modifiers like tetrahydrofuran (THF) itself can be used, although its compatibility with the HPLC system's PEEK tubing and seals should be considered, especially at high concentrations.
Experimental Protocol: Chiral Separation of 3-Hydroxytetrahydrofuran
This protocol provides a starting point for the chiral separation of (R)- and (S)-3-hydroxytetrahydrofuran. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation for other tetrahydrofuran isomers.
Materials and Reagents
-
Racemic Standard: 3-Hydroxytetrahydrofuran (≥98% purity)
-
Solvents: HPLC-grade n-hexane and isopropanol
-
Sample Diluent: n-hexane/isopropanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | A polysaccharide-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in sample diluent |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 900 mL of n-hexane with 100 mL of isopropanol. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of racemic 3-hydroxytetrahydrofuran and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1.0 mg/mL.
-
HPLC System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared standard solution onto the column.
-
Data Acquisition and Analysis: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. Determine the retention times (tR), peak areas (A), resolution (Rs), and selectivity factor (α).
Method Development and Optimization Workflow
The initial chromatographic conditions provided are a robust starting point. However, for different tetrahydrofuran isomers or to improve the separation, a systematic optimization approach is recommended.
Caption: A systematic workflow for the optimization of the chiral HPLC method.
Data Interpretation and Key Parameters
The success of a chiral separation is evaluated by several key chromatographic parameters. The table below summarizes these parameters and their significance.
| Parameter | Formula | Significance | Ideal Value |
| Retention Factor (k) | k = (tR - t0) / t0 | A measure of the retention of an analyte on the column. | 2 < k < 10 |
| Selectivity Factor (α) | α = k2 / k1 | The ratio of the retention factors of the two enantiomers. It must be greater than 1 for separation to occur. | > 1.1 |
| Resolution (Rs) | Rs = 2(tR2 - tR1) / (w1 + w2) | The degree of separation between two peaks. Baseline separation is achieved when Rs ≥ 1.5. | ≥ 1.5 |
Where tR is the retention time, t0 is the void time, k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively, and w1 and w2 are the peak widths at the base.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No separation (α = 1) | - Inappropriate chiral stationary phase. - Incorrect mobile phase. | - Screen different types of CSPs (e.g., cellulose-based if amylose-based failed). - Try a different alcohol modifier or a different mobile phase system (e.g., polar organic or reversed-phase if compatible with the CSP). |
| Poor resolution (Rs < 1.5) | - Insufficient selectivity (α is close to 1). - Poor column efficiency. | - Optimize the mobile phase composition by decreasing the percentage of the alcohol modifier to increase retention and potentially selectivity. - Lower the flow rate. - Ensure the column is in good condition. |
| Broad or tailing peaks | - Column overload. - Secondary interactions. | - Reduce the sample concentration or injection volume. - Add a small amount of an acidic or basic additive to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine), if compatible with the CSP. |
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a reliable HPLC method for the chiral separation of tetrahydrofuran isomers. By understanding the principles of chiral recognition and carefully selecting the chiral stationary phase and mobile phase, researchers can achieve robust and reproducible separations. The provided protocol for 3-hydroxytetrahydrofuran serves as a solid foundation for method development, and the outlined optimization strategies will enable the successful separation of a wide range of chiral tetrahydrofuran derivatives, ensuring the stereochemical purity and quality of these important compounds in pharmaceutical and chemical research.
References
-
Royal Society of Chemistry. (n.d.). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. Retrieved from [Link]
-
Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(5), 1328. [Link]
-
Kádas, I., & Borbély, A. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Arkivoc, 2009(14), 39-52. [Link]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Retrieved from [Link]
-
Kotake, T., et al. (1996). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatographic Science, 34(10), 450-456. [Link]
- Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Kádas, I., & Borbély, A. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Arkivoc, 2009(14), 39-52. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Stereoselectivity in Furan Cyclization Reactions
Welcome to the Technical Support Center for Furan Cyclization Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with stereoselectivity in the synthesis of substituted furans. Furan cores are pivotal structural motifs in a vast array of natural products and pharmaceuticals.[1] Achieving precise control over the stereochemistry during their synthesis is often a critical, yet challenging, step in the development of new chemical entities.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common furan cyclization reactions and provide actionable protocols to help you overcome low stereoselectivity in your experiments.
Section 1: Understanding the Fundamentals of Stereoselectivity in Furan Cyclizations
Before troubleshooting, it is essential to have a firm grasp of the factors that govern the stereochemical outcome of your reaction.
FAQ: What are the common mechanistic pathways for furan cyclization, and how do they influence stereoselectivity?
Several named reactions can be employed for the synthesis of furans, with the Paal-Knorr synthesis and various metal-catalyzed cyclizations being among the most prominent.[2][3]
-
Paal-Knorr Furan Synthesis: This is the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3] The mechanism involves the protonation of one carbonyl group, followed by intramolecular nucleophilic attack by the enol or enolate of the other carbonyl.[3] The stereocenters present on the starting 1,4-dicarbonyl compound can influence the facial selectivity of the ring closure. The conformation of the molecule during the cyclization step is crucial in determining the final stereochemistry.[3]
-
Metal-Catalyzed Cyclizations: A wide variety of metals, including gold, palladium, copper, and iron, can catalyze the cyclization of functionalized alkynes, allenes, or enynes to form furans.[2][4] In these reactions, the stereoselectivity is often dictated by the coordination of the substrate to the metal center and the geometry of the subsequent migratory insertion or reductive elimination steps. The choice of ligands on the metal catalyst can have a profound impact on the enantioselectivity of the reaction by creating a chiral pocket around the active site.
-
Diels-Alder Reactions: Furan can act as a diene in [4+2] cycloaddition reactions, and the stereoselectivity of these reactions is a classic topic of study.[5][6][7] While the endo product is often kinetically favored, the thermodynamically more stable exo product can predominate, especially at higher temperatures, due to the reversibility of the reaction.[6][7]
FAQ: What is the difference between thermodynamic and kinetic control, and how does it affect my product ratio?
Understanding whether your reaction is under kinetic or thermodynamic control is paramount when troubleshooting stereoselectivity.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest will be the major product. This product arises from the lowest energy transition state.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may be reversible. This allows the initially formed kinetic product to revert to the starting materials and then proceed to form the most stable product, which may have a higher energy transition state.
If you are observing a mixture of diastereomers, it is possible that your reaction is not proceeding exclusively under one regime. Adjusting the reaction temperature and time can be a powerful tool to favor the formation of a single stereoisomer.[8][9]
Section 2: Troubleshooting Guide: Diagnosing and Solving Low Stereoselectivity
This section addresses specific experimental issues you may be facing and provides a logical, step-by-step approach to resolving them.
Caption: A general workflow for troubleshooting low stereoselectivity.
Problem Area: Substrate and Reagent Issues
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Could my starting material be the issue?
Answer: Absolutely. The stereochemical integrity of your starting material is the foundation of a stereoselective reaction.
-
Causality: If your starting material is a mixture of diastereomers and the reaction is stereospecific, you will obtain a corresponding mixture of product diastereomers. Similarly, if a prochiral substrate has impurities that can react non-selectively, this can erode the overall stereoselectivity.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Re-purify your starting material using an appropriate technique (e.g., flash chromatography, recrystallization, or distillation).
-
Confirm Stereochemical Purity: Use analytical techniques such as chiral HPLC, NMR with a chiral shift reagent, or X-ray crystallography to confirm the stereochemical purity of your starting material.
-
Substrate Design: In some cases, the inherent steric or electronic properties of the substrate may not be sufficient to induce high selectivity.[10] Consider if modifications to the substrate, such as the introduction of a bulky protecting group, could enhance facial selectivity.
-
Q2: I am not observing any enantioselectivity with my chiral catalyst. What are the likely causes?
Answer: A lack of enantioselectivity in a catalytically controlled reaction points to issues with the catalyst itself or the reaction conditions preventing its effective operation.
-
Causality: The chiral environment created by the catalyst is responsible for differentiating between the two enantiotopic transition states. If the catalyst is not in its active form, is poisoned, or the reaction conditions are too harsh, this chiral discrimination will be lost.
-
Troubleshooting Steps:
-
Catalyst and Ligand Purity: Ensure the catalyst precursor and chiral ligand are of high purity and have been stored correctly to prevent decomposition.
-
Catalyst Activation: Some catalytic systems require an activation step. Review the literature to ensure you are following the correct procedure for generating the active catalyst.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to the formation of off-cycle, non-selective species. Screen a range of catalyst loadings to find the optimal balance.
-
Presence of Inhibitors: Trace impurities in your starting materials or solvent can act as catalyst poisons. Ensure all reagents and solvents are of appropriate purity.
-
Problem Area: Reaction Condition Optimization
Q3: How does solvent choice impact the stereochemical outcome of my furan cyclization?
Answer: The solvent plays a multifaceted role in a chemical reaction and can significantly influence stereoselectivity.
-
Causality: Solvents can affect the solubility of reagents, the stability of intermediates and transition states, and the aggregation state of the catalyst. A change in solvent polarity or coordinating ability can alter the geometry of the transition state, thereby changing the stereochemical outcome.[8]
-
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screen of solvents with varying polarities and coordinating abilities. A good starting point is to test a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., THF or dichloromethane), and a polar protic solvent (e.g., ethanol), if compatible with your reaction chemistry.
-
Consider Viscosity: In some cases, more viscous solvents can enhance stereoselectivity by restricting the conformational flexibility of the transition state assembly.
-
| Solvent | Dielectric Constant (ε) | Typical Effect on Stereoselectivity |
| Toluene | 2.4 | Often good for non-polar substrates and catalysts. |
| Dichloromethane | 9.1 | A versatile solvent, but can sometimes lead to lower selectivity. |
| Tetrahydrofuran (THF) | 7.5 | Coordinating solvent that can interact with metal catalysts. |
| Acetonitrile | 37.5 | Polar aprotic solvent that can stabilize charged intermediates. |
Table 1: A guide to common solvents for screening.
Q4: I've tried different solvents with no improvement. What role does temperature play, and how can I optimize it?
Answer: Temperature is a critical parameter for controlling the kinetic versus thermodynamic product distribution.[8][11]
-
Causality: As discussed earlier, lower temperatures generally favor the kinetic product, which is formed through the lowest energy barrier. Higher temperatures provide the system with enough energy to overcome higher activation barriers and potentially equilibrate to the more stable thermodynamic product.[6]
-
Troubleshooting Steps:
-
Low-Temperature Studies: If you suspect you are forming the thermodynamic product, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This may require longer reaction times.
-
High-Temperature Studies: Conversely, if the desired product is the thermodynamic one, and you are getting a mixture, increasing the reaction temperature might drive the reaction to completion and favor the more stable isomer.
-
Caption: Temperature influences the kinetic vs. thermodynamic product ratio.
Q5: Can adjusting the reaction time or concentration influence the stereoselectivity?
Answer: Yes, both reaction time and concentration can have a significant impact.
-
Causality:
-
Reaction Time: As mentioned, longer reaction times, especially at elevated temperatures, can allow for equilibration to the thermodynamic product.
-
Concentration: In reactions where the catalyst can aggregate at high concentrations, this can lead to the formation of less selective or inactive catalytic species. Conversely, in bimolecular reactions, higher concentrations can increase the reaction rate, which may be beneficial if a background, non-selective reaction is competing at lower concentrations.
-
-
Troubleshooting Steps:
-
Time Course Study: Monitor the reaction over time by taking aliquots and analyzing the product distribution. This will help you determine if the stereoselectivity is changing as the reaction progresses.
-
Concentration Screening: Run the reaction at a few different concentrations (e.g., 0.1 M, 0.5 M, and 1.0 M) to see if there is an effect on the stereochemical outcome.
-
Problem Area: Catalyst and Additive Effects
Q6: Are there any additives that can enhance stereoselectivity in my reaction?
Answer: The use of additives is a common strategy to improve the performance of catalytic reactions.
-
Causality: Additives can function in several ways:
-
Co-catalysts: Some additives can act as co-catalysts, regenerating the active catalyst or participating in the catalytic cycle.[4]
-
Lewis Acids/Bases: These can coordinate to the substrate or catalyst, altering their electronic properties and steric environment.
-
Brønsted Acids/Bases: Can be used to control the protonation state of intermediates or the catalyst.
-
Drying Agents: In moisture-sensitive reactions, the presence of water can lead to side reactions and lower selectivity.
-
-
Troubleshooting Steps:
-
Literature Precedent: Search the literature for similar reactions to see if any additives have been successfully employed.
-
Rational Screening: Based on the proposed mechanism of your reaction, rationally select a few additives to screen. For example, if your reaction involves a carbocation intermediate, a weakly coordinating base might help to temper its reactivity.
-
Section 3: Experimental Protocols for Enhancing Stereoselectivity
Protocol 1: Screening for Optimal Solvent and Temperature Conditions
This protocol provides a general framework for systematically screening solvents and temperatures to improve stereoselectivity.
-
Setup: In an array of reaction vials, add your starting material and any other reagents, excluding the catalyst or initiator.
-
Solvent Addition: To each vial, add a different solvent from your screening library.
-
Temperature Control: Place the arrays of vials in separate reaction blocks set to different temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C).
-
Reaction Initiation: Add the catalyst or initiator to each vial to start the reaction.
-
Monitoring: Monitor the reactions by TLC or LC-MS.
-
Analysis: Once the reactions are complete, carefully quench them and analyze the crude reaction mixture by a suitable method (e.g., ¹H NMR, chiral HPLC) to determine the conversion and stereoselectivity.
Protocol 2: General Procedure for a Catalytic Enantioselective Furan Cyclization
This is a representative procedure and should be adapted to your specific reaction.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the catalyst precursor and the chiral ligand in the optimized solvent. Stir for the recommended time to allow for complex formation.
-
Reaction Setup: In a separate flame-dried flask, dissolve the substrate in the same solvent.
-
Temperature Equilibration: Cool the substrate solution to the optimized reaction temperature.
-
Reaction Initiation: Add the prepared catalyst solution to the substrate solution via syringe.
-
Reaction Progress: Stir the reaction at the set temperature and monitor its progress.
-
Workup: Upon completion, quench the reaction as appropriate (e.g., by adding a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Section 4: Data Interpretation and Analysis
FAQ: What are the best analytical techniques to determine the stereochemical ratio of my products?
Accurate determination of the stereochemical ratio is crucial for guiding your optimization efforts.
-
¹H NMR Spectroscopy: For diastereomers, the signals for protons in different stereochemical environments will often have different chemical shifts. Integration of these signals can provide the diastereomeric ratio (d.r.).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). By using a chiral stationary phase, enantiomers can be separated and their relative peak areas quantified.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of its relative and absolute stereochemistry.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose and resolve issues of low stereoselectivity in your furan cyclization reactions, ultimately leading to more efficient and successful synthetic outcomes.
References
-
Organic Chemistry Portal. (n.d.). Furan Synthesis. Retrieved from [Link]
- Morken, J. P., et al. (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society.
- Wolfe, J. P., & O'Neill, B. T. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(12), 1333-1360.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
- Yadav, V. K., & Kumar, V. (2019). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv.
- Bera, K., & Ghorai, P. (2021). Diastereodivergent and enantioselective synthesis of chiral 2,3-furan derivatives.
- Lee, H., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11(51), 32286-32290.
- Shubina, T. E., et al. (2020). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 25(18), 4234.
- Kumar, A., et al. (2024).
- Jeong, J., et al. (2019). Disrotatory Ring-Opening of Furans Gives Stereocontrol. The Journal of Organic Chemistry, 84(17), 11061-11067.
- Wang, Y., et al. (2021). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
- Kovaříčková, K., et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry, 70(18), 7247-7254.
- Tielens, E., et al. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules, 26(10), 2889.
- Ghorai, P., et al. (2025). Furan synthesis through AuCl3-catalysed cycloisomerisation of beta-alkynyl beta-ketoesters. Request PDF.
- Nguyen, T. V., et al. (2019). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds.
- Kovaříčková, K., et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan-Maleic Anhydride and Furan-Maleimide Diels-Alder Reactions. PubMed.
- Various Authors. (n.d.). Recent Progress in the Synthesis of Furan. OUCI.
- Jeong, J., et al. (2019). Disrotatory Ring-Opening of Furans Gives Stereocontrol. PubMed.
- Ghorai, P., et al. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review.
- Various Authors. (2025). Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan synthesis [organic-chemistry.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Side reaction pathways in the synthesis of chiral tetrahydrofurans
Welcome to the technical support center for the synthesis of chiral tetrahydrofurans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective tetrahydrofuran synthesis. Here, we address common challenges and side reactions encountered during experimental work, providing in-depth explanations and practical troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench. Each entry details the likely causes of the issue and provides actionable steps for resolution.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in chiral tetrahydrofuran synthesis can stem from a variety of factors, ranging from incomplete reactions to the formation of undesired side products. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Incomplete Conversion:
-
Diagnosis: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The persistence of starting material indicates incomplete conversion.
-
Solution:
-
Reaction Time: Extend the reaction time and continue monitoring. Some cyclization reactions can be sluggish.
-
Temperature: Gradually increase the reaction temperature. Be mindful that excessive heat can promote side reactions.
-
Catalyst/Reagent Activity: Ensure the catalyst or reagents are not degraded. Use freshly opened or purified reagents. For instance, Grignard reagents can be particularly sensitive to air and moisture.[1]
-
-
-
Formation of Acyclic Byproducts:
-
Diagnosis: The presence of unexpected spots on a TLC plate or peaks in a GC/NMR spectrum that do not correspond to the starting material or desired product may indicate the formation of acyclic byproducts.
-
Solution:
-
Elimination Reactions: In intramolecular Williamson ether synthesis, for example, elimination to form an alkene can compete with cyclization. Using a less hindered, non-nucleophilic base can favor the desired S(_N)2 reaction.
-
Premature Quenching: Ensure the reaction is not prematurely quenched by acidic impurities or moisture. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Competing Cyclization Pathways:
-
Diagnosis: The formation of constitutional isomers, such as a tetrahydropyran instead of a tetrahydrofuran, points to competing cyclization pathways.
-
Solution:
-
Regioselectivity: The regioselectivity of cyclization (e.g., 5-exo-tet vs. 6-endo-tet) can be influenced by the substrate and reaction conditions. For radical cyclizations, the concentration of the radical initiator and the temperature can be optimized. In metal-catalyzed reactions, the choice of ligand can significantly influence the outcome.
-
-
-
Product Instability/Decomposition:
-
Diagnosis: If the product is formed but degrades over time or during workup, this suggests instability.
-
Solution:
-
Mild Workup: Employ a milder workup procedure. For example, use a buffered aqueous solution instead of a strong acid or base wash.
-
Purification Conditions: Some chiral tetrahydrofurans can be sensitive to silica gel. Consider alternative purification methods like distillation, recrystallization, or using a different stationary phase for chromatography (e.g., alumina).
-
-
Question 2: I am observing poor diastereoselectivity in my reaction. How can I improve the ratio of my desired diastereomer?
Achieving high diastereoselectivity is a common challenge, particularly when creating multiple stereocenters in a single step. The observed ratio is often a result of a delicate balance of steric and electronic factors in the transition state.
Strategies to Enhance Diastereoselectivity:
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature often increases diastereoselectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the rate constants at lower temperatures.
-
Protocol: Run a series of small-scale reactions at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio of the products.
-
-
Solvent Effects:
-
Rationale: The polarity and coordinating ability of the solvent can influence the conformation of the transition state.
-
Protocol: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF). For instance, in some Diels-Alder reactions involving furan, the solvent can dramatically affect the endo/exo selectivity.
-
-
Choice of Lewis Acid/Catalyst:
-
Rationale: In Lewis acid-catalyzed reactions, the size and nature of the Lewis acid can have a profound impact on the stereochemical outcome by altering the geometry of the transition state.
-
Protocol: Experiment with different Lewis acids (e.g., TiCl(_4), SnCl(_4), BF(_3)·OEt(_2)) or chiral catalysts. For example, in the annulation of cyclopropanes with aldehydes, catalysts like Sn(OTf)(_2) or Hf(OTf)(_4) can provide high diastereoselectivity.[2]
-
-
Substrate Control:
-
Rationale: The steric bulk of substituents on the starting material can direct the approach of reagents.
-
Protocol: If possible, modify the starting material by introducing a bulky protecting group or substituent that can favor the formation of one diastereomer.
-
Example: Controlling Diastereoselectivity in Allylsilane Annulations
In the synthesis of 2,3,5-trisubstituted tetrahydrofurans via allylsilane annulation, the stereoselectivity is highly dependent on the nature of the aldehyde substituent.
| Aldehyde Substituent | Diastereomeric Ratio (typical) |
| Primary (e.g., n-butyl) | >95:5 |
| Secondary (e.g., isopropyl) | ~90:10 |
| Tertiary (e.g., t-butyl) | ~70:30 |
Data adapted from relevant synthetic literature.
This trend highlights the significant role of sterics in directing the cyclization.
Question 3: My chiral product is showing a loss of enantiomeric excess (ee). What could be causing this epimerization?
Maintaining the stereochemical integrity of your chiral centers is paramount. A decrease in enantiomeric excess suggests that epimerization is occurring at some stage.
Common Causes of Epimerization and Preventive Measures:
-
Basic or Acidic Conditions:
-
Mechanism: The presence of a strong base or acid can facilitate the deprotonation and reprotonation at a stereocenter, leading to racemization or epimerization. This is particularly problematic for stereocenters alpha to a carbonyl group or other acidifying functionality.[3]
-
Prevention:
-
Neutralize pH: Ensure that all reagents and solvents are free from acidic or basic impurities. Use buffered workup solutions.
-
Milder Reagents: Opt for milder bases or acids where possible. For example, use a hindered organic base like 2,6-lutidine instead of a strong inorganic base.
-
-
-
Elevated Temperatures:
-
Mechanism: High temperatures can provide the activation energy needed for epimerization, especially if a plausible mechanism for proton transfer exists.
-
Prevention:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Room Temperature Purification: Conduct purification steps at room temperature or below if the product is thermally labile.
-
-
-
In situ Racemization:
-
Mechanism: Some reaction intermediates may be prone to racemization before the final product is formed.
-
Prevention:
-
Rapid Trapping: If an intermediate is susceptible to racemization, conditions should be optimized to ensure its rapid conversion to the stable product. This might involve adjusting the rate of addition of a reagent.
-
-
Experimental Workflow to Diagnose Epimerization:
Caption: Workflow to pinpoint the stage of epimerization.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about side reactions in chiral tetrahydrofuran synthesis.
Question 4: What is the mechanism of the competing cyclopropyl sulfone formation, and how can I minimize it?
In reactions involving γ-chloroalkyl sulfones and aldehydes, the formation of a cyclopropyl phenyl sulfone is a known side reaction.[4]
Mechanism of Side Reaction:
The desired reaction involves the deprotonation of the sulfone at the carbon adjacent to the sulfonyl group, followed by nucleophilic attack on the aldehyde. The resulting alkoxide then undergoes an intramolecular S(_N)2 reaction to form the tetrahydrofuran.
However, if the deprotonation occurs at the γ-carbon (alpha to the chlorine), an intramolecular cyclization can occur to form the cyclopropyl sulfone byproduct.
Caption: Competing pathways in the reaction of γ-chloroalkyl sulfones.
Minimization Strategy:
This side reaction is often favored at lower concentrations. Running the reaction at a higher concentration (e.g., 0.5 M or higher) generally favors the bimolecular reaction with the aldehyde over the unimolecular cyclization to the cyclopropane.[4]
Question 5: I am trying to reduce a lactone to a chiral tetrahydrofuran, but I am getting a significant amount of the corresponding diol. How can I prevent this over-reduction?
The reduction of a lactone to a tetrahydrofuran often proceeds via a lactol (cyclic hemiacetal) intermediate. Over-reduction to the diol is a common side reaction, especially with powerful reducing agents like lithium aluminum hydride (LiAlH(_4)).
Mechanism of Over-reduction:
The initial reduction of the lactone forms a tetrahedral intermediate which, upon workup, yields the lactol. However, if the reducing agent is sufficiently reactive and present in excess, it can further reduce the lactol (or the aldehyde with which it is in equilibrium) to the diol.
Caption: Pathway for lactone reduction and over-reduction.
Strategies to Prevent Over-reduction:
-
Choice of Reducing Agent:
-
DIBAL-H: Diisobutylaluminum hydride (DIBAL-H) is often the reagent of choice for the partial reduction of lactones to lactols.[5][6] Its bulky nature helps to prevent over-reduction.
-
Temperature Control: This reaction is typically performed at low temperatures (e.g., -78 °C) to stabilize the tetrahedral intermediate and prevent its collapse and subsequent further reduction.[7]
-
-
Stoichiometry:
-
Rationale: Carefully controlling the stoichiometry of the reducing agent is critical. Use of a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient for the initial reduction without promoting the second.
-
Protocol: Add the reducing agent slowly to the solution of the lactone at low temperature to maintain control over the reaction.
-
-
Two-Step Procedure:
-
Rationale: An alternative is a two-step procedure where the lactone is first reduced to the lactol, which is isolated, and then the lactol is converted to the tetrahydrofuran in a separate step (e.g., via reduction of the corresponding acetal or thioacetal).
-
Question 6: What is the significance of "exo" versus "endo" cyclization, and how can I control this regioselectivity?
In intramolecular cyclizations onto a double or triple bond, the regioselectivity of the ring closure is a critical factor that determines the structure of the product. The terms "exo" and "endo" refer to the position of the forming bond relative to the ring being formed.
-
Exo cyclization: The bond being broken is outside the newly formed ring.
-
Endo cyclization: The bond being broken is part of the newly formed ring.
For the formation of five-membered rings like tetrahydrofurans, 5-exo cyclizations are generally favored over 6-endo cyclizations according to Baldwin's rules. However, this is not always the case, and the outcome can be influenced by several factors.
Factors Influencing Regioselectivity:
-
Electronic Effects: In platinum-catalyzed intramolecular hydroalkoxylation, electronic factors can dominate. Electron-withdrawing substituents on an alkyne can polarize the triple bond, making one carbon more electrophilic and directing the nucleophilic attack of the hydroxyl group to favor one mode of cyclization over the other.
-
Steric Effects: The steric environment around the reactive centers can influence the preferred trajectory of the cyclization, favoring the transition state with fewer steric clashes.[8][9][10][11][12]
-
Catalyst/Ligand Choice: In metal-catalyzed reactions, the ligand coordinated to the metal center can exert significant steric and electronic influence, thereby controlling the regioselectivity of the cyclization.
Example of Regioselectivity Control:
In the intramolecular hydroalkoxylation of γ-hydroxy olefins, the choice of catalyst can dramatically alter the product distribution between the 5-exo and 6-endo products. Screening different metal catalysts and ligands is a common strategy to optimize for the desired regioisomer.
References
-
Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Foster, R. W., et al. (2015). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. ResearchGate. [Link]
-
Wender, P. A., et al. (2010). Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory. PubMed. [Link]
-
Relay Therapeutics. (2024). From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ACS Publications. [Link]
-
Various Authors. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PubMed Central. [Link]
-
Various Authors. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. ACS Publications. [Link]
-
Arisawa, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Liu, G., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Markó, I. E., & Bayston, R. (2000). Stereoselective Synthesis of 2,3,5-Trisubstituted Tetrahydrofurans by an Allyl Silane Metathesis - Nucleophilic Addition Sequence. Sci-Hub. [Link]
-
Various Authors. (2020). Competitive electronic and steric effects in the spin-state modulation of a 3D-Hofmann framework and its extension towards the nanoscale. Journal of Materials Chemistry C. [Link]
-
Various Authors. (2022). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv. [Link]
-
Smith, A. G., et al. (2011). Cyclopropane-Aldehyde Annulations at Quaternary Donor Sites: Stereoselective Access to Highly Substituted Tetrahydrofurans. Organic Chemistry Portal. [Link]
-
Various Authors. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive (Otago University Research Archive). [Link]
-
Various Authors. (2015). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]
-
Foster, R. W., et al. (2015). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PubMed. [Link]
-
Various Authors. (2024). A chiral hydrogen atom abstraction catalyst for the enantioselective epimerization of meso-diols. PubMed. [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Organic Synthesis. [Link]
-
Toste, F. D., et al. (2011). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
University of Bath. (n.d.). Asymmetric Synthesis. University of Bath. [Link]
-
Various Authors. (n.d.). Asymmetric Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]
-
Various Authors. (2016). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. National Institutes of Health. [Link]
-
Various Authors. (2020). Competitive electronic and steric effects in the spin-state modulation of a 3D-Hofmann framework and its extension towards the nanoscale. Journal of Materials Chemistry C. [Link]
-
University of Bristol. (n.d.). OS-FGI Lecture2. University of Bristol. [Link]
-
Nishigaichi, Y., & Takuwa, A. (1994). Stereoselective Synthesis of 2,3,5-Substituted Tetrahydrofurans by Silicon-Directed Cyclization of Allylsilanes Bearing a Hydroxy Moiety. Sci-Hub. [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (1992). Stereoselective synthesis of 3,4-disubstituted tetrahydrofurans and 2,3,4-trisubstituted tetrahydrofurans using an intramolecular allylation strategy employing allylsilanes. Sci-Hub. [Link]
Sources
- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 2. Cyclopropane-Aldehyde Annulations at Quaternary Donor Sites: Stereoselective Access to Highly Substituted Tetrahydrofurans [organic-chemistry.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive electronic and steric effects in the spin-state modulation of a 3D-Hofmann framework and its extension towards the nanoscale - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
How to remove silyl ether protecting groups under mild conditions
Welcome to the Technical Support Center for silyl ether deprotection. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuanced challenge of removing silyl ether protecting groups under mild conditions. In the synthesis of complex molecules, the selective and clean cleavage of a silyl ether is often a critical step that can significantly impact yield and purity. This resource provides in-depth technical guidance, troubleshooting advice, and detailed protocols to navigate these challenges successfully.
Understanding Silyl Ether Lability: The Key to Selective Deprotection
The choice of a deprotection strategy is fundamentally dictated by the stability of the specific silyl ether. This stability is a function of steric hindrance at the silicon atom and the electronic environment of the molecule. A clear understanding of the relative lability of common silyl ethers is the cornerstone of a successful deprotection.[1]
The general order of stability is influenced by the reaction conditions. Under acidic conditions, less sterically hindered silyl groups are more readily cleaved.[2] Conversely, fluoride-based deprotection is more effective for electron-poor silyl groups.[2]
Relative Stability of Common Silyl Ethers
| Condition | Stability Trend (from least to most stable) |
| Acidic Conditions | TMS < TES < TBS < TIPS < TBDPS[1] |
| Fluoride-Based Conditions | TMS < TES < TIPS < TBS < TBDPS[1] |
TMS: Trimethylsilyl, TES: Triethylsilyl, TBS/TBDMS: tert-Butyldimethylsilyl, TIPS: Triisopropylsilyl, TBDPS: tert-Butyldiphenylsilyl
This differential stability is the foundation for achieving selective deprotection, enabling the removal of one silyl group while leaving others intact.[1]
Deprotection Methodologies: A Comparative Analysis
The deprotection of silyl ethers can be broadly classified into three main categories: fluoride-based, acid-mediated, and base-mediated methods. A growing number of specialized and catalytic techniques also offer mild and selective alternatives.
Fluoride-Based Deprotection
Fluoride ions are the most widely used reagents for cleaving the robust silicon-oxygen bond, a consequence of the even stronger silicon-fluoride bond that is formed.[1]
Common Fluoride Reagents and Conditions
| Reagent | Typical Conditions | Substrate Suitability & Remarks |
| Tetrabutylammonium Fluoride (TBAF) | THF or THF/AcOH, 0 °C to rt | Highly effective but basic; can trigger elimination in sensitive substrates. Buffering with acetic acid can mitigate basicity.[1] |
| Hydrofluoric Acid-Pyridine (HF•Py) | THF or CH₃CN, 0 °C | Less basic than TBAF and often more selective.[1] Caution: Must be used in plasticware.[1][2] |
| Triethylamine Trihydrofluoride (Et₃N•3HF) | THF, rt | A milder alternative to HF•Py.[1] |
| Ammonium Fluoride (NH₄F) | MeOH, rt | A mild, neutral fluoride source.[1] |
| Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF) | THF, rt | An anhydrous source of fluoride, ideal for water-sensitive substrates.[1] |
Experimental Workflow: Choosing a Deprotection Strategy
The selection of an appropriate deprotection method is a critical decision in the experimental design. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for selecting a silyl ether deprotection strategy.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the deprotection of silyl ethers in a question-and-answer format.
Q1: My TBAF deprotection is causing elimination of a nearby leaving group. How can I prevent this?
A1: The basicity of TBAF is a common cause of side reactions like elimination. To mitigate this, you can buffer the reaction mixture with a mild acid. A common practice is to add one equivalent of acetic acid for every equivalent of TBAF.[1] This neutralizes the fluoride ion's basicity without significantly diminishing its nucleophilicity towards silicon. Alternatively, consider using a less basic fluoride source such as HF-Pyridine or triethylamine trihydrofluoride.[1]
Q2: I'm trying to selectively deprotect a primary TBS ether in the presence of a secondary TBS ether, but I'm getting a mixture of products. What can I do?
A2: Achieving selectivity between two of the same silyl ethers in different steric environments can be challenging but is often achievable with careful control of reaction conditions. For acid-catalyzed deprotections, which are sensitive to steric hindrance, you can try using a milder acid and lower temperatures.[2] For instance, using 10 mol% of camphorsulfonic acid (CSA) in a 1:1 mixture of methanol and dichloromethane at -20 °C can favor the deprotection of the primary TBS group.[2] It is crucial to monitor the reaction closely by TLC and quench it before significant deprotection of the secondary ether occurs.
Q3: My deprotection with aqueous HF is giving low yields, and I suspect my starting material is degrading. Are there milder alternatives?
A3: Aqueous HF is a very strong acid and can be harsh on sensitive substrates. For a milder fluoride-based deprotection, HF-Pyridine in THF or acetonitrile is an excellent alternative.[1][2] It is significantly less acidic than aqueous HF and often provides better selectivity. Remember to use plastic labware for all reactions involving HF-based reagents.[1][2] Another option is to use a neutral fluoride source like ammonium fluoride in methanol.[1]
Q4: I need to remove a TBDPS group, but the standard conditions are not working. What are my options?
A4: TBDPS is one of the most robust silyl ethers, and its removal can be challenging. While TBAF is a common reagent, prolonged reaction times or elevated temperatures might be necessary. If your substrate is sensitive to these conditions, you might need to explore more specialized methods. For instance, using TBAF in the presence of acetic acid in THF can sometimes facilitate the deprotection of stubborn TBDPS groups.[2]
Q5: Can I deprotect a silyl ether under basic conditions that are not fluoride-based?
A5: Yes, for more labile silyl ethers like TMS, mild basic conditions can be effective. A common and very mild method is the use of potassium carbonate in methanol.[3] This method is often compatible with a wide range of functional groups that might be sensitive to acidic or fluoride-based reagents.
Experimental Protocols
Here are detailed, step-by-step methodologies for key deprotection experiments.
Protocol 1: Mild Deprotection of a TBS Ether using TBAF
Objective: To deprotect a TBS-protected alcohol using standard TBAF conditions.
Materials:
-
TBS-protected alcohol (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a plastic vial under an inert atmosphere (N₂ or Ar), dissolve the TBS-protected alcohol (1.0 mmol) in anhydrous THF (5 mL).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise.[1]
-
Monitor the reaction's progress by thin-layer chromatography (TLC).[1]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Protocol 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether using PPTS
Objective: To selectively cleave a TES ether while leaving a TBDMS ether intact using a mild acidic catalyst.
Materials:
-
Substrate containing both TES and TBDMS ethers (1.0 mmol)
-
Methanol/Dichloromethane (10:1 mixture, 10 mL)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 mmol, 10 mol%)
-
Triethylamine
Procedure:
-
Dissolve the substrate (1.0 mmol) in a 10:1 mixture of methanol and dichloromethane (10 mL).[1]
-
Cool the solution to 0 °C.[1]
-
Add PPTS (0.1 mmol, 10 mol%).[1]
-
Stir the reaction at 0 °C and monitor by TLC for the disappearance of the TES ether.[1]
-
Upon completion of the selective deprotection, quench the reaction with a few drops of triethylamine.[1]
-
Concentrate the mixture under reduced pressure and purify by column chromatography.[1]
Logic of Silyl Ether Deprotection
The following diagram illustrates the factors influencing the cleavage of silyl ethers.
Sources
Preventing epimerization during functional group manipulation
Introduction: Welcome to the technical support center for stereochemical integrity. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of epimerization during functional group manipulations. The loss of stereochemical purity at a single chiral center—epimerization—can drastically alter the biological activity and safety profile of a molecule, making its prevention and detection a critical aspect of modern drug development.[1][2] This resource provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you maintain the stereochemical integrity of your compounds.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Epimerization
This section addresses the foundational concepts of epimerization. Understanding these principles is the first step toward effective troubleshooting.
Q1: What exactly is epimerization, and why is it a major concern in drug development?
A: Epimerization is a chemical process in which a molecule with multiple stereocenters is converted into its diastereomer through a change in the configuration at only one of those centers.[1][3] The resulting molecule is called an epimer.
For example, the well-known drugs doxorubicin and epirubicin are epimers; they differ only in the stereochemistry of the 4'-hydroxyl group. This single change significantly impacts their biological properties and clinical applications.[1] In drug development, unintended epimerization is a critical issue because:
-
Altered Biological Activity: The epimeric impurity may have reduced efficacy, a completely different pharmacological profile, or even toxic effects.[1]
-
Purification Challenges: Epimers often have very similar physical properties (e.g., polarity, solubility), making their separation by standard chromatographic techniques difficult and costly.[1][2]
-
Regulatory Hurdles: Regulatory agencies require strict control and characterization of all stereoisomers in a drug substance. Uncontrolled epimerization can lead to batch rejection and significant delays.
Q2: What are the primary chemical mechanisms that lead to epimerization?
A: Epimerization typically occurs at chiral centers with an acidic proton, most commonly at the α-position to a carbonyl group (like in amino acids, ketones, or esters).[3][4] There are two predominant mechanisms:
-
Direct Enolization (or α-Abstraction): This is a base-catalyzed mechanism where a base removes the acidic α-proton to form a planar, achiral enolate intermediate. Subsequent re-protonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[1][3][5] This pathway is a common concern in reactions involving ketones, esters, and other carbonyl-containing compounds.
-
Oxazolone Formation (in Peptide Synthesis): During the activation of the carboxylic acid of an N-acyl amino acid for peptide coupling, the activated intermediate can cyclize to form a 5(4H)-oxazolone.[1][6] The α-proton of the oxazolone is highly acidic and is readily abstracted by a base. The resulting anion is resonance-stabilized and achiral. Re-protonation leads to racemization (if it's the only chiral center) or epimerization (in a peptide chain).[1][6]
Caption: Key mechanisms leading to loss of stereochemical integrity.
Q3: Which chemical structures are most susceptible to epimerization?
A: Susceptibility is primarily dictated by the acidity of the proton at the chiral center. Key structural motifs to watch for include:
-
α-Carbon of Carbonyls: Any chiral center adjacent to a ketone, aldehyde, ester, amide, or carboxylic acid is at high risk, especially under basic conditions.[3]
-
Amino Acid Residues: In peptide synthesis, certain amino acids are more prone to epimerization. Phenylglycine is highly susceptible due to the stabilizing effect of the phenyl ring on the enolate intermediate.[1] Sterically hindered residues like valine and isoleucine can also be problematic as they slow down the desired coupling reaction, giving more time for the epimerization side reaction to occur.[7]
-
Activated Carboxylic Acids: As mentioned in Q2, activated amino acids, particularly N-acyl amino acids, are prone to epimerization via the oxazolone pathway during peptide coupling.[1][6]
Q4: How can I detect and quantify the extent of epimerization in my sample?
A: Detecting and quantifying epimers requires analytical techniques capable of separating diastereomers.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.
-
Chiral HPLC: Using a chiral stationary phase (CSP) can often separate enantiomers and, by extension, epimers.
-
Reverse-Phase HPLC (RP-HPLC): Standard RP-HPLC is often sufficient to separate diastereomers because they have different physical properties. Method development is key to achieving baseline separation.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to detect and quantify epimers, as the different stereochemical environments will result in distinct signals for each epimer.[2] This is often most effective for ratios greater than 5-10%.
-
Mass Spectrometry (MS): While MS alone cannot distinguish isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity of MS, making it a powerful tool for identifying and quantifying epimeric impurities, even at low levels.[8]
Part 2: Troubleshooting Guide - Scenarios & Solutions
This section provides direct answers to specific experimental challenges.
Scenario 1: Amide Bond Formation / Peptide Coupling
Q: I'm observing significant epimerization (>5%) during a critical peptide coupling step. The reaction involves coupling a peptide fragment onto an amino acid ester. What are the most likely causes and how can I minimize this side reaction?
A: This is a classic and challenging problem in peptide and medicinal chemistry. The cause is almost certainly epimerization of the C-terminal amino acid of your peptide fragment during the carboxylic acid activation step, proceeding via the oxazolone mechanism.[1][6]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting epimerization in peptide coupling.
Detailed Causality & Solutions:
-
Coupling Reagents and Additives:
-
The Problem: Carbodiimide reagents like DCC and EDC, when used alone, generate highly reactive intermediates that readily form oxazolones.[1][6] EDC can sometimes lead to more epimerization than DCC.[1]
-
The Solution: Always use carbodiimides in combination with an additive. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept the reactive intermediate to form an active ester.[6] This new intermediate is more stable, less prone to cyclization, and still reactive enough for aminolysis, thereby suppressing the epimerization pathway.[6][7] Uronium/phosphonium salt reagents (e.g., HATU, HBTU, PyBOP) have these additives incorporated into their structure and are generally considered lower-risk choices.
-
-
Choice of Base:
-
The Problem: The base is the primary culprit in abstracting the acidic α-proton from the oxazolone intermediate.[1] Less sterically hindered bases, like triethylamine (TEA), can more easily access this proton.
-
The Solution: Use a sterically hindered, non-nucleophilic tertiary amine base. Diisopropylethylamine (DIEA, Hünig's base) and 2,4,6-collidine are excellent choices.[1] Their bulkiness disfavors α-proton abstraction while still being effective at neutralizing acid byproducts. Use the minimum amount of base necessary, typically 1-2 equivalents.
-
-
Reaction Temperature and Time:
-
The Problem: Epimerization, like most chemical reactions, has a rate that is dependent on temperature and time. Higher temperatures and longer reaction times increase the probability of epimerization.
-
The Solution: Perform the activation and coupling at low temperatures (e.g., 0°C or -15°C).[7] Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Comparative Data: Coupling Systems and Epimerization
| Coupling System | Typical Epimerization Risk | Mechanism of Suppression |
| EDC or DCC (alone) | High | None. Highly reactive intermediate is prone to oxazolone formation.[1] |
| DCC/HOBt or EDC/HOBt | Low | HOBt intercepts the O-acylisourea intermediate to form a less reactive HOBt-ester, suppressing cyclization.[1][6] |
| DIC/HOAt | Very Low | HOAt is a superior additive to HOBt, accelerating coupling and further suppressing epimerization.[1] |
| HATU/DIEA | Very Low | In-situ formation of a HOAt-ester. Generally very fast and efficient.[1] |
| CuCl₂ Additive | Very Low | In certain carbodiimide-mediated couplings, Cu²⁺ ions have been shown to be highly effective epimerization suppressants.[1][9] |
Scenario 2: Base-Mediated Reactions
Q: I am attempting to deprotonate a position on my molecule with a base (e.g., for an alkylation or aldol reaction), but I'm seeing significant epimerization at a chiral center adjacent to a ketone. How can I prevent this?
A: This is a classic challenge of kinetic vs. thermodynamic control. The proton at the chiral center is acidic, and its removal leads to a planar enolate, sacrificing stereochemical information.[3][5] The key is to use conditions that favor the desired reaction kinetically while minimizing the time and conditions that allow for epimerization.
Strategies for Prevention:
-
Lower the Temperature: This is the most critical parameter. Performing the reaction at very low temperatures (-78°C is common) dramatically slows the rate of proton exchange that leads to epimerization.[7]
-
Choose the Right Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). These bases will rapidly and irreversibly deprotonate at the most kinetically accessible site, often allowing for a subsequent reaction before equilibration (and thus epimerization) can occur.
-
Solvent Choice: The choice of solvent can influence enolate geometry and aggregation. Aprotic, non-polar solvents like THF or diethyl ether are generally preferred. Using a combination of solvents can sometimes help precipitate the desired product, driving the equilibrium away from the epimerized species.[5]
-
Protecting Groups: If the chiral center is not the site of the desired reaction, consider temporarily installing a protecting group that removes the acidic proton or sterically blocks the base from accessing it. This is an advanced strategy but can be highly effective.
-
Quench Carefully: After the desired reaction, quench the reaction at low temperature with a moderate acid (e.g., saturated aqueous NH₄Cl or a mild organic acid like acetic acid) to neutralize the base and prevent further epimerization during workup.[5]
Part 3: Protocols & Methodologies
Protocol 1: General Method for Epimerization Analysis by RP-HPLC
This protocol provides a starting point for developing an analytical method to separate and quantify diastereomers.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile (ACN).
-
-
Initial Gradient:
-
Run a broad "scouting" gradient from 5% B to 95% B over 15-20 minutes to determine the approximate retention time of your compound.
-
-
Method Optimization:
-
Based on the scouting run, create a shallower gradient around the elution time of your compound. For example, if your compound elutes at 40% B, try a gradient of 30-50% B over 20 minutes.
-
Diastereomers are often separable with subtle changes. If co-elution occurs, try changing the organic modifier (e.g., to methanol) or the acid modifier.
-
-
Quantification: Integrate the peak areas for both the desired product and the epimeric impurity. The percentage of the epimer can be calculated as: (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100.
Protocol 2: Epimerization-Suppressed Peptide Coupling
This protocol uses HATU, a coupling reagent known for low epimerization rates.[1]
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid or peptide fragment (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Pre-activation (Optional but Recommended): Cool the solution to 0°C. Add the coupling reagent HATU (1.1 eq) and a sterically hindered base like DIEA (2.0 eq). Stir for 5-10 minutes.
-
Coupling: Add the amine component (as a free base or its HCl/TFA salt, 1.2 eq) to the pre-activated mixture. If the amine is a salt, an additional equivalent of base may be needed.
-
Reaction: Allow the reaction to stir at 0°C, monitoring its progress by TLC or LC-MS every 30-60 minutes.
-
Workup: Once the starting carboxylic acid is consumed, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 5% citric acid), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
-
Analysis: Analyze the purified product for epimeric purity using the developed HPLC method (Protocol 1).
References
-
Al-Dulayymi, J. R., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4937. [Link]
- St-Jean, M., et al. (2008). Epimerization methodologies for recovering stereo isomers in high yield and purity. WO2008080822A1.
-
Unknown Author. (n.d.). Epimerization of Peptide. Presentation Slides. [Link]
-
Chemistry For Everyone. (2025). What Is Epimerization In Organic Chemistry? YouTube. [Link]
-
da Silva, J. F., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2715–2723. [Link]
-
Glos, M., et al. (2019). Determination of extent of epimerization under optimized conditions. ResearchGate. [Link]
-
Al-Dulayymi, J. R., et al. (2022). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Xia, Y., et al. (2015). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 87(3), 1917–1924. [Link]
-
D'Andrea, L. D., et al. (2003). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF on ResearchGate. [Link]
-
Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(3), 322-328. [Link]
-
Colacino, E., et al. (2019). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Stereoselective Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the optimization of catalyst loading in stereoselective reactions. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide for Common Issues
This section addresses specific, frequently encountered problems in a question-and-answer format. Each answer provides a list of potential causes and actionable solutions grounded in established catalytic principles.
Q1: My reaction shows low enantiomeric excess (ee) or diastereomeric excess (de). How can catalyst loading be the cause?
Low stereoselectivity is a primary issue that catalyst loading optimization aims to solve. The relationship between the amount of catalyst and the stereochemical outcome is often not linear and can be influenced by several factors.
Potential Causes & Solutions:
-
Cause 1: Competing Background Reaction. At very low catalyst loadings, the rate of the desired chiral catalyst-mediated pathway may be comparable to a non-selective background reaction (the uncatalyzed pathway). This uncatalyzed reaction produces a racemic or non-selective mixture, which erodes the overall ee/de of the product mixture.
-
Solution: Systematically increase the catalyst loading. A higher concentration of the chiral catalyst can accelerate the stereoselective pathway, making it significantly faster than the background reaction and thus improving the stereochemical outcome.[1]
-
-
Cause 2: Catalyst Aggregation or Dimerization. Conversely, excessively high catalyst concentrations can lead to the formation of catalyst aggregates or dimers.[1] These aggregated species may have lower catalytic activity or, more critically, different and inferior stereoselectivity compared to the monomeric active species. This phenomenon is especially common in organocatalysis and with some transition metal complexes.
-
Solution: Perform a catalyst loading screen across a wide range, from low (e.g., 0.1-0.5 mol%) to high (e.g., 10-20 mol%), to identify an optimal concentration that maximizes selectivity before aggregation becomes detrimental.
-
-
Cause 3: Formation of Off-Cycle or Less Selective Species. The catalyst loading can influence the equilibrium between different catalytic species in solution. A higher loading might favor the formation of a less selective, but still active, catalytic species.
-
Solution: Alongside screening catalyst loading, consider varying the ligand-to-metal ratio if you are using a transition metal catalyst. This can help maintain the desired catalytically active species.
-
Q2: The reaction is very slow or stalls completely. Should I just add more catalyst?
While adding more catalyst seems like a straightforward solution to a sluggish reaction, it's not always the optimal or most cost-effective approach. Understanding the root cause of the low reaction rate is crucial.
Potential Causes & Solutions:
-
Cause 1: Insufficient Active Catalyst. The most direct cause is simply that the catalyst loading is too low to achieve a practical reaction rate within a reasonable timeframe.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). Monitor the reaction progress at each loading to find a balance between reaction time and catalyst cost.
-
-
Cause 2: Catalyst Deactivation or Decomposition. The catalyst may be unstable under the reaction conditions, leading to a loss of activity over time.[2][3] Common deactivation pathways include ligand loss, oxidation of the metal center, or formation of inactive clusters.[2][3][4]
-
Solution: Instead of just increasing the initial loading, consider adding the catalyst in portions over the course of the reaction. Also, verify catalyst stability by analyzing a sample from a stalled reaction (e.g., via NMR) to check for signs of decomposition. If deactivation is confirmed, reaction conditions such as temperature or solvent may need to be re-evaluated.
-
-
Cause 3: Product Inhibition. The product of the reaction may coordinate to the catalyst's active site more strongly than the substrate, effectively acting as an inhibitor and slowing the reaction down as the product concentration increases.[5]
-
Solution: Test for product inhibition by running a reaction in the presence of an initial amount of the product. If the initial rate is significantly lower, product inhibition is likely. In this case, simply adding more catalyst may not be effective. Process modifications, such as in-situ product removal, might be necessary.
-
-
Cause 4: Catalyst Poisoning. Impurities in the substrate, solvent, or reagents (e.g., water, oxygen, or coordinating functional groups) can act as catalyst poisons, irreversibly deactivating the catalyst even at trace levels.[6] Strongly coordinating heteroatoms in a substrate can also lead to catalyst deactivation.[7]
-
Solution: Ensure all reagents and solvents are rigorously purified and dried. Reactions should be run under a strictly inert atmosphere (e.g., Nitrogen or Argon). Before increasing catalyst loading, perform a control experiment with highly purified materials to rule out poisoning.[8]
-
Q3: I'm observing poor reproducibility between batches, even with the same catalyst loading. What could be the issue?
Reproducibility issues are often traced back to subtle, uncontrolled variables that impact the performance of the catalyst.
Potential Causes & Solutions:
-
Cause 1: Inconsistent Catalyst Purity or Activity. The purity and activity of the catalyst can vary between different batches or even from the same bottle over time if it's sensitive to air or moisture.
-
Solution: Standardize catalyst handling and storage procedures. If possible, titrate or test the activity of a new batch of catalyst with a standard reaction before use in critical experiments. Always handle air- and moisture-sensitive catalysts under an inert atmosphere.[8]
-
-
Cause 2: Trace Impurities. As mentioned above, trace amounts of impurities can have a significant impact.[6] The level of these impurities can vary between different batches of substrates or solvents.
-
Solution: Implement a rigorous purification protocol for all starting materials. Using an internal standard and analyzing starting materials by GC or NMR before each reaction can help identify batch-to-batch variations.
-
-
Cause 3: The "True Catalyst" is a Different Species. In some cases, the species you add is a pre-catalyst, and the active catalyst is generated in situ. Variations in reaction setup (e.g., rate of heating, stirring speed, trace oxygen) can affect the formation of the true catalytic species, which could be a different metal oxidation state or even nanoparticles. Distinguishing true homogeneous catalysis from heterogeneous catalysis by soluble metal particles can be challenging.[9][10]
-
Solution: Standardize the reaction setup and procedure meticulously. To test for heterogeneous catalysis, filtration experiments (hot filtration of the reaction mixture and allowing the filtrate to react further) or mercury poisoning tests can be indicative.
-
Part 2: Experimental Protocols & Data Presentation
Protocol 1: Systematic Catalyst Loading Optimization
This protocol provides a structured workflow for determining the optimal catalyst loading for a new stereoselective reaction.
Objective: To identify the catalyst loading that provides the best balance of reaction rate, yield, and stereoselectivity (ee/de).
Methodology:
-
Setup: Prepare a series of identical reaction vials or flasks. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Preparation: Prepare a stock solution of the catalyst and a stock solution of the substrate to ensure accurate and consistent dispensing.
-
Reaction Matrix: Set up reactions with varying catalyst loadings. A good starting range is often logarithmic (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mol%).
-
Execution: Charge each vial with the substrate from the stock solution. Add the appropriate volume of catalyst stock solution to achieve the target loading. Initiate all reactions simultaneously by adding the final reagent or bringing them to the target temperature.
-
Monitoring: Monitor each reaction at set time points (e.g., 1h, 4h, 12h, 24h). Take a small, quenched aliquot for analysis.
-
Analysis: Analyze the aliquots for conversion (e.g., by GC, LC, or NMR) and stereoselectivity (e.g., by chiral HPLC or chiral GC).
-
Data Tabulation: Record the results in a clear, organized table.
Data Presentation Example:
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 0.5 | 24 | 45 | 95 |
| 2 | 1.0 | 24 | 88 | 94 |
| 3 | 2.0 | 12 | >99 | 94 |
| 4 | 5.0 | 4 | >99 | 90 |
| 5 | 10.0 | 2 | >99 | 85 |
In this example, 2.0 mol% (Entry 3) represents the optimal loading, providing complete conversion in a reasonable time without compromising enantioselectivity. Higher loadings (Entries 4-5) accelerate the reaction but decrease the ee, possibly due to aggregation.
Part 3: Visualization of Key Concepts
Visual workflows can aid in diagnosing problems systematically.
Troubleshooting Workflow for Low Stereoselectivity
This decision tree guides the researcher through a logical sequence of steps to diagnose and resolve low ee or de.
Caption: A logical workflow for troubleshooting low stereoselectivity.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important for catalyst loading? A: Turnover Number (TON) is the total number of substrate molecules converted into product per mole of catalyst before the catalyst becomes inactive.[11] It is a measure of catalyst stability and overall efficiency. Turnover Frequency (TOF) is the TON per unit of time (e.g., per hour), representing the speed or activity of each catalytic site.[11][12][13] These metrics are crucial because they provide a standardized way to compare catalyst performance. A high TON at a very low catalyst loading is the goal for industrial applications, indicating a highly efficient and stable catalyst.
Q2: How does solvent choice interact with catalyst loading optimization? A: Solvents can significantly influence a reaction's outcome.[14][15] A solvent can affect catalyst solubility, the stability of transition states, and even the aggregation state of the catalyst.[14][16] For example, a polar solvent might stabilize a charged transition state, improving the reaction rate, but it could also promote catalyst aggregation. Therefore, solvent screening should often be performed in conjunction with catalyst loading optimization to find the best combination.[15]
Q3: When should I use a lower catalyst loading versus a higher one? A:
-
Use Lower Loading (e.g., <1 mol%) when:
-
The catalyst is highly active (high TOF).
-
The catalyst is very expensive.
-
The reaction time is not a critical constraint.
-
High catalyst loading leads to side reactions or reduced selectivity.
-
-
Use Higher Loading (e.g., 1-10 mol%) when:
-
The catalyst has moderate activity.
-
A faster reaction rate is required.
-
The catalyst is prone to deactivation, and a higher loading ensures the reaction goes to completion.
-
A competing background reaction needs to be outcompeted.
-
Q4: Can machine learning or high-throughput experimentation (HTE) help optimize catalyst loading? A: Yes, absolutely. High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction parameters, including catalyst loading, in parallel.[17] The large datasets generated can then be fed into machine learning (ML) models to predict optimal conditions and identify complex relationships between variables that might not be obvious from manual experimentation.[17][18] This approach can significantly accelerate the optimization process.
References
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Key Concepts in Stereoselective Synthesis. Bode Research Group, ETH Zürich. [Link]
-
Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. [Link]
-
Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [Link]
-
Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. [Link]
-
Stereoselectivity. Wikipedia. [Link]
-
Stereospecific and Stereoselective Reactions. Pharmaguideline. [Link]
-
Trace Metal Impurities in Catalysis. ResearchGate. [Link]
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ResearchGate. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Machine Learning in Homogeneous Catalysis: Basic Concepts and Best Practices. ACS Catalysis. [Link]
-
Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. ResearchGate. [Link]
-
How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? ResearchGate. [Link]
-
Improving the rigor and reproducibility of catalyst testing and evaluation in the laboratory. Reaction Chemistry & Engineering. [Link]
-
Effects of catalyst loading on enantioselectivity. ResearchGate. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
-
“Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]
-
Understanding the Dynamic Aggregation in Single‐Atom Catalysis. Small Structures. [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]
-
Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Journal of the American Chemical Society. [Link]
-
Deactivation Pathways in Transition Metal Catalysis. Macmillan Group Meeting. [Link]
-
Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]
-
Is it homogeneous or heterogeneous catalysis? Identification of bulk ruthenium metal as the true catalyst in benzene hydrogenations starting with the monometallic precursor, Ru(II)(eta 6-C6Me6)(OAc)2, plus kinetic characterization of the heterogeneous nucleation, then autocatalytic surface-growth mechanism of metal film formation. Journal of the American Chemical Society. [Link]
-
Turnover number. Wikipedia. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience, EPFL. [Link]
-
What Is Catalyst Selectivity?. Chemistry For Everyone (YouTube). [Link]
-
Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]
-
Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? Perfectlight Technology. [Link]
-
Effect of catalyst loading on enantioselectivity. ResearchGate. [Link]
-
CO2 Hydrogenation to Methanol: Impact of Calcination Temperature on CuMn/Al2O3 Catalyst Morphology and Performance. ACS Omega. [Link]
-
Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. PMC, NIH. [Link]
-
How To Calculate Turnover Frequency In Catalysis?. Chemistry For Everyone (YouTube). [Link]
-
The Problem of Distinguishing True Homogeneous Catalysis from Soluble or Other Metal-Particle Heterogeneous Catalysis under Reducing Conditions. ResearchGate. [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters. [Link]
-
Stereoselective Reaction Guide. Scribd. [Link]
-
Catalyst selectivity as a “balancing act”. chemeurope.com. [Link]
-
What Is Catalyst Deactivation?. Chemistry For Everyone (YouTube). [Link]
-
Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Nature Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Is it homogeneous or heterogeneous catalysis? Identification of bulk ruthenium metal as the true catalyst in benzene hydrogenations starting with the monometallic precursor, Ru(II)(eta 6-C6Me6)(OAc)2, plus kinetic characterization of the heterogeneous nucleation, then autocatalytic surface-growth mechanism of metal film formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Turnover number - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
Managing air and moisture sensitive reagents in synthesis
<Technical Support Center: Managing Air and Moisture Sensitive Reagents in Synthesis
A Senior Application Scientist's Guide to Best Practices and Troubleshooting
Welcome to the Technical Support Center for handling air and moisture-sensitive reagents. This guide is designed for researchers, scientists, and drug development professionals who routinely work with these challenging but essential compounds. My goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to help you achieve consistent, reliable results while maintaining the highest safety standards. Exposure of sensitive reagents to air or moisture can lead to decreased reactivity, the formation of unwanted byproducts, and in some cases, dangerous reactions such as fires or explosions.[1]
This resource is structured to address your most pressing questions, from fundamental techniques to complex troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and foundational knowledge for working with air and moisture-sensitive reagents.
Q1: What are the primary indications that my air-sensitive reagent has degraded?
A1: Degradation can manifest in several ways. Visually, you might observe a change in color, the formation of a precipitate, or fuming when the reagent container is opened. Functionally, the most common sign is a significant decrease in reaction yield or complete reaction failure. For organometallic reagents like n-butyllithium, a simple titration can determine the active concentration, which should be checked periodically, especially for older bottles. Some reagents, upon degradation, may also pose increased safety risks.
Q2: When should I use a Schlenk line versus a glovebox?
A2: The choice between a Schlenk line and a glovebox depends on the sensitivity of your reagents and the complexity of your manipulations.[2]
-
Schlenk Line: Ideal for routine reactions involving the transfer of liquids and solutions via syringe or cannula.[3] It's a versatile technique for performing reactions under an inert atmosphere.[4] However, it is less suitable for handling solids or performing intricate manipulations.
-
Glovebox: Essential for handling highly air-sensitive solids, weighing out reagents, and performing complex assemblies that are difficult to conduct on a Schlenk line.[4][5] Gloveboxes provide a continuously purified inert atmosphere, making them the preferred environment for storing and handling the most sensitive materials.[6]
Q3: How can I be certain my glassware is sufficiently dry for a moisture-sensitive reaction?
A3: Adsorbed moisture on glassware is a common source of reaction failure.[7][8] Simply air-drying is insufficient.
-
Oven-Drying: Heating glassware in an oven at 125-140°C for at least 4 hours (or overnight) is a standard and effective method.[7][8] The hot glassware should then be assembled and allowed to cool under a stream of dry, inert gas.[7][8]
-
Flame-Drying: For immediate use, glassware can be flame-dried under vacuum. This involves carefully heating the glass with a heat gun or a gentle flame while pulling a vacuum to remove the desorbed water. It is crucial to check glassware for cracks before flame-drying to prevent implosion under vacuum.[9]
Q4: What is the best way to store air and moisture-sensitive reagents?
A4: Proper storage is critical to maintaining the integrity of your reagents.
-
In a Glovebox: This is the ideal storage location for highly sensitive compounds, as it provides a consistently inert environment.[6]
-
Sealed Bottles: For less sensitive reagents, storage in bottles with air-tight seals, such as those with Sure/Seal™ caps, is effective.[8] These bottles allow for the withdrawal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.[8]
-
General Considerations: Always store reagents in a cool, dark place, away from heat and light, which can accelerate decomposition.[6] Ensure containers are clearly labeled.[6] For pyrophoric reagents, which can ignite spontaneously in air, specific storage and handling protocols must be followed.[10][11][12][13]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My Grignard reaction is not initiating, or the yield is consistently low.
-
Question: I've tried initiating my Grignard reaction multiple times without success. What are the likely causes?
-
Answer: The formation of Grignard reagents is highly sensitive to moisture. The most probable cause is the presence of water in your solvent, on your glassware, or on the surface of the magnesium turnings.
-
Causality: Water will protonate and deactivate the Grignard reagent as it forms. Even trace amounts can inhibit the reaction.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvent is rigorously dried. Diethyl ether or THF should be distilled from a sodium-benzophenone ketyl indicator, which will be a deep blue or purple color when the solvent is anhydrous.[14][15] Alternatively, use a commercial solvent purification system.[16][17]
-
Glassware Dryness: Re-dry all glassware, including stir bars, using the oven-drying or flame-drying methods described in the FAQs.
-
Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer. Gently crush the turnings in a dry mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can also be added to the reaction flask to activate the magnesium.
-
Initiation: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.
-
-
Problem 2: My reaction mixture turned an unexpected color and/or a precipitate formed immediately after adding my organolithium reagent.
-
Question: Upon adding n-butyllithium to my electrophile, the solution immediately turned brown and a solid crashed out. What happened?
-
Answer: This is a classic sign of reagent decomposition due to exposure to air (oxygen).
-
Causality: Organolithium reagents are potent reducing agents and will react rapidly with oxygen. This oxidation often leads to complex side reactions and the formation of insoluble lithium oxides and other byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere Integrity: Check your Schlenk line or glovebox for leaks. On a Schlenk line, ensure a positive pressure of inert gas is maintained, indicated by a steady bubbling rate (approximately one bubble per second) through the oil bubbler.[18][19]
-
Degassing Solvents: Ensure your solvents have been properly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by performing three freeze-pump-thaw cycles.[16]
-
Syringe/Cannula Technique: When transferring the organolithium reagent, ensure your syringe is properly flushed with inert gas before drawing up the liquid.[7][8] For cannula transfers, ensure the entire system is under a positive pressure of inert gas.[16]
-
-
Problem 3: I am trying to perform a reaction with a solid air-sensitive reagent, but my results are not reproducible.
-
Question: I am using a solid catalyst that is known to be air-sensitive. Sometimes the reaction works well, and other times it fails completely. How can I improve my consistency?
-
Answer: Handling solid air-sensitive reagents requires meticulous technique, as even brief exposure to air can deactivate the material.
-
Causality: The high surface area of solids makes them particularly susceptible to rapid reaction with air and moisture. Inconsistent handling can lead to varying degrees of decomposition.
-
Troubleshooting Steps:
-
Glovebox is Preferred: For weighing and adding solid air-sensitive reagents, a glovebox is the most reliable method.[4] This allows for the entire process to be conducted in a controlled inert atmosphere.
-
Schlenk Line Technique for Solids: If a glovebox is unavailable, the solid can be added to the reaction flask under a strong counterflow of inert gas. This involves removing a stopper or septum from the flask while a high flow rate of inert gas is directed into the opening to prevent the ingress of air. This technique requires practice to perfect.
-
Storage: Ensure the solid reagent is stored in a desiccator inside a glovebox or in a sealed ampoule under an inert atmosphere.[16]
-
-
Part 3: Key Experimental Protocols and Data
Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still
This protocol describes a classic method for obtaining exceptionally dry THF, suitable for the most moisture-sensitive reactions.
-
Pre-drying: Add approximately 100 mL of THF to a 1 L round-bottom flask. Add small pieces of sodium metal until they no longer react vigorously. This removes the bulk of the water. Decant the pre-dried THF into the still pot.
-
Still Setup: To a 2 L round-bottom flask equipped with a stir bar and a condenser, add approximately 1.5 L of pre-dried THF.
-
Addition of Drying Agents: Under a flow of argon or nitrogen, add about 5 grams of sodium metal (as wire or small pieces) and approximately 2 grams of benzophenone.
-
Refluxing: Heat the mixture to a gentle reflux. Initially, the solution will be colorless or yellowish.
-
Monitoring for Dryness: Continue refluxing until the solution turns a deep blue or purple color.[15] This color is due to the formation of the sodium benzophenone ketyl radical, which is only stable in the absence of oxygen and water.[15] A persistent blue color indicates the solvent is anhydrous.
-
Collection: Once the indicator color is stable, the THF can be distilled directly into the reaction flask under an inert atmosphere.
Table 1: Comparison of Common Solvent Drying Methods
| Drying Agent | Solvents | Typical Residual Water Content (ppm) | Comments |
| Sodium/Benzophenone | Ethers, Hydrocarbons | < 10 | Provides a visual indicator of dryness.[15] Not suitable for halogenated or protic solvents. |
| Calcium Hydride (CaH₂) | Amines, Esters, Hydrocarbons, Ethers | 10-50 | Good general-purpose drying agent. Reacts slowly with some solvents. |
| Activated Molecular Sieves (3Å or 4Å) | Most Solvents | < 10 (with sufficient contact time) | Safe and effective. Requires activation by heating under vacuum. |
| Solvent Purification System | Common Solvents (THF, Et₂O, CH₂Cl₂, Toluene) | < 1 | Safe alternative to distillation stills.[17] Uses columns of activated alumina and a copper catalyst.[16] |
Data compiled from various sources, including Williams, D. B. G., & Lawton, M. (2010).[20][21]
Protocol 2: Transfer of a Liquid Reagent via Double-Tipped Needle (Cannula)
This technique is used to transfer larger volumes of air-sensitive liquids between vessels sealed with septa.[3]
-
Preparation: Ensure both the donor and receiving flasks are under a positive pressure of inert gas. The receiving flask should be vented to a bubbler.
-
Cannula Insertion: Insert one end of a dry, inert gas-flushed double-tipped needle through the septum of the donor flask, ensuring the tip is below the surface of the liquid. Insert the other end into the receiving flask.
-
Initiating Transfer: To start the transfer, you can either:
-
Positive Pressure: Slightly increase the inert gas pressure in the donor flask. This is a common but potentially risky method as it can pop off a septum if the pressure is too high.[22]
-
Negative Pressure (Vacuum): Briefly apply a vacuum to the receiving flask via the Schlenk line. This is a faster method but risks pulling air into the system if there are any leaks.[22]
-
Siphon: Lower the receiving flask relative to the donor flask to initiate a siphon. This is the slowest but safest method.[22]
-
-
Completion: Once the desired volume is transferred, remove the cannula from the receiving flask first, then the donor flask, to prevent any siphoning of the reaction mixture back into the donor bottle.
Part 4: Visualizing Workflows
Diagram 1: Schlenk Line Setup for an Inert Atmosphere Reaction
This diagram illustrates the basic setup of a Schlenk line for conducting a reaction under an inert atmosphere. The dual manifold allows for switching between vacuum and an inert gas supply.[3]
Caption: A typical Schlenk line setup for inert atmosphere chemistry.
Diagram 2: Decision Tree for Troubleshooting a Failed Air-Sensitive Reaction
This flowchart provides a logical pathway for diagnosing the cause of a failed reaction involving air-sensitive reagents.
Caption: A troubleshooting guide for air-sensitive reactions.
References
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Schlenk line. Retrieved from [Link]
-
IONiC / VIPEr. (n.d.). Introduction to using the Schlenk line. Retrieved from [Link]
-
Wikipedia. (2023, November 23). Air-free technique. Retrieved from [Link]
-
ResearchGate. (2023, March 14). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? Retrieved from [Link]
-
JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Jacomex. (n.d.). Inert Gas Purifiers for Glove Box. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Cannula Transfer. Retrieved from [Link]
-
S. D. Pike, et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]
-
Oregon State University Environmental Health and Safety. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
-
Jacomex. (n.d.). Synthesis and Preparation In Glove Box and Isolator. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
Inert Corporation. (n.d.). Solvent Purification Systems for Research Teams. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Berry Group, University of Wisconsin-Madison. (2019, November 1). Section 5.10 Title: Cannula Transfers. Retrieved from [Link]
-
CSV Containment News. (2022, November 9). A glove box for a chemical laboratory handling highly active substances in a pilot plant. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Pure Gas Products. (n.d.). Gas Purifiers. Retrieved from [Link]
-
University of Chicago Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]
-
McIndoe Group. (2022, March 11). Cannula transfer [Video]. YouTube. Retrieved from [Link]
-
MATHESON. (n.d.). PUR-Gas™ In-Line Purifiers. Retrieved from [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
-
LabClear. (n.d.). Oxygen Traps - Moisture Traps - Hydrocarbon Traps - Specialty Gas Filters. Retrieved from [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. Schlenk line - Wikipedia [en.wikipedia.org]
- 4. chemistryviews.org [chemistryviews.org]
- 5. fauske.com [fauske.com]
- 6. ossila.com [ossila.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. jove.com [jove.com]
- 10. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 11. research.unl.edu [research.unl.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. moodle2.units.it [moodle2.units.it]
- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. inertcorp.com [inertcorp.com]
- 18. ionicviper.org [ionicviper.org]
- 19. chemistryviews.org [chemistryviews.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. rubingroup.org [rubingroup.org]
- 22. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Diastereoselective Reduction Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize and troubleshoot the diastereoselective reduction of carbonyl compounds. Asymmetric synthesis is a cornerstone of modern chemistry, and controlling the stereochemical outcome of a reaction is often the most critical and challenging aspect. This guide provides in-depth, field-proven insights into improving the diastereomeric ratio (d.r.) of your reduction reactions, moving beyond simple protocols to explain the underlying principles that govern stereocontrol.
Frequently Asked Questions (FAQs): The Fundamentals of Stereocontrol
Before troubleshooting specific experimental issues, it's crucial to understand the foundational models that predict the stereochemical outcome of nucleophilic additions to chiral carbonyls.
Q1: What are the basic models for predicting diastereoselectivity in acyclic systems?
The two most fundamental models are the Cram's Rule/Felkin-Anh Model for non-chelating systems and the Cram Chelation Model for systems capable of chelation.[1][2]
-
Felkin-Anh Model: This is the most widely accepted model for predicting the stereochemistry of nucleophilic attack on α-chiral aldehydes and ketones.[3][4] It assumes a staggered, reactant-like transition state where the largest group (L) on the adjacent stereocenter is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest group.[4]
-
Cram Chelation Model: When the α-substituent contains a heteroatom (like oxygen or nitrogen) that can act as a Lewis base, and a suitable Lewis acid (or a chelating metal from the reagent itself) is present, a rigid, five-membered cyclic intermediate can form.[3][5] This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face of this rigid structure, often leading to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.[3][5]
Troubleshooting Guide: Improving Your Diastereomeric Ratio
This section addresses common issues encountered during diastereoselective reduction experiments in a practical, question-and-answer format.
Q2: My diastereomeric ratio is poor (<5:1 d.r.). What are the most common factors to investigate first?
When faced with low diastereoselectivity, a systematic approach is key. The interplay between the substrate, reagent, and reaction conditions determines the outcome.
-
Temperature : Many stereoselective reactions are enthalpically controlled, meaning lower temperatures generally lead to higher selectivity by amplifying the small energy differences between the diastereomeric transition states.[6] Try running your reaction at -78 °C (dry ice/acetone bath) if you initially ran it at 0 °C or room temperature.[7]
-
Reducing Agent : The steric bulk of the hydride source is paramount. A small reagent like sodium borohydride (NaBH₄) may not be able to effectively discriminate between the two faces of the carbonyl. Switching to a bulkier reagent can dramatically improve selectivity.[8]
-
Solvent : The solvent can significantly influence the reaction's stereochemical outcome by affecting the solvation of the transition state and the reactivity of the reducing agent.[9][10] A change from a coordinating solvent like THF to a non-coordinating one like toluene can alter the course of the reaction, particularly in chelation-controlled processes.[11]
Q3: How do I choose the right reducing agent to maximize the d.r.?
The choice of reagent is a primary method of controlling diastereoselectivity, often referred to as reagent control .[12] The key is to match the steric and electronic properties of the reagent to the substrate.
| Reducing Agent | Key Characteristics | Typical Selectivity / Use Case | Citation(s) |
| Sodium Borohydride (NaBH₄) | Small, mild, easy to handle. | Low diastereoselectivity unless substrate bias is very high. Good for general carbonyl reduction. | [8][13] |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful, unhindered. | Generally low diastereoselectivity based on sterics alone, but can be highly selective in some chelation-control scenarios. | [13][14] |
| L-Selectride®, K-Selectride® | Very bulky tri-sec-butylborohydrides. | Excellent for Felkin-Anh control. The large steric profile enhances attack from the least hindered face. Often gives the opposite diastereomer to chelation control. | [14] |
| Zinc Borohydride (Zn(BH₄)₂) | Mild, but the Zn²⁺ ion is an excellent chelating agent. | The reagent of choice for promoting chelation-controlled reductions of β-hydroxy ketones or α-alkoxy ketones. | [13][14] |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Powerful, contains sodium which can participate in chelation. | Often provides high diastereoselectivity in chelation-controlled reductions. | [15] |
| DIBAL-H | Bulky, Lewis acidic aluminum center. | Can provide good selectivity, often used at low temperatures. |
Expert Insight: L-Selectride® is often a "go-to" reagent for improving Felkin-Anh selectivity. Its immense steric bulk exaggerates the energy difference between the two possible transition states. Conversely, if your substrate has a chelating group (e.g., an α- or β-alkoxy or amino group), Zn(BH₄)₂ is an excellent starting point to enforce a chelation-controlled pathway.[14]
Q4: I want to reverse the stereochemical outcome of my reduction. Is this possible?
Yes, achieving diastereodivergent synthesis from a single starting material is a common goal and is often achievable by switching between Felkin-Anh and chelation-controlled conditions.[5] This is a powerful example of substrate control , where you manipulate the inherent properties of your starting material to direct the reaction.[16][17]
Strategy: Manipulating Chelation
Consider an α-alkoxy ketone:
-
To Favor the Chelation-Control Product:
-
Use a chelating metal hydride: As mentioned, Zn(BH₄)₂ is ideal.[14]
-
Add a separate Lewis Acid: If using a non-chelating hydride like NaBH₄, you can add a strong Lewis acid such as TiCl₄, MgBr₂, or SnCl₄ to enforce the rigid chelated intermediate.[5][18]
-
Choose a chelating protecting group: Groups like methoxymethyl (MOM) or benzyloxymethyl (BOM) are excellent at participating in chelation.[5]
-
-
To Favor the Felkin-Anh Product (Anti-Chelation):
-
Use a bulky, non-chelating hydride: L-Selectride® is the classic choice.[14]
-
Use a non-chelating protecting group: Protect the hydroxyl group with a bulky silyl group like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS). The steric hindrance of these groups prevents the formation of the chelate.[14]
-
Use a non-chelating Lewis Acid: Boron-based Lewis acids like BF₃·OEt₂ generally do not form stable chelates and will not override the inherent Felkin-Anh preference.[5]
-
| Condition | Predicted Model | Expected Major Product | Citation(s) |
| α-BOM-ketone + Zn(BH₄)₂ | Chelation Control | syn (Cram) | [5] |
| α-TBDPS-ketone + L-Selectride® | Felkin-Anh | anti (anti-Cram) | [5][14] |
| α-BOM-ketone + BF₃·OEt₂, then NaBH₄ | Felkin-Anh | anti (anti-Cram) | [5] |
Q5: My substrate has a chelating group, but the reaction still gives the Felkin-Anh product. What could be wrong?
This is a common and frustrating problem. Several factors can disrupt an intended chelation-controlled pathway:
-
Incorrect Metal Ion: The chelation-control model relies on the formation of a stable chelate. Not all metal ions are effective. Divalent metals like Zn²⁺ and Mg²⁺ are generally much better than monovalent ions like Li⁺ or Na⁺, although sodium can be effective in some cases.[3][13][14]
-
Coordinating Solvents: Solvents with lone pairs, such as THF or diethyl ether, can compete with the substrate's chelating group for coordination to the metal ion.[11] This competition can prevent the formation of the required rigid intermediate. If you suspect this is an issue, try switching to a non-coordinating solvent like dichloromethane (DCM) or toluene.
-
The Chelate is Not the Most Reactive Species: The chelation-control model assumes that the reaction proceeds much faster through the chelated intermediate than the non-chelated form.[14] However, for some combinations of substrates and reagents, this is not the case. The chelate may form, but if the non-chelated starting material is reduced at a competitive rate, you will see a mixture of products.[14] In this scenario, enhancing the Lewis acidity of the system with an additive like TiCl₄ can sometimes increase the relative reactivity of the chelated pathway.
Experimental Protocol: General Procedure for a Chelation-Controlled Reduction
This protocol provides a general workflow for the diastereoselective reduction of a β-hydroxy ketone to the corresponding anti-1,3-diol using a chelating reagent.
Objective: To maximize the formation of the anti-diol via a chelation-controlled reduction.
Reagents & Equipment:
-
Substrate (e.g., a β-hydroxy ketone)
-
Reducing Agent (e.g., Red-Al® or NaBH₄)
-
Lewis Acid (e.g., TiCl₄, if needed)
-
Anhydrous solvent (e.g., DCM or Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., -78 °C)
-
Standard aqueous workup and purification supplies
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the β-hydroxy ketone (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition (Optional but Recommended): If using a reagent like NaBH₄ that does not contain a strongly chelating metal, slowly add a solution of a Lewis acid like TiCl₄ (1.1 eq) dropwise via syringe. Stir the resulting solution for 30-60 minutes at -78 °C to allow for complete chelate formation.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., Red-Al®, 1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl at -78 °C. Allow the mixture to warm to room temperature and stir vigorously until both layers are clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy, GC, or HPLC.
References
-
Sarko, C. R., Guch, I. C., & DiMare, M. (1996). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Bajwa, N., & Jennings, M. P. (2008). Red-Al is an efficient chelation-controlled reducing reagent for acyclic acetal-protected R-hydroxy ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Available at: [Link]
-
Diastereoselectivity. (2020). YouTube. Available at: [Link]
-
Enantioselective Reduction of Ketones. (n.d.). University of Calgary. Available at: [Link]
-
Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. (2026). Journal of the American Chemical Society. Available at: [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. (n.d.). McGill University. Available at: [Link]
-
Carbonyl reduction. (n.d.). Wikipedia. Available at: [Link]
-
Felkin-Ahn and Cram Chelate. (n.d.). University of Calgary. Available at: [Link]
-
Diastereoselective Reduction Definition. (n.d.). Fiveable. Available at: [Link]
-
Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. (2009). Chemical Communications. Available at: [Link]
-
Chiral Catalyst-Directed Dynamic Kinetic Diastereoselective Acylation of Anomeric Hydroxyl Groups and a Controlled Reduction of the Glycosyl Ester Products. (2017). Organic Letters. Available at: [Link]
-
Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. (2009). Chemical Communications. Available at: [Link]
-
Solvent effects on stereoselectivity: More than just an environment. (2009). ResearchGate. Available at: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2020). ResearchGate. Available at: [Link]
-
Asymmetric induction. (n.d.). Wikipedia. Available at: [Link]
-
The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. (2016). PMC. Available at: [Link]
-
Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. (2014). ACS Publications. Available at: [Link]
-
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. (2016). PMC. Available at: [Link]
-
Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Stereoselective and Stereospecific Reactions. (2023). Master Organic Chemistry. Available at: [Link]
-
Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond. (2026). Organic Letters. Available at: [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. (2016). PMC. Available at: [Link]
-
Introduction to Stereoselective Organic Synthesis. (n.d.). ETH Zürich. Available at: [Link]
-
The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available at: [Link]
-
CBS Reduction, Enantioselective Catalysis. (2021). YouTube. Available at: [Link]
-
Reagent-Controlled Diastereoselective Reduction of (+)- and (−)-α-Chiral Ketones with (+)- and (−)-B-Chlorodiisopinocampheylborane. (1998). The Journal of Organic Chemistry. Available at: [Link]
-
Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. (2020). YouTube. Available at: [Link]
-
Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011). PMC. Available at: [Link]
-
Key Concepts in Stereoselective Synthesis. (n.d.). ETH Zürich. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Available at: [Link]
-
Diastereodivergent Catalysis. (2022). JACS Au. Available at: [Link]
-
Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. (2024). YouTube. Available at: [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ethz.ch [ethz.ch]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Enantiomeric Excess in Catalytic Asymmetric Synthesis
Welcome to the technical support center for catalytic asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve high enantiomeric excess (% ee). Enantiomeric excess is a critical measure of success in asymmetric synthesis, indicating the purity of a chiral substance.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered when striving for high enantioselectivity.
Q1: My reaction has a low enantiomeric excess (% ee). What are the first parameters I should investigate?
A1: When faced with suboptimal % ee, a systematic variation of reaction parameters is the most effective approach.[2] Start by re-evaluating the "usual suspects" that have the most significant impact on the stereochemical outcome of the reaction:
-
Temperature: Lowering the reaction temperature is often the first and most effective step. Reduced thermal energy can amplify the energetic difference between the diastereomeric transition states leading to the two enantiomers, thus favoring the formation of one over the other.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence catalyst structure and the transition state assembly. Screen a range of solvents with varying dielectric constants and coordination properties (e.g., toluene, THF, dichloromethane, hexanes).
-
Concentration: Changes in substrate or catalyst concentration can affect the aggregation state of the catalyst or favor/disfavor background (non-catalyzed) reactions, both of which can impact enantioselectivity.
Q2: I'm observing inconsistent % ee values between batches of the same reaction. What could be the cause?
A2: Inconsistent results often point to issues with reagent purity or reaction setup.
-
Reagent and Solvent Purity: Trace impurities in substrates, reagents, or solvents can act as catalyst poisons or inhibitors. Ensure all materials are of the highest possible purity and that solvents are appropriately dried and degassed. The variability in activity of certain reagents, like heterogeneous metal reductants, due to different sources or storage conditions can also lead to inconsistent outcomes.[3]
-
Catalyst Integrity: Ensure the chiral catalyst or ligand has not degraded during storage. Visually inspect for any changes in color or texture. If possible, re-characterize the catalyst (e.g., by NMR or HPLC) to confirm its purity and structure.
-
Atmospheric Control: Many asymmetric catalysts are sensitive to air and moisture.[4] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and solvents.
Q3: My reaction is very slow, and when I increase the temperature to improve the rate, the % ee drops significantly. How can I address this trade-off?
A3: This is a classic challenge in asymmetric catalysis. Here are a few strategies:
-
Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes accelerate the reaction at a lower, more selective temperature. However, be mindful of the cost implications.[5]
-
Use a More Active Catalyst System: It may be necessary to screen different ligands or metal precursors to find a more active catalyst that operates efficiently at lower temperatures.[5]
-
Additives: Certain additives can enhance catalyst activity or stability without compromising enantioselectivity. These can include co-catalysts or Lewis acids/bases that modulate the reaction environment.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, mechanistic approach to resolving persistent issues with enantioselectivity.
Guide 1: The Catalyst System - Purity, Structure, and Activation
The heart of any asymmetric reaction is the chiral catalyst. Its structure, purity, and activation method are paramount for achieving high enantioselectivity.
Q: I've screened various conditions, but my % ee remains stubbornly low. Could the issue be with my catalyst itself?
A: Absolutely. A suboptimal catalyst system is a frequent culprit for poor enantioselectivity. Here's a deeper dive into troubleshooting the catalyst:
-
Ligand Purity and Structure: The enantiopurity of your chiral ligand is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's % ee. Verify the enantiopurity of your ligand using chiral HPLC or SFC. Furthermore, the electronic and steric properties of the ligand are key. Small modifications to the ligand structure can have a profound impact on the stereochemical outcome.
-
Metal Precursor and In Situ vs. Pre-formed Catalysts: The choice of metal precursor can influence the formation of the active catalyst. If you are generating the catalyst in situ, ensure the metal-to-ligand ratio is optimized. In some cases, using a well-defined, pre-formed catalyst complex can lead to more reproducible and higher enantioselectivities.
-
Catalyst Activation and Deactivation: Many catalysts require an activation step to become catalytically competent. Ensure your activation procedure is robust and complete. Conversely, the catalyst may be deactivating over the course of the reaction. This can be due to impurities, product inhibition, or thermal instability. Monitoring the reaction profile (conversion and % ee over time) can provide insights into catalyst stability.
This protocol outlines a high-throughput approach to screen for the most effective catalyst system.[2]
-
Preparation: In an array of reaction vials within a glovebox, dispense solutions of various chiral ligands.
-
Addition of Metal Precursor: To each vial, add a solution of the metal precursor. Allow for a pre-incubation period if necessary for catalyst formation.
-
Initiation: Add the substrate and any other reagents to initiate the reactions simultaneously.
-
Monitoring and Analysis: After a set time, quench the reactions and analyze the conversion and % ee for each ligand-metal combination using chiral GC or HPLC.
| Ligand | Metal Precursor | Solvent | Temperature (°C) | Conversion (%) | % ee |
| Ligand A | Pd(OAc)2 | Toluene | 25 | 85 | 72 |
| Ligand B | Pd(OAc)2 | Toluene | 25 | 92 | 88 |
| Ligand A | [Rh(COD)Cl]2 | DCM | 25 | 78 | 65 |
| Ligand B | [Rh(COD)Cl]2 | DCM | 25 | 95 | 94 |
This table illustrates how a systematic screening can quickly identify a more effective catalyst system.
Guide 2: Reaction Parameters - A Deeper Look at the Reaction Environment
The reaction environment plays a crucial role in shaping the chiral pocket of the catalyst and influencing the transition state energies.
Q: I've optimized my catalyst, but the % ee is still not where I need it to be. How can I fine-tune the reaction conditions for better results?
A: Fine-tuning the reaction environment is the next logical step. Here’s how to approach it:
-
Solvent Effects: Beyond simple polarity, consider the specific interactions of the solvent with the catalyst and substrates. Aprotic coordinating solvents (e.g., THF, Et2O) can sometimes compete with the substrate for binding to the metal center, affecting both reactivity and selectivity. Non-coordinating solvents (e.g., toluene, hexanes) may be preferable.
-
The Critical Role of Temperature: The relationship between temperature and enantioselectivity is governed by the Eyring equation. A larger difference in the activation enthalpies for the formation of the two enantiomers will lead to higher enantioselectivity at lower temperatures. It is often beneficial to perform a temperature study (e.g., from -78 °C to room temperature) to find the optimal balance between reaction rate and enantioselectivity.
-
Additives and Co-catalysts: The use of additives can be a powerful tool. For instance, in some reactions, the addition of a Lewis acid or base can enhance the activity and/or selectivity of the primary catalyst. Achiral counterions can also play a significant role in enhancing the performance of a chiral ligand.[6]
Caption: A systematic workflow for optimizing reaction parameters to enhance enantiomeric excess.
Section 3: Advanced Concepts and Strategies
For particularly challenging systems, more advanced strategies may be required.
Q: I've tried all the standard troubleshooting steps, and I'm still not getting the desired enantioselectivity. What are some more advanced approaches I can consider?
A: When conventional methods fall short, it's time to explore more sophisticated strategies:
-
Non-Linear Effects (NLE): Investigate the relationship between the enantiopurity of the catalyst/ligand and the enantiomeric excess of the product. A positive non-linear effect, where the product % ee is higher than the ligand % ee, can indicate the formation of highly active and selective catalyst aggregates.
-
Substrate Design and Modification: In some cases, minor modifications to the substrate can lead to improved interactions with the catalyst's chiral environment, resulting in higher enantioselectivity.[5]
-
Bifunctional Catalysis: Employing catalysts with multiple functional groups that can interact with the substrate at the transition state can provide additional stereocontrol.
-
Directed Evolution for Biocatalysts: For enzymatic reactions, directed evolution can be a powerful tool to engineer enzymes with enhanced enantioselectivity for a specific substrate.[7]
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Furanose vs. Pyranose Analogs in Biological Systems: A Guide for Drug Development Professionals
In the intricate world of glycobiology and carbohydrate-based drug design, the seemingly subtle difference between a five-membered furanose and a six-membered pyranose ring can lead to profound changes in biological activity. For researchers in drug discovery, understanding the structural and conformational implications of this choice is paramount to designing effective therapeutic agents. This guide provides an in-depth comparative analysis of furanose and pyranose analogs, offering insights into their differential behavior in biological systems, supported by experimental data and methodologies.
The Fundamental Dichotomy: Stability vs. Flexibility
The core distinction between pyranose and furanose rings lies in their inherent structural properties. Pyranose rings, akin to cyclohexane, are most stable in a rigid chair conformation , which minimizes both angle and dihedral strain.[1] This rigidity provides a well-defined three-dimensional structure. In contrast, furanose rings are inherently more flexible and can readily interconvert between various envelope and twist conformations . This conformational dynamism means that furanose analogs can explore a wider range of shapes, a critical factor in their interaction with the binding sites of proteins.
While for many simple sugars like glucose, the pyranose form is thermodynamically more stable and predominates in solution (over 99%), the furanose form is kinetically favored during ring formation.[1] This subtle kinetic preference, combined with its conformational flexibility, allows the furanose scaffold to be selectively recognized in numerous biological contexts, most notably as the ribose and deoxyribose units in the backbone of RNA and DNA.
Comparative Analysis in Key Therapeutic Areas
The choice between a furanose and a pyranose analog has significant consequences for biological activity, a feature that has been exploited in the development of various therapeutic agents. Here, we delve into two prominent areas: glycosidase inhibitors and antiviral nucleoside analogs.
Glycosidase Inhibitors: A Tale of Two Rings in Enzyme Active Sites
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are crucial targets for the treatment of metabolic disorders like type 2 diabetes, as well as viral infections and lysosomal storage diseases. Iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors because they mimic the charge and shape of the transition state of the glycosidic cleavage reaction.
Pyranose-Based Inhibitors: The majority of clinically successful glycosidase inhibitors are based on the pyranose scaffold. For instance, Acarbose and Miglitol , used in the management of type 2 diabetes, are pyranose analogs that inhibit α-glucosidase in the small intestine.[2] Their rigid pyranose structure effectively mimics the natural glucose substrate, allowing for tight binding to the enzyme's active site.
Furanose-Based Inhibitors: Despite the prevalence of pyranose-based drugs, research has shown that furanose analogs can also be highly potent glycosidase inhibitors. For example, certain L-iminofuranose derivatives with an alkyl group at the C1 position have demonstrated potent α-glucosidase inhibitory activity.[3][4] The increased conformational flexibility of the furanose ring can allow for optimal positioning of substituent groups within the enzyme's active site, leading to high-affinity interactions that may not be possible with a more rigid pyranose scaffold.
Quantitative Comparison of Representative Glycosidase Inhibitors
| Inhibitor Class | Compound Example | Target Enzyme | IC50 / Ki Value | Reference |
| Pyranose Analog | Acarbose | α-Glucosidase | ~35.1 µM (IC50) | [5] |
| Furanose Analog | 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (a furan-containing derivative) | α-Glucosidase | 1.47 ± 0.05 µM (IC50) | [5] |
Note: The compounds in this table are representative examples of their respective classes and are not direct structural isomers. The data illustrates that high potency can be achieved with both furanose and pyranose scaffolds.
The key takeaway for drug developers is that while pyranose analogs provide a stable and predictable scaffold, the conformational flexibility of furanose analogs offers an opportunity to achieve high potency through induced-fit binding to the enzyme active site.
Antiviral Nucleoside Analogs: The Reign of the Furanose Ring
In the realm of antiviral therapeutics, furanose-based nucleoside analogs are the undisputed champions.[6] This is a direct consequence of nature's choice of furanose (ribose and deoxyribose) as the sugar moiety in nucleic acids. Viral polymerases have evolved to recognize and process furanosyl nucleoside triphosphates.
Synthetic nucleoside analogs, such as Remdesivir and Sofosbuvir , are prodrugs that are metabolized in the body to their active triphosphate form.[7] These furanose analogs are then recognized by viral RNA-dependent RNA polymerase (RdRp) and incorporated into the growing viral RNA chain, leading to chain termination or the accumulation of mutations that are deleterious to the virus.[7]
The conformational flexibility of the furanose ring in these analogs is crucial for their mechanism of action. They must be able to adopt the correct conformation to fit into the active site of the viral polymerase and be incorporated into the nascent RNA strand.
It is rare to find pyranose-based nucleoside analogs with potent antiviral activity, as they are generally poor substrates for the polymerases that replicate viral genomes. This underscores the high degree of specificity of these enzymes for the natural furanose scaffold.
Experimental Design and Methodologies
A systematic comparison of furanose and pyranose analogs requires robust and well-controlled experimental protocols. The following outlines a general workflow for such a comparative analysis, focusing on glycosidase inhibitors.
Synthesis of Furanose and Pyranose Analogs
The synthesis of iminosugar analogs often starts from a suitable carbohydrate precursor or a chiral pool amino acid like L-serine.[8][9] A generalized synthetic workflow is depicted below. The key step that differentiates the synthesis of furanose versus pyranose analogs is the intramolecular reductive amination or a similar cyclization step, which can be directed to form either the five- or six-membered ring by choosing the appropriate starting material and reaction conditions.
In Vitro Glycosidase Inhibition Assay
A standard method to determine the inhibitory potency of furanose and pyranose analogs against a target glycosidase (e.g., α-glucosidase) involves a colorimetric assay using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).
Protocol for α-Glucosidase Inhibition Assay:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.2 U/mL.
-
Dissolve the substrate, pNPG, in the phosphate buffer to a final concentration of 2.5 mM.
-
Prepare a stock solution of the furanose and pyranose analog inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the inhibitor solution at various concentrations.
-
Add 100 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm for 20-30 minutes using a microplate reader. The absorbance is due to the formation of p-nitrophenol upon enzymatic cleavage of pNPG.
-
Include appropriate controls: a positive control with a known inhibitor (e.g., acarbose), a negative control with no inhibitor, and a blank with no enzyme.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by non-linear regression analysis.
-
This self-validating system allows for a direct comparison of the inhibitory potency of the furanose and pyranose analogs under identical experimental conditions.
Impact on Biological Pathways: The Case of α-Glucosidase Inhibition and Glucose Homeostasis
The inhibition of α-glucosidase in the gut has a direct impact on the metabolic pathway of carbohydrate digestion and glucose absorption, thereby influencing systemic glucose homeostasis. This provides a clear example of how targeting an enzyme with these analogs can modulate a biological pathway.
By competitively inhibiting α-glucosidase, both furanose and pyranose analogs delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][10][11] This, in turn, slows the absorption of glucose into the bloodstream, leading to a blunted postprandial glucose peak.[11] For individuals with type 2 diabetes, this modulation of the glucose absorption pathway is a key therapeutic goal. The choice between a furanose and a pyranose inhibitor would be dictated by factors such as potency (IC50), selectivity against other glycosidases, and pharmacokinetic properties, all of which are influenced by the ring structure.
Conclusion and Future Directions
The comparative analysis of furanose and pyranose analogs reveals a fascinating interplay between chemical structure and biological function. While the thermodynamic stability and structural rigidity of the pyranose ring have made it a cornerstone of many successful drugs, the conformational flexibility of the furanose ring offers unique advantages, particularly in mimicking natural furanosyl-containing biomolecules and in achieving high-potency inhibition through induced-fit mechanisms.
For drug development professionals, the key considerations when choosing between these two scaffolds should include:
-
The Nature of the Target: Is the target enzyme or receptor evolved to recognize a furanose (e.g., viral polymerases) or a pyranose (e.g., many metabolic glycosidases) substrate?
-
Conformational Requirements of the Binding Site: Does the active site favor a rigid binder, or can it accommodate the flexibility of a furanose ring to achieve a more optimal binding pose?
-
Synthetic Tractability: Are the synthetic routes to the desired furanose or pyranose analog feasible and scalable?
Future research will likely focus on more sophisticated designs of both furanose and pyranose analogs, including the use of computational modeling to predict the conformational energy landscapes of these molecules and their interactions with biological targets.[12] A deeper understanding of these structure-activity relationships will undoubtedly pave the way for the development of novel and more effective carbohydrate-based therapeutics.
References
-
Chemistry LibreTexts. (2023, January 22). Pyranose and Furanose Forms. Retrieved from [Link]
- Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 46-59.
- Falah, M., & Hassanain, A. (n.d.). 6 Pyranose and Furanose rings formation. Retrieved from a university chemistry department website.
-
Master Organic Chemistry. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Retrieved from [Link]
- Natori, Y. (2021).
- Zechel, D. L., et al. (2003). Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases. Journal of the American Chemical Society, 125(47), 14313-14323.
-
Bio-protocol. (2025). 4.6. α-Glucosidase Inhibitory Assay. Retrieved from [Link]
-
RCSB PDB. (n.d.). Molecule of the Month: Alpha-glucosidase. Retrieved from [Link]
- Sani, M. A., & Whitfield, D. M. (2015). Alpha Glucosidase Inhibitors. In StatPearls.
-
Taylor & Francis. (n.d.). Furanose – Knowledge and References. Retrieved from [Link]
- Puet, A., et al. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ACS Omega, 5(49), 31821–31830.
-
ResearchGate. (n.d.). Glycosidase Inhibition Model for Selected Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 2). Stability of furanose vs. pyranose form of glucose?. Retrieved from [Link]
- Khan, H., et al. (2020). Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. ACS Omega, 5(5), 2235–2244.
-
SciELO. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Retrieved from [Link]
- Wang, Y., et al. (2019). Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. Molecules, 24(18), 3298.
-
ResearchGate. (2016, March 16). How to determine inhibition mechanism of alpha glucosidase inhibitors?. Retrieved from [Link]
-
MDPI. (2022). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. Retrieved from [Link]
- Pérez-Castells, J., et al. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ACS Omega, 5(49), 31821-31830.
-
Science.gov. (n.d.). alpha-glucosidase inhibitory activity: Topics by Science.gov. Retrieved from [Link]
- Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 25(8), 1711-1719.
- Di Guilio, K., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Pharmaceuticals, 14(2), 103.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. [Synthesis of L-Iminofuranoses and Their Biological Evaluations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Validation of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for the structural validation of the chiral molecule (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, against prominent spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their analytical needs.
This compound is a chiral molecule with a five-membered tetrahydrofuran ring, featuring hydroxyl and hydroxymethyl functional groups.[1] Its stereochemistry is critical as enantiomers can exhibit vastly different biological activities.[1] Therefore, absolute structural confirmation is not merely an academic exercise but a crucial step in its potential development as a pharmaceutical intermediate or biologically active agent.
The Unparalleled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the most authoritative method for determining the atomic and molecular structure of a crystalline compound.[2] It provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and, crucially, the absolute stereochemistry can be determined.[2]
The fundamental principle of SCXRD lies in the interaction of X-rays with the periodic arrangement of atoms in a crystal lattice. This ordered arrangement acts as a three-dimensional diffraction grating, scattering the incident X-rays in a specific and measurable pattern of spots.[3] By analyzing the geometry and intensity of this diffraction pattern, the crystal structure can be elucidated. For chiral molecules, specialized techniques involving anomalous dispersion can definitively establish the absolute configuration (e.g., R vs. S).[2]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and an understanding of the material's properties.
Caption: A generalized workflow for the structural validation of a small molecule by single-crystal X-ray crystallography.
Detailed Protocol: Crystallization and Structure Determination
Part A: Synthesis and Purification
A common route to synthesize chiral hydroxytetrahydrofurans involves the reduction of a suitable precursor. For this compound, a potential synthesis could start from a chiral precursor derived from natural sources, followed by stereoselective reactions to build the tetrahydrofuran ring with the desired stereochemistry. Purification to >99% is paramount for successful crystallization and is typically achieved by column chromatography.
Part B: Crystallization by Vapor Diffusion
For a polar molecule like this compound, vapor diffusion is an effective crystallization technique.
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble (e.g., methanol, ethanol) and a "poor" or "anti-solvent" in which it is sparingly soluble but miscible with the good solvent (e.g., diethyl ether, hexane).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL of methanol) in a small, open vial.
-
Vapor Diffusion Setup: Place this small vial inside a larger, sealable jar containing a larger volume (e.g., 2-3 mL) of the anti-solvent.
-
Equilibration: Seal the jar. The more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility.
-
Crystal Growth: Over a period of days to weeks, as the solution reaches supersaturation, single crystals should begin to form. The slow rate of diffusion is critical for the growth of high-quality, well-ordered crystals.
Part C: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles. Specialized software like SHELX or Olex2 is commonly used for this purpose.[5]
A Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides definitive structural information, it is contingent on obtaining suitable crystals, which can be a significant bottleneck. Several spectroscopic techniques offer alternative or complementary approaches to structural elucidation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Unambiguous, high-resolution structure | Requires high-quality single crystals |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity, relative stereochemistry, conformational analysis | Non-destructive, provides information in solution | Absolute configuration requires chiral derivatizing agents, can be complex for rigid molecules |
| Chiroptical Spectroscopy (CD/ORD) | Differential absorption/rotation of circularly polarized light | Information about the chiral environment and absolute configuration | Sensitive to stereochemistry, small sample requirement | Requires a chromophore near the stereocenter, interpretation can be complex |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules and their fragments | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Generally cannot distinguish between enantiomers, diastereomer differentiation can be challenging |
digraph "Comparison_of_Techniques" { graph [splines=ortho, nodesep=0.7, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_Techniques" { label="Structural Elucidation Techniques"; style="rounded,filled"; fillcolor="#F1F3F4"; XRD [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chiroptical [label="Chiroptical Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Information" { label="Information Obtained"; style="rounded,filled"; fillcolor="#FFFFFF"; Absolute_Stereo [label="Absolute Stereochemistry", shape=ellipse]; Relative_Stereo [label="Relative Stereochemistry", shape=ellipse]; Connectivity [label="Connectivity", shape=ellipse]; Molecular_Weight [label="Molecular Weight", shape=ellipse]; }
XRD -> Absolute_Stereo [label="Definitive"]; XRD -> Relative_Stereo; XRD -> Connectivity;
NMR -> Relative_Stereo [label="Powerful"]; NMR -> Connectivity; NMR -> Absolute_Stereo [style=dashed, label="Requires Derivatization"];
Chiroptical -> Absolute_Stereo [label="Correlative"];
MS -> Molecular_Weight [label="Primary Use"]; MS -> Connectivity [style=dashed, label="Through Fragmentation"]; }
Caption: A logical diagram comparing the primary structural information obtained from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[6] However, enantiomers produce identical NMR spectra. To determine the absolute configuration, a chiral derivatizing agent, such as Mosher's acid, is used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.[7]
Protocol for Mosher's Ester Analysis:
-
Esterification: React the this compound with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in separate reactions to form the corresponding diastereomeric esters at both hydroxyl groups.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Comparison: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the newly formed chiral centers.
-
Configuration Assignment: A systematic pattern in the signs of the Δδ values can be used to deduce the absolute configuration of the original alcohol based on established models of the conformation of Mosher's esters.[7] For 1,3-diols, this analysis can be more complex than for simple secondary alcohols.[5]
Chiroptical Spectroscopy
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light.[8] These methods are highly sensitive to the absolute configuration of a molecule.
For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable CD spectrum. The sign of the observed Cotton effect can then be correlated with the absolute stereochemistry, often with the aid of computational modeling.[9]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.[10] While mass spectrometry itself cannot differentiate between enantiomers, tandem mass spectrometry (MS/MS) can sometimes distinguish between diastereomers based on differences in their fragmentation patterns.[11] However, for stereochemical determination, MS is generally not a primary technique and is most powerful when coupled with a separation method like chiral chromatography.
Conclusion: The Enduring Value of Crystallography
While spectroscopic techniques like NMR and chiroptical methods provide valuable insights into molecular structure and can, with derivatization and careful analysis, be used to infer absolute stereochemistry, they often rely on correlations and can be subject to ambiguity. Single-crystal X-ray diffraction, when successful, provides a direct and unambiguous determination of the complete three-dimensional structure, including the absolute configuration of all stereocenters. For the definitive validation of the structure of this compound, X-ray crystallography remains the unparalleled gold standard, providing the irrefutable evidence required for drug development and advanced materials science.
References
-
PubChem. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. [Link]
-
PubChemLite. This compound. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology, Chapter 7, Unit 7.5. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2001). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Tetrahedron: Asymmetry, 12(11), 1597-1604. [Link]
-
Di Bari, L., Pescitelli, G., & Salvadori, P. (2000). Relative and absolute configurational assignments of acyclic polyols by circular dichroism. 1. Rationale for a simple procedure based on the exciton chirality method. Journal of the American Chemical Society, 122(26), 6395-6403. [Link]
-
Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of pharmaceutical and biomedical analysis, 17(6-7), 933–940. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. [Link]
-
Gierczak, T., Urbaniak, M., & Rychlik, M. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of The American Society for Mass Spectrometry, 24(5), 785-794. [Link]
-
Staples, R. J. (2012). Growing and mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]
-
University of Florida Center for X-ray Crystallography. How To Grow Crystals. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
Sources
- 1. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Benchchem [benchchem.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benicewiczgroup.com [benicewiczgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C5H10O3) [pubchemlite.lcsb.uni.lu]
- 11. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Ligands for Asymmetric Tetrahydrofuran Synthesis
Introduction: The Significance of Chiral Tetrahydrofurans
The tetrahydrofuran (THF) motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceuticals.[1] From the potent antitumor activity of the annonaceous acetogenins to the diverse therapeutic properties of lignans and polyether ionophores, the stereochemistry of the substituted THF ring is often critical to biological function.[1] Consequently, the development of robust and highly stereoselective methods for the synthesis of enantiopure tetrahydrofurans remains a paramount objective for researchers in organic synthesis and drug development. This guide provides an in-depth comparison of leading chiral ligand technologies for the asymmetric synthesis of tetrahydrofurans, offering field-proven insights into their performance, mechanistic underpinnings, and practical application. We will delve into three state-of-the-art catalytic systems, providing the necessary data and protocols to empower researchers to select the optimal strategy for their synthetic challenges.
Comparative Analysis of Leading Chiral Ligand Strategies
The asymmetric synthesis of tetrahydrofurans can be broadly approached through several catalytic strategies. Here, we compare three highly effective and distinct methodologies: Nickel-catalyzed intramolecular reductive cyclization with P-chiral phosphine ligands, Nickel-catalyzed [3+2] cycloaddition using N,N'-dioxide ligands, and metal-free organocatalytic domino reactions.
P-Chiral Phosphine Ligands in Nickel-Catalyzed Intramolecular Reductive Cyclization
Nickel catalysis, particularly when paired with sophisticated P-chiral phosphine ligands, has emerged as a powerhouse for the asymmetric synthesis of complex cyclic structures. One of the most effective strategies for constructing chiral tetrahydrofurans is the intramolecular reductive cyclization of O-alkynones.
Mechanism and Rationale for Ligand Selection:
The catalytic cycle, initiated by the reduction of a Ni(II) precursor, involves the formation of a nickel hydride species which then undergoes hydronickelation of the alkyne. The subsequent insertion of the ketone into the nickel-carbon bond forms a nickel-alkoxide intermediate. Reductive elimination then furnishes the desired tetrahydrofuran product and regenerates the active nickel catalyst.
The choice of a P-chiral bisphosphine ligand, such as DI-BIDIME, is critical for achieving high stereoselectivity.[2] These ligands create a well-defined, rigid chiral pocket around the nickel center. This steric environment dictates the facial selectivity of the hydronickelation and the subsequent cyclization steps, effectively controlling the stereochemistry of the newly formed chiral centers. The investigation of ligand effects has shown that the specific architecture of DI-BIDIME provides an optimal balance of steric hindrance and electronic properties to achieve exceptional levels of both geometric (E/Z) and enantiomeric control.[2][3]
Experimental Data Summary:
| Entry | Substrate (O-alkynone) | Ligand | Catalyst System | Yield (%) | E/Z Ratio | er | Reference |
| 1 | Phenyl substituted | (R,R)-DI-BIDIME | Ni(OAc)₂/Et₃SiH | 99 | >99:1 | >99:1 | [2] |
| 2 | Naphthyl substituted | (R,R)-DI-BIDIME | Ni(OAc)₂/Et₃SiH | 99 | >99:1 | >99:1 | [2] |
| 3 | Thienyl substituted | (R,R)-DI-BIDIME | Ni(OAc)₂/Et₃SiH | 98 | >99:1 | >99:1 | [2] |
| 4 | Cyclohexyl substituted | (R,R)-DI-BIDIME | Ni(OAc)₂/Et₃SiH | 99 | >99:1 | 99:1 | [2] |
Experimental Protocol: Asymmetric Synthesis of a Tetrahydrofuran with a Chiral Tertiary Allylic Alcohol using DI-BIDIME
Materials:
-
Ni(OAc)₂ (2.0 mol%)
-
(R,R)-DI-BIDIME (2.2 mol%)
-
O-alkynone substrate (1.0 equiv)
-
Triethylsilane (Et₃SiH) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Ni(OAc)₂ and (R,R)-DI-BIDIME.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the O-alkynone substrate to the catalyst solution.
-
Add triethylsilane dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral tetrahydrofuran.
Catalytic Cycle Diagram:
Caption: Ni-catalyzed reductive cyclization of O-alkynones.
Chiral N,N'-Dioxide Ligands in Nickel-Catalyzed [3+2] Cycloaddition
Another powerful nickel-based strategy for constructing highly substituted chiral tetrahydrofurans is the [3+2] cycloaddition of oxiranes with heterosubstituted alkenes. This reaction is enabled by a distinct class of chiral ligands: C₂-symmetric N,N'-dioxides.
Mechanism and Rationale for Ligand Selection:
This transformation proceeds via a selective C-C bond cleavage of the epoxide, facilitated by the chiral N,N'-dioxide-Ni(II) complex. The Lewis acidic nickel center, coordinated to the chiral ligand, activates the oxirane towards nucleophilic attack by the alkene. The N,N'-dioxide ligands, synthesized from readily available amino acids, act as neutral tetradentate ligands, creating a non-planar chiral environment around the metal center.[4] This specific coordination geometry is crucial for both activating the substrates and controlling the facial selectivity of the cycloaddition, leading to high diastereo- and enantioselectivity.[4][5] The modular nature of these ligands allows for fine-tuning of the steric and electronic properties to optimize the reaction for different substrates.[4]
Experimental Data Summary:
| Entry | Alkene | Oxirane | Ligand | Catalyst System | Yield (%) | dr | ee (%) | Reference |
| 1 | Phenyl vinyl sulfone | Phenyl glycidyl ether | L-Pipe-N,N'-dioxide | Ni(BF₄)₂·6H₂O | 99 | 89:11 | 99 | [6] |
| 2 | Phenyl vinyl sulfone | Styrene oxide | L-Pipe-N,N'-dioxide | Ni(BF₄)₂·6H₂O | 98 | 85:15 | 98 | [6] |
| 3 | 2-Butenyl phenyl sulfone | Phenyl glycidyl ether | L-Pipe-N,N'-dioxide | Ni(BF₄)₂·6H₂O | 92 | 92:8 | 97 | [6] |
| 4 | Phenyl vinyl sulfone | 1,2-Epoxyhexane | L-Pipe-N,N'-dioxide | Ni(BF₄)₂·6H₂O | 95 | 88:12 | 99 | [6] |
Experimental Protocol: Asymmetric [3+2] Cycloaddition using a Chiral N,N'-Dioxide Ligand
Materials:
-
Ni(BF₄)₂·6H₂O (10 mol%)
-
Chiral N,N'-dioxide ligand (e.g., L-Pipe-N,N'-dioxide) (11 mol%)
-
Heterosubstituted alkene (1.2 equiv)
-
Oxirane (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry reaction tube, combine Ni(BF₄)₂·6H₂O and the chiral N,N'-dioxide ligand.
-
Add anhydrous DCM and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the oxirane substrate to the catalyst solution.
-
Add the heterosubstituted alkene to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 40 °C) until completion, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched tetrahydrofuran.
Logical Relationship Diagram:
Caption: Asymmetric [3+2] cycloaddition workflow.
Organocatalysis: A Metal-Free Approach to Chiral Tetrahydrofurans
Organocatalysis has revolutionized asymmetric synthesis by providing a powerful, metal-free alternative. For the construction of chiral tetrahydrofurans, domino or cascade reactions mediated by chiral aminocatalysts or bifunctional organocatalysts are particularly effective.
Mechanism and Rationale for Catalyst Selection:
A prominent example is the double Michael addition of a γ-hydroxy-α,β-unsaturated carbonyl compound to an enal, catalyzed by a diarylprolinol silyl ether.[1] The catalyst operates through a tandem iminium-enamine activation mechanism. Initially, the catalyst forms a chiral iminium ion with the enal, which undergoes the first Michael addition with the nucleophilic enolate of the hydroxy-enone. Subsequently, the catalyst activates the resulting intermediate as a chiral enamine, facilitating the second intramolecular Michael addition (oxa-Michael cyclization) to furnish the highly substituted tetrahydrofuran.
The stereochemical outcome is dictated by the catalyst's ability to shield one face of the iminium and enamine intermediates, directing the nucleophilic attacks with high precision. Bifunctional catalysts, such as cinchona-alkaloid-thiourea derivatives, can also promote similar transformations through hydrogen bonding interactions, activating both the electrophile and the nucleophile simultaneously.[7]
Experimental Data Summary:
| Entry | Hydroxy-enone | Enal | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | (E)-5-hydroxy-1-phenylpent-2-en-1-one | Cinnamaldehyde | Diarylprolinol silyl ether | 92 | >20:1 | 99 | [1] |
| 2 | (E)-5-hydroxy-1-(4-chlorophenyl)pent-2-en-1-one | Cinnamaldehyde | Diarylprolinol silyl ether | 90 | >20:1 | 99 | [1] |
| 3 | (E)-5-hydroxy-1-phenylpent-2-en-1-one | (E)-3-(4-nitrophenyl)acrylaldehyde | Diarylprolinol silyl ether | 85 | >20:1 | 98 | [1] |
| 4 | (E)-5-hydroxy-1-phenylpent-2-en-1-one | Crotonaldehyde | Diarylprolinol silyl ether | 88 | 15:1 | 97 | [1] |
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Tetrahydrofuran via Double Michael Addition
Materials:
-
Diarylprolinol silyl ether catalyst (20 mol%)
-
Benzoic acid (co-catalyst, 20 mol%)
-
γ-Hydroxy-α,β-unsaturated carbonyl (1.0 equiv)
-
α,β-Unsaturated aldehyde (enal) (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a vial, add the diarylprolinol silyl ether catalyst and benzoic acid.
-
Add the γ-hydroxy-α,β-unsaturated carbonyl compound and the anhydrous solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, directly load the mixture onto a silica gel column for purification by flash chromatography to isolate the desired polysubstituted tetrahydrofuran.
Signaling Pathway Diagram:
Caption: Tandem iminium-enamine activation cycle.
Conclusion and Future Outlook
The asymmetric synthesis of tetrahydrofurans is a vibrant area of research with significant implications for medicinal chemistry and natural product synthesis. This guide has compared three premier catalytic systems, each with its own set of advantages.
-
P-chiral phosphine ligands like DI-BIDIME in nickel-catalyzed reductive cyclizations offer exceptional stereocontrol and high yields for the synthesis of tetrahydrofurans bearing tertiary allylic alcohol moieties.
-
Chiral N,N'-dioxide ligands provide a robust platform for nickel-catalyzed [3+2] cycloadditions, enabling access to highly substituted tetrahydrofurans with excellent enantioselectivity.
-
Organocatalysis presents a valuable metal-free alternative, employing domino reactions to construct complex tetrahydrofuran scaffolds with high stereoselectivity under mild conditions.
The choice of ligand and catalytic system will ultimately depend on the specific target molecule, desired substitution pattern, and available starting materials. The continued development of novel chiral ligands and catalytic methodologies will undoubtedly lead to even more efficient and versatile routes to these critical heterocyclic scaffolds, further empowering the synthesis of next-generation therapeutics and complex molecular architectures.
References
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788–1792. [Link]
-
Li, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6044–6047. [Link]
-
Feng, X., et al. (2014). Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis Supporting Information. Organic Chemistry Frontiers. [Link]
-
Feng, X., Liu, X., & Lin, L. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 254-258. [Link]
-
Liu, G., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 8(10), 2269-2276. [Link]
-
Ghosh, S. K., & Singh, V. K. (2010). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Beilstein Journal of Organic Chemistry, 6, 1138–1173. [Link]
-
Wang, J., et al. (2007). Catalytic Asymmetric Domino Michael Addition−Alkylation Reaction: Enantioselective Synthesis of Dihydrofurans. Organic Letters, 9(24), 4929–4932. [Link]
-
Gong, M., et al. (2022). DFT Study of Mechanism and Stereochemistry of Nickel-Catalyzed trans-Arylative Desymmetrizing Cyclization of Alkyne-Tethered Malononitriles. The Journal of Organic Chemistry, 87(24), 16545–16553. [Link]
-
Liu, G., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 8(10), 2269-2276. [Link]
-
Ghosh, S. K., & Singh, V. K. (2010). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Beilstein Journal of Organic Chemistry, 6, 1138. [Link]
-
Feng, X., Liu, X., & Lin, L. (2015). Asymmetric catalysis enabled by chiral n,n'-dioxide–nickel(ii) complexes. Chemical Communications, 51(81), 14955-14968. [Link]
-
Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry, 81(5), 2155–2162. [Link]
-
Hayashi, T., et al. (2024). Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. Chemical Science, 15(12), 4447-4454. [Link]
-
Gong, M., et al. (2022). DFT Study of Mechanism and Stereochemistry of Nickel-Catalyzed trans-Arylative Desymmetrizing Cyclization of Alkyne-Tethered Malononitriles. The Journal of Organic Chemistry, 87(24), 16545-16553. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
ARKIVOC. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]
-
Feng, X., Liu, X., & Lin, L. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 594-604. [Link]
-
Rasappan, R., et al. (2009). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Chemistry-A European Journal, 15(44), 11946-11960. [Link]
-
Shaw, A. W., et al. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. Organic Letters, 21(18), 7481-7485. [Link]
-
Ordóñez, M., et al. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 15(15), 2638-2670. [Link]
-
Asano, K., & Matsubara, S. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Journal of the American Chemical Society, 133(42), 16711-16713. [Link]
-
Liu, G., et al. (2023). DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity. Organic Chemistry Frontiers, 10(16), 4004-4012. [Link]
-
Zhang, X., et al. (2021). Asymmetric Synthesis of 2,2-Difluorotetrahydrofurans through Palladium-Catalyzed Formal [3+2] Cycloaddition. Angewandte Chemie International Edition, 60(51), 26665-26669. [Link]
-
Hanessian, S., et al. (2004). Bifunctional bis(oxazolines) as potential ligands in catalytic asymmetric reactions. Canadian Journal of Chemistry, 82(2), 306-313. [Link]
-
Herrera, R. P. (n.d.). Recent publications. Herrera-OrganoCatalisis Asimétrica Group. Retrieved from [Link]
-
Doyle, A. G., et al. (2018). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 10(12), 1206-1213. [Link]
-
Kumar, A., et al. (2016). Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. The Journal of Organic Chemistry, 81(5), 2051-2060. [Link]
-
Kim, H., & Lee, C. (2011). Nickel-Catalyzed Reductive Cyclization of Organohalides. Organic Letters, 13(8), 2050-2053. [Link]
-
Enders, D., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 46(12), 1579-1590. [Link]
-
Wang, C., et al. (2018). Nickel-catalyzed regio- and diastereoselective hydroarylative and hydroalkenylative cyclization of 1,6-dienes. Chemical Communications, 54(44), 5622-5625. [Link]
-
Feng, X., Liu, X., & Lin, L. (2014). Chiral N,N′-dioxide ligands: Synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 254-258. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts [organic-chemistry.org]
A Guide to the Stereospecific Biological Activity of 5-(hydroxymethyl)tetrahydrofuran-3-ol Isomers
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological function. It is a well-established principle that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles[1][2][3][4]. This guide provides a comparative analysis of the (3R,5S) and (3S,5R) stereoisomers of 5-(hydroxymethyl)tetrahydrofuran-3-ol, focusing on their potential biological activities and outlining experimental workflows for their evaluation. While direct comparative data for these specific enantiomers is not extensively documented in publicly available literature, this guide will synthesize known information for related structures and propose a robust scientific approach for their differential characterization.
The Decisive Role of Chirality in Biological Systems
Biological systems, from enzymes to receptors, are inherently chiral. This molecular "handedness" dictates that the interaction between a small molecule and its biological target is often highly specific to one stereoisomer[4][5]. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects[]. The U.S. Food and Drug Administration (FDA) now encourages the development of single-enantiomer drugs, requiring rigorous testing of individual stereoisomers[4][5].
The tetrahydrofuran moiety is a key structural motif found in a diverse range of biologically active natural products and synthetic drugs, including potent HIV-1 protease inhibitors[7][8]. The stereochemistry of substituents on the tetrahydrofuran ring profoundly influences the molecule's ability to bind to its target, highlighting the importance of studying the pure stereoisomers of compounds like 5-(hydroxymethyl)tetrahydrofuran-3-ol[7].
Known and Inferred Biological Activities
The (3S,5R) Stereoisomer
Limited but insightful information suggests that the (3S,5R) stereoisomer of 5-(hydroxymethyl)tetrahydrofuran-3-ol may play a role in fundamental cellular processes. Its biological activity is thought to be mediated through its interaction with specific enzymes, potentially acting as a substrate to form active metabolites[9]. These metabolites may then influence pathways such as DNA synthesis and repair[9]. Furthermore, this isomer has demonstrated potential antioxidant properties, which are crucial for protecting cells from oxidative damage[9].
The (3R,5S) Stereoisomer
The enantiomer, (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, is described as having "potential divergent biological activity" when compared to its (3S,5R) counterpart[9]. This statement, while not providing specific details, underscores the critical importance of stereoisomerism in this molecular scaffold. The differing spatial arrangement of the hydroxyl and hydroxymethyl groups will inevitably lead to distinct interactions with chiral biological targets.
A Proposed Experimental Workflow for Comparative Analysis
To definitively elucidate the comparative biological activities of the (3R,5S) and (3S,5R) stereoisomers, a systematic experimental approach is required. The following workflow outlines the necessary steps, from synthesis and purification to biological evaluation.
Sources
- 1. youtube.com [youtube.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 5. courses.washington.edu [courses.washington.edu]
- 7. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data from NMR, HPLC, and MS
Introduction: The Imperative for Orthogonal Analytical Strategies in Drug Development
In the rigorous landscape of pharmaceutical development and quality control, the certainty of analytical data is paramount. The characterization of active pharmaceutical ingredients (APIs), identification of impurities, and monitoring of manufacturing processes demand a high degree of confidence in the generated data. Relying on a single analytical technique, however powerful, can introduce inherent biases and potential blind spots. This guide, intended for researchers, scientists, and drug development professionals, champions the adoption of an orthogonal and complementary analytical workflow. We will explore the strategic cross-validation of data obtained from three of the most powerful and ubiquitous techniques in the modern analytical laboratory: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Pillar I: Understanding the Orthogonal Strengths of Each Technique
A successful cross-validation strategy begins with a deep understanding of the unique strengths and inherent limitations of each analytical technique. It is the very difference in their measurement principles that makes their combined use so powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure.[3] It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous identification and structural characterization.
-
Strengths:
-
Definitive Structural Information: Provides detailed insights into molecular connectivity, stereochemistry, and conformation.[3]
-
Quantitative Nature (qNMR): When performed under specific conditions, NMR is an inherently quantitative technique that does not always require a reference standard of the analyte.[4][5]
-
Non-destructive: The sample can be recovered and used for further analysis.[6]
-
-
Limitations:
-
Lower Sensitivity: Compared to MS, NMR generally has lower sensitivity, which can be a challenge for analyzing trace-level impurities.[7]
-
Complex Spectra: For complex mixtures or large molecules, the NMR spectra can be crowded and difficult to interpret.[8]
-
High Initial Investment: NMR spectrometers represent a significant capital investment.[6]
-
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC is the cornerstone of analytical separations in the pharmaceutical industry.[9] Its ability to separate complex mixtures into their individual components with high resolution and reproducibility is fundamental to modern analysis.
-
Strengths:
-
High-Resolution Separations: Capable of separating complex mixtures with high efficiency.[10]
-
Quantitative Accuracy and Precision: When coupled with appropriate detectors (e.g., UV-Vis), HPLC is a highly accurate and precise quantitative technique.[3]
-
Versatility: A wide range of stationary and mobile phases allows for the separation of a vast array of compounds.[10]
-
-
Limitations:
-
Limited Identification Capabilities: While retention time is a useful parameter, it is not sufficient for unambiguous identification of unknown compounds.
-
Detector Dependence: The response of the detector can vary significantly between different compounds, necessitating the use of reference standards for accurate quantification.[11]
-
Potential for Co-elution: In very complex mixtures, it is possible for multiple components to elute at the same time, complicating analysis.
-
Mass Spectrometry (MS): The Pinnacle of Sensitivity and Molecular Weight Determination
Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions.[12] This allows for the determination of molecular weights and elemental compositions with high accuracy.
-
Strengths:
-
Exceptional Sensitivity: MS is capable of detecting and identifying compounds at very low concentrations.[12]
-
Accurate Mass Measurement: High-resolution mass spectrometers can provide highly accurate mass measurements, enabling the determination of elemental compositions.[13]
-
Structural Information through Fragmentation: Tandem MS (MS/MS) experiments can provide valuable structural information by fragmenting ions and analyzing the resulting fragment ions.
-
-
Limitations:
-
Limited Isomer Identification: MS generally cannot distinguish between isomers (compounds with the same molecular formula but different structures).[12]
-
Ionization Efficiency Variability: The efficiency of ionization can vary significantly between different compounds, which can affect quantitative accuracy.
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte of interest, impacting quantitation.
-
Pillar II: A Framework for Cross-Validation: Experimental Design and Data Integration
The cross-validation of analytical data from NMR, HPLC, and MS is a systematic process that involves careful experimental design, meticulous data acquisition, and rigorous data analysis. The goal is to obtain a cohesive and self-consistent dataset that provides a high degree of confidence in the identity, purity, and quantity of the analyte(s) of interest.
The Cross-Validation Workflow
A robust cross-validation workflow can be visualized as a cyclical process where the results from each technique inform and are confirmed by the others.
Caption: A workflow diagram illustrating the synergistic relationship between HPLC, MS, and NMR in a cross-validation process.
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
This protocol outlines a general approach to the cross-validation of analytical data for a pharmaceutical compound, focusing on purity assessment and impurity identification.
1. Sample Preparation:
-
Prepare a stock solution of the sample at a known concentration in a suitable solvent that is compatible with all three analytical techniques.
-
For qNMR, accurately weigh a known amount of the sample and a certified internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
2. HPLC-UV Analysis:
-
Develop and validate an HPLC-UV method for the separation and quantification of the main component and any impurities according to ICH Q2(R2) guidelines.[14][15]
-
Analyze the sample solution and determine the purity of the main component based on the area percent of the peaks.
-
If reference standards for impurities are available, determine their concentrations using a calibration curve.
3. LC-MS Analysis:
-
Couple the validated HPLC method to a mass spectrometer.
-
Analyze the sample solution and obtain the mass spectrum for each peak observed in the HPLC chromatogram.
-
Determine the molecular weight of the main component and each impurity.
-
For unknown impurities, perform tandem MS (MS/MS) to obtain fragmentation data that can provide clues about their structure.
4. NMR Analysis:
-
Acquire a 1D proton (¹H) NMR spectrum of the sample.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of the main component and any significant impurities.
-
For quantitative analysis (qNMR), acquire a ¹H NMR spectrum of the sample with the internal standard. Ensure that there is at least one well-resolved signal for both the analyte and the internal standard.
5. Data Integration and Cross-Validation:
-
Qualitative Cross-Validation:
-
Compare the molecular weights obtained from LC-MS with the proposed structures from NMR analysis for the main component and impurities.
-
Use the structural information from NMR to confirm the identity of impurities tentatively identified by LC-MS/MS.
-
-
Quantitative Cross-Validation:
-
Compare the purity value obtained from HPLC-UV (area percent) with the purity value determined by qNMR.
-
If there are significant discrepancies, investigate the cause. This could be due to differences in detector response in HPLC or the presence of NMR-silent impurities.
-
Use the qNMR data to calculate the relative response factors (RRFs) for impurities in the HPLC-UV method, allowing for more accurate quantification without the need for individual impurity reference standards.[5]
-
Statistical Analysis of Inter-Method Comparison
When comparing quantitative data from different analytical methods, it is crucial to use appropriate statistical tools. While correlation analysis can indicate a linear relationship between two methods, it is not sufficient to assess the agreement between them.[16]
-
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. This plot helps to identify any systematic bias or outliers.
-
Deming Regression: This is a statistical method that is more appropriate than simple linear regression for comparing two analytical methods, as it accounts for errors in both the x and y variables.
-
Student's t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the results obtained by the two methods. However, it is important to note that a non-significant result does not necessarily mean that the methods are in agreement.
Pillar III: Data Presentation and Interpretation: A Case Study
To illustrate the power of this cross-validation approach, let's consider a hypothetical case study involving the purity assessment of a new API.
Table 1: Comparative Analysis of API Purity and Impurity Levels
| Analyte | HPLC-UV (Area %) | LC-MS (m/z) | NMR (Structure) | qNMR (% w/w) |
| API | 99.50 | 350.1234 [M+H]⁺ | Confirmed | 99.45 ± 0.15 |
| Impurity A | 0.25 | 366.1183 [M+H]⁺ | Oxidized API | 0.28 ± 0.05 |
| Impurity B | 0.15 | 332.1127 [M+H]⁺ | De-methylated API | 0.16 ± 0.04 |
| Impurity C | 0.10 | 350.1234 [M+H]⁺ | Isomer of API | 0.11 ± 0.03 |
In this case study, the initial HPLC-UV analysis indicated a purity of 99.50%. LC-MS analysis provided the molecular weights of the API and three impurities. NMR spectroscopy confirmed the structure of the API and elucidated the structures of the impurities. Importantly, qNMR provided a quantitative purity value of 99.45% w/w, which is in excellent agreement with the HPLC-UV result. This cross-validation provides a high degree of confidence in the reported purity of the API.
Conclusion: Towards a More Robust and Defensible Analytical Strategy
The cross-validation of analytical data from NMR, HPLC, and MS is not merely a confirmatory exercise; it is a fundamental component of a robust and defensible analytical strategy. By leveraging the orthogonal strengths of these techniques, we can build a comprehensive and self-validating analytical workflow that provides a higher level of assurance in the quality, safety, and efficacy of pharmaceutical products. The integration of these techniques, guided by a thorough understanding of their principles and a commitment to rigorous scientific methodology, will undoubtedly lead to more reliable and well-characterized medicines.
References
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.
- Carstensen, B. (2010). Comparing clinical measurement methods: A practical guide. John Wiley & Sons.
- Clark, B. J. (2012).
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- de Hoffmann, E., & Stroobant, V. (2007).
- European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. EMA/CHMP/ICH/82072/2006.
- Food and Drug Administration. (2024). Q2(R2)
- Holzgrabe, U., Wawer, I., & Diehl, B. (Eds.). (2011). NMR spectroscopy in pharmaceutical analysis. Elsevier.
- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
- International Council for Harmonisation. (2023).
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
- Simon, A., et al. (2020). Orthogonal and complementary analytical techniques in the characterization of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 186, 113298.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Westgard, J. O. (2008).
- Wrolstad, R. E., & Acree, T. E. (Eds.). (2005). Handbook of food analytical chemistry. John Wiley & Sons.
- U.S. Pharmacopeia. (2023).
- Vander Heyden, Y., Nijhuis, A., Smeyers-Verbeke, J., Vandeginste, B. G., & Massart, D. L. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753.
- Watson, J. T., & Sparkman, O. D. (2007).
- Webster, G. K. (Ed.). (2011).
- ICH. (2022). ICH harmonised guideline Q2(R2)
- Singh, R. P., & Singh, S. (2012). Quantitative NMR spectroscopy: a versatile tool for the purity and potency analysis of pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 67, 1-16.
- GBC Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1164-1172.
- Kautz, R., & Gfrörer, P. (2006). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 78(21), 7476-7482.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. gxp-academy.org [gxp-academy.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. bendixcarstensen.com [bendixcarstensen.com]
- 9. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 10. Questions and answers for biological medicinal products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. acgpubs.org [acgpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. database.ich.org [database.ich.org]
- 16. Statistical analysis in method comparison studies part one [acutecaretesting.org]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Tetrahydrofuran-Based Anticancer Agents
Introduction: The Therapeutic Promise of the Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antiviral, and immunosuppressive effects.[2][3] Notably, certain THF-containing natural products, such as the annonaceous acetogenins, have exhibited remarkable cytotoxicity against a variety of human cancer cell lines, often through mechanisms that circumvent common drug resistance pathways.[4][5] Their unique mode of action, which can include the disruption of mitochondrial function, makes them particularly compelling candidates for the development of new cancer therapeutics.[4][6]
This guide provides a comprehensive framework for the in vitro testing of novel synthetic tetrahydrofuran-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the critical assays for determining cytotoxicity, elucidating the mechanism of action, and establishing a preliminary safety profile. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating preclinical data package.
I. Foundational Cytotoxicity Screening: Establishing a Potency Profile
The initial step in evaluating any novel anticancer compound is to determine its cytotoxic potential across a panel of relevant cancer cell lines. The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, represents a gold standard for such initial screening, providing a broad perspective on the compound's spectrum of activity.[7]
Experimental Design Philosophy
A multi-faceted approach to assessing cytotoxicity is crucial for building confidence in the observed effects. We will employ two distinct assays that measure different hallmarks of cell death: the MTT assay, which assesses metabolic activity, and the LDH release assay, which quantifies membrane integrity. This dual-assay strategy helps to mitigate the risk of compound-specific artifacts and provides a more complete picture of the cytotoxic response. For comparative purposes, a well-characterized chemotherapeutic agent, such as Doxorubicin, should be included as a positive control. Furthermore, the inclusion of a non-cancerous cell line (e.g., human umbilical vein endothelial cells - HUVEC) is essential for an early indication of cancer cell selectivity.[8]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) and a non-cancerous cell line (e.g., HUVEC) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[10] Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of the novel tetrahydrofuran compound (THF-Cpd-1) and the comparator compounds (e.g., a known THF-based natural product and Doxorubicin) in dimethyl sulfoxide (DMSO).[11] Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.[12]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Detailed Experimental Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity based on the release of LDH from cells with damaged plasma membranes.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ LDH Cytotoxicity Assay).[2] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Comparative Data Presentation
The IC50 values obtained from the cytotoxicity assays should be tabulated for clear comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Tetrahydrofuran-Based Compounds
| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | HUVEC (Non-cancerous) | Selectivity Index (SI) H460/HUVEC |
| THF-Cpd-1 (Novel) | 2.5 ± 0.3 | 1.8 ± 0.2 | 3.1 ± 0.4 | 25.6 ± 2.9 | 14.2 |
| Annonacin (Natural THF) | 0.8 ± 0.1 | 0.5 ± 0.07 | 1.2 ± 0.2 | 5.4 ± 0.6 | 10.8 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.1 ± 0.15 | 0.7 ± 0.09 | 1.5 ± 0.2 | 1.36 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in a cancer cell line.
II. Elucidating the Mechanism of Action: Unveiling the Apoptotic Pathway
Once the cytotoxic potential of a novel tetrahydrofuran compound is established, the next critical step is to investigate its mechanism of action. A common and desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.
Rationale for Apoptosis Assays
We will utilize a dual-assay approach to confirm the induction of apoptosis. The Caspase-Glo® 3/7 assay quantifies the activity of key executioner caspases, which are central to the apoptotic cascade. The Annexin V-FITC assay detects the externalization of phosphatidylserine (PS), an early event in apoptosis, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the novel compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a positive control for apoptosis (e.g., Staurosporine).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol (Promega). Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Detailed Experimental Protocol: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by their binding to Annexin V-FITC and their permeability to propidium iodide (PI).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the novel compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI staining solution (BD Biosciences).[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Experimental Workflow
Caption: In Vitro Testing Workflow for Novel THF-Based Compounds.
III. Target Validation and Signaling Pathway Analysis
A key aspect of modern drug discovery is understanding the molecular target and the signaling pathways a compound modulates. For many THF-containing compounds, the mitochondrion is a primary target. Specifically, inhibition of Complex I of the electron transport chain is a known mechanism.[6] This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis. Another reported mechanism for some THF derivatives is the inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which is crucial for tumor survival in hypoxic environments.[2]
Visualizing the Signaling Pathway
The following diagram illustrates the putative mechanism of action of a novel THF compound targeting mitochondrial Complex I.
Caption: Proposed Mechanism: Mitochondrial Complex I Inhibition by a Novel THF Compound.
IV. Conclusion and Future Directions
This guide outlines a robust and efficient workflow for the initial in vitro characterization of novel tetrahydrofuran-based anticancer compounds. By employing a multi-assay approach for cytotoxicity and apoptosis, grounded in established and reputable protocols, researchers can generate a high-quality, trustworthy dataset. The comparative analysis against known natural products and standard chemotherapeutics provides essential context for the compound's potency and potential advantages.
The hypothetical data presented for THF-Cpd-1, with its potent cytotoxicity against cancer cells and a favorable selectivity index, would warrant its advancement to further preclinical studies. Future investigations should include a broader panel of cancer cell lines, including those with known resistance mechanisms, and more in-depth mechanism of action studies, such as confirming the inhibition of mitochondrial respiration and the HIF-1α pathway through techniques like Western blotting and reporter gene assays. Ultimately, this structured in vitro evaluation serves as a critical decision-making gateway in the long and rigorous journey of anticancer drug development.
References
- Xu, J.-J., Zeng, G.-Z., Yang, S.-C., Shen, Y., & Tan, N.-H. (2013).
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved January 24, 2026, from [Link]
- Yao, G., et al. (2015). Mechanistic Study of Tetrahydrofuran- acetogenins In Triggering Endoplasmic Reticulum Stress Response-apotoposis in Human Nasopharyngeal Carcinoma. Scientific Reports, 5, 17652.
- Ferreira, M. J., et al. (2008). In vitro antileishmanial and antimalarial activities of tetrahydrofuran lignans isolated from Nectandra megapotamica (Lauraceae). Phytotherapy Research, 22(11), 1449-1452.
- Gleńsk, M., et al. (2017). Triterpenoid Acids as Important Antiproliferative Constituents of European Elderberry Fruits. Molecules, 22(10), 1647.
- Palorini, R., Simonetto, T., Cirulli, C., & Chiaradonna, F. (2013). Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death. International Journal of Cell Biology, 2013, 243876.
- De Franco, M., et al. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. ACS Omega.
- National Cancer Institute. (2022).
- Yao, G., et al. (2015). Mechanistic Study of Tetrahydrofuran- acetogenins In Triggering Endoplasmic Reticulum Stress Response-apotoposis in Human Nasopharyngeal Carcinoma. Scientific Reports, 5, 17652.
- Tormo, J. R., et al. (1999). Inhibitory effects on mitochondrial complex I of semisynthetic mono-tetrahydrofuran acetogenin derivatives. Bioorganic & Medicinal Chemistry Letters, 9(24), 3541-3546.
- Wipf, P., & Kaneshiro, R. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 103, 129739.
- Lee, M. R., et al. (2009). HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations. Bioorganic & Medicinal Chemistry Letters, 19(13), 3783-3786.
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved January 24, 2026, from [Link]
- ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry.
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved January 24, 2026, from [Link]
- Journal of Pharmaceutical Research International. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76-80.
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved January 24, 2026, from [Link]
- European Organisation for Research and Treatment of Cancer. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches.
- BD Biosciences. (2019). Detection of apoptosis using the BD annexin V FITC assay on the BD FACSVerse™ system. BD Biosciences.
- PubMed. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International journal of biomedical science : IJBS, 8(1), 76–80.
-
ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved January 24, 2026, from [Link]
-
Biocompare. (n.d.). Caspase-Glo 3/7 Assay G8093 from Promega. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Clastogenic Effect of Tetrahydrofuran (THF): a Comparative Study on Five Rodent Species. Retrieved January 24, 2026, from [Link]
- PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
-
MDPI. (n.d.). Special Issue : Molecular Targets and Mechanisms of Action of Anti-cancer Agents. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Tetrahydrofuran- acetogenins In Triggering Endoplasmic Reticulum Stress Response-apotoposis in Human Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects on mitochondrial complex I of semisynthetic mono-tetrahydrofuran acetogenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran lignans from Nectandra megapotamica with trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Possible Mechanisms Underlying the Impairment of HIF-1α Pathway Signaling in Hyperglycemia and the Beneficial Effects of Certain Therapies [medsci.org]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Mitochondrial complex I inhibitors and forced oxidative phosphorylation synergize in inducing cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism study of the promising anticancer agent the lignan (-)-grandisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antileishmanial and antimalarial activities of tetrahydrofuran lignans isolated from Nectandra megapotamica (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Confirming Enantiomeric Excess with Chiral HPLC
In the rigorous world of pharmaceutical development, the stereochemical identity of a molecule is paramount. The biological activity, pharmacology, and toxicology of a drug can be intrinsically linked to its chirality, with one enantiomer often being the active therapeutic agent (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough evaluation of the pharmacological profiles for both the racemate and the individual enantiomers.[1] This places an immense responsibility on analytical scientists to develop robust, accurate, and reliable methods for quantifying enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) has emerged as the definitive standard for this task.[1] This guide provides a comprehensive comparison of chiral HPLC methodologies, grounded in experimental principles and designed for the practicing researcher. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating approach to method development and analysis.
Part 1: The Fundamental Principle of Chiral Recognition
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is only possible in the presence of a chiral selector.[2][3] In chiral HPLC, the stationary phase itself is enantiomerically pure. The core mechanism relies on the formation of transient, noncovalent diastereomeric complexes between the analyte enantiomers and the CSP.[4] The minute differences in the stability and energy of these diastereomeric complexes cause one enantiomer to be retained on the column longer than the other, resulting in their separation.[3]
This interaction is often conceptualized by the "three-point interaction" model, where at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) are required for effective chiral recognition.[5]
Caption: Principle of chiral recognition via differential three-point interaction.
Part 2: A Comparative Guide to Chiral Stationary Phases
The selection of the appropriate CSP is the single most critical decision in chiral method development.[5] The vast majority of separations can be achieved using polysaccharide-based and macrocyclic glycopeptide CSPs.[5] Below is a comparison of the most common CSP types, each offering unique interaction mechanisms.
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Best For | Operational Modes |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole, π-π interactions, and steric inclusion within the polymer's helical grooves.[2][6] | Broad range of compounds; the most widely used CSPs (>90% of applications).[6][7] | Normal Phase, Reversed-Phase, Polar Organic.[6][8] |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Inclusion complexing into the "basket-like" structure, hydrogen bonding, ionic interactions.[2][9] | Polar and ionizable compounds, especially useful for amino acids and other amphoteric molecules.[9] | Reversed-Phase, Polar Ionic, Polar Organic.[2][9] |
| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O 1, DNB-Leucine | π-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipole interactions.[10] | Aromatic compounds, NSAIDs, compounds with π-acidic or π-basic groups.[10] | Primarily Normal Phase, but compatible with others.[10] |
| Cyclodextrin-Based | β-Cyclodextrin derivatives | Hydrophobic inclusion of nonpolar parts of the analyte into the apolar cavity of the cyclodextrin.[2][9] | Molecules with a hydrophobic moiety that can fit into the cyclodextrin cavity.[9] | Primarily Reversed-Phase.[2] |
Part 3: The Experimental Playbook for Method Development
A trial-and-error approach to chiral separations can be exceedingly time-consuming.[5] A systematic screening strategy is far more efficient and robust. This workflow is designed to maximize the probability of success while minimizing redundant experiments.
Caption: Systematic workflow for chiral HPLC method development and validation.
Step-by-Step Protocol: Initial Screening
This protocol describes a universal starting point for an unknown chiral compound.
-
Prepare Analyte: Dissolve the racemic standard in a suitable solvent (e.g., mobile phase) to a concentration of ~0.5-1.0 mg/mL.
-
Select Screening Columns: Choose a small, diverse set of columns. A recommended starting set includes an amylose-based CSP, a cellulose-based CSP, and a macrocyclic glycopeptide CSP.[9]
-
Prepare Screening Mobile Phases:
-
Set Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength.
-
-
Execute Screening: Inject the racemic standard onto each column with each mobile phase.
-
Evaluate: Look for any sign of peak splitting or separation. The goal is not baseline resolution at this stage, but to identify the most promising CSP/mobile phase combination to carry forward for optimization.
Optimization Insights: The Role of Additives
If peak shape is poor (e.g., tailing), especially for acidic or basic compounds, the addition of a small amount of an acidic or basic modifier to the mobile phase can have a profound impact. For an acidic analyte, adding 0.1% trifluoroacetic acid (TFA) or acetic acid can suppress ionization and dramatically improve peak shape and resolution.[12] For basic analytes, 0.1% diethylamine (DEA) can achieve a similar effect.[12]
Part 4: Data Interpretation and Method Validation
Calculating Enantiomeric Excess (e.e.)
Once a chromatogram with two separated enantiomer peaks is obtained, the e.e. is a straightforward calculation based on the relative peak areas.[13]
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100 [14]
Where Areamajor is the peak area of the more abundant enantiomer and Areaminor is the peak area of the less abundant enantiomer. A 50:50 racemic mixture will have an e.e. of 0%, while a pure enantiomer has an e.e. of 100%.[15]
Trustworthiness Through Validation
A method is not truly complete until it is validated to be fit for its intended purpose.[16] Following the International Council for Harmonisation (ICH) guidelines Q2(R2) is the global standard.[17][18] For a chiral purity assay, the validation must demonstrate:
-
Specificity: The method can resolve the two enantiomers from each other and from any other impurities or matrix components.[19]
-
Linearity: The response (peak area) for the minor enantiomer is linear over a specified range (e.g., from the reporting limit to 120% of the specification).[20]
-
Accuracy: The method provides results that are close to the true value. This is typically assessed by spiking a known amount of the minor enantiomer into the major one and calculating the percent recovery.[19][20]
-
Precision: The method yields consistent results for the same sample. This is evaluated at different levels, including repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment).[19][20]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is a critical parameter for purity methods.[19]
-
Robustness: The method is unaffected by small, deliberate changes in parameters like mobile phase composition (±2%), temperature (±5 °C), or flow rate (±0.1 mL/min).[20]
By rigorously following this framework, from understanding the fundamental principles to executing a systematic development and validation plan, researchers can confidently and accurately confirm the enantiomeric excess of their compounds, ensuring the quality and safety of next-generation therapeutics.
References
-
Dong, M. W. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(11), 1134-1144. [Link]
-
Péter, A., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(15), 5769. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Sánchez-Ortega, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-855. [Link]
-
Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]
-
orochemtech. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
-
Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]
-
Ferretti, R., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical and Biomedical Analysis, 125, 24-29. [Link]
-
U.S. Food & Drug Administration (FDA). (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Element Lab Solutions. HPLC Chiral Columns. [Link]
-
Powers, J. D., & Anslyn, E. V. (2018). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. The Journal of organic chemistry, 83(15), 8963–8967. [Link]
-
ResearchGate. (2018). (PDF) Chiral stationary phases for HPLC. [Link]
-
ResearchGate. (2015). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
-
Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
-
American Pharmaceutical Review. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 13. physicsforums.com [physicsforums.com]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. agilent.com [agilent.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Safety Operating Guide
Personal protective equipment for handling (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Essential Safety and Handling Guide for (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
In the dynamic landscape of pharmaceutical research and drug development, the safe and efficient handling of chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a key building block in various synthetic pathways. As your partners in scientific advancement, we are committed to providing value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted under the highest safety standards. This document is structured to offer a clear, logical, and technically sound framework for the operational use and disposal of this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, with the molecular formula C₅H₁₀O₃, is a chiral molecule whose stereochemistry is critical to its function in targeted synthesis.[1][2] While specific toxicological data for this exact stereoisomer is not extensively documented in readily available literature, the known hazards associated with similar tetrahydrofuran derivatives necessitate a cautious and well-defined handling protocol.[3][4]
Based on available safety data for related compounds, researchers should anticipate the following potential hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[5][7]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal discomfort.[5][7]
A thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound. This assessment should consider the quantity of the chemical being used, the nature of the experimental procedure (e.g., heating, vortexing), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of this compound. The following table outlines the minimum PPE requirements, with the understanding that a site-specific risk assessment may warrant additional protective measures.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or safety goggles.[1] | Nitrile gloves (minimum 0.11 mm thickness).[1] | Standard laboratory coat.[1] | Not generally required if performed in a certified chemical fume hood. |
| Solution Preparation and Transfers | Safety goggles. | Nitrile gloves (double-gloving recommended). | Chemical-resistant laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Running Reactions (Ambient Temperature) | Safety goggles. | Nitrile gloves. | Chemical-resistant laboratory coat. | Not generally required if performed in a well-ventilated area. |
| Running Reactions (Elevated Temperature or Pressure) | Safety goggles and a face shield. | Nitrile gloves. | Chemical-resistant laboratory coat. | Recommended to work within a certified chemical fume hood. |
| Spill Cleanup | Safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant laboratory coat or apron. | Air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation. |
The Causality Behind PPE Choices:
-
Nitrile Gloves: Nitrile offers good resistance to a wide range of chemicals and is a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider gloves with a greater thickness or those made of more resistant materials like butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.
-
Safety Goggles: These provide superior protection against splashes compared to safety glasses. A face shield should be used in conjunction with goggles when there is a significant risk of splashes or vigorous reactions.
-
Chemical Fume Hood: The use of a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[1] All operations that may generate vapors or aerosols, such as weighing, heating, or sonicating, should be performed within a fume hood.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a clear and logical workflow is crucial for both experimental success and laboratory safety. The following procedural guidance outlines the key steps for handling and disposing of this compound.
Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the product name and CAS number (259539-06-5) on the label match your order.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Preparation for Use: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation. All handling of the solid or its solutions should be conducted in a certified chemical fume hood.
-
Weighing: Use a dedicated spatula and weighing paper. Clean the spatula thoroughly after use to prevent cross-contamination.
-
Solution Preparation: Add the solid to the solvent slowly while stirring. If the dissolution is exothermic, use an ice bath to control the temperature.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Clean and Decontaminate: Carefully collect the absorbed material or the covered solid using a scoop or dustpan and place it into a labeled, sealed waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and its associated waste is an essential component of responsible chemical management.
-
Waste Segregation: All waste contaminated with the compound, including unused product, solutions, contaminated labware, and PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: For aqueous waste streams containing this compound, neutralization with a 10% sodium bicarbonate solution before collection for incineration is a recommended practice.[1]
-
Solid Waste: Solid waste, such as contaminated weighing paper and gloves, should be placed in a sealed container labeled for halogenated organic disposal if applicable to your facility's waste streams, or as directed by your institution's environmental health and safety (EHS) department.[1]
-
Consult EHS: Always consult your institution's EHS guidelines for specific instructions on chemical waste disposal.[6] Do not discharge chemical waste down the drain.
Workflow Visualization
To further clarify the decision-making process for safe handling, the following workflow diagram illustrates the key steps and considerations.
Sources
- 1. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Benchchem [benchchem.com]
- 2. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | C5H10O3 | CID 10796728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. aablocks.com [aablocks.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. 259539-06-5|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
